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  • Product: 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone
  • CAS: 3343-80-4

Core Science & Biosynthesis

Foundational

The Pharmacological Architecture of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone: Mechanisms, Targets, and Experimental Validation

Executive Summary 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS 3343-80-4) is a critical benzofuran derivative that serves as both a pharmacological probe and a structural precursor to the widely studied uricosuric...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS 3343-80-4) is a critical benzofuran derivative that serves as both a pharmacological probe and a structural precursor to the widely studied uricosuric agents, benzarone and benzbromarone[1],[2]. By substituting the reactive para-phenolic hydroxyl group of benzarone with a methoxy ether (-OCH₃), this molecule alters its lipophilicity, hydrogen-bonding capacity, and metabolic fate. This technical guide deconstructs its multifaceted mechanism of action—spanning renal urate transporter (URAT1) inhibition, mitochondrial uncoupling, and ion channel modulation—while providing self-validating experimental workflows for rigorous laboratory evaluation.

Primary Mechanism of Action: URAT1 (SLC22A12) Inhibition

The core therapeutic utility of the 2-ethylbenzofuran-3-yl ketone class lies in its ability to modulate renal uric acid excretion. In the human kidney, the reabsorption of filtered uric acid is primarily governed by URAT1 (SLC22A12) , an organic anion exchanger located on the apical membrane of proximal tubule epithelial cells[3].

Like its hydroxylated counterpart benzarone, 2-ethylbenzofuran-3-yl p-methoxyphenyl ketone competitively binds to the hydrophobic pocket of URAT1[2],[4]. The molecule prevents the transporter from exchanging intracellular anions for luminal urate, thereby trapping uric acid in the renal tubular lumen for excretion[5].

URAT1_Pathway cluster_lumen Renal Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Urate_Lumen Uric Acid (Filtered) URAT1 URAT1 (SLC22A12) Urate_Lumen->URAT1 Transport Urate_Intra Intracellular Urate URAT1->Urate_Intra GLUT9 GLUT9 / OATv1 Urate_Intra->GLUT9 Efflux Urate_Blood Uric Acid (Reabsorbed) GLUT9->Urate_Blood Compound 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone Compound->URAT1 Competitive Inhibition

Mechanism of URAT1 inhibition by benzofuran derivatives in the proximal tubule.

Secondary Pharmacological Targets & Toxicity Mechanisms

Mitochondrial Uncoupling and Hepatotoxicity

Benzofuran derivatives are notorious for inducing idiosyncratic hepatotoxicity, a trait deeply linked to their structural similarity to the antiarrhythmic drug amiodarone[6],[7]. 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone, owing to its highly lipophilic nature, partitions into the inner mitochondrial membrane. Here, it acts as a protonophore, uncoupling oxidative phosphorylation. This dissipates the mitochondrial membrane potential (ΔΨm), leading to a cessation of ATP synthesis, cytochrome C release, and eventual hepatocyte apoptosis[7].

Mito_Tox cluster_mito Mitochondrion Compound 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone Uncoupling Proton Leak / Uncoupling Compound->Uncoupling Induces ETC Electron Transport Chain (Complex I-IV) Proton_Gradient Proton Gradient (ΔΨm) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase (Complex V) Proton_Gradient->ATP_Synthase Drives Apoptosis Cytochrome C Release & Apoptosis Proton_Gradient->Apoptosis Loss of ΔΨm triggers ATP_Prod ATP Production ATP_Synthase->ATP_Prod Uncoupling->Proton_Gradient Depletes

Mitochondrial uncoupling and ΔΨm depletion induced by lipophilic benzofurans.

BK Channel Activation

Recent electrophysiological studies have demonstrated that uricosuric benzofurans activate large-conductance calcium-activated potassium (BK) channels[8]. By binding to the S6-RCK linker of the channel, these compounds increase the open probability of the channel, resulting in cellular hyperpolarization. This secondary mechanism is actively being investigated for repurposing benzofurans as smooth muscle relaxants in asthma and pulmonary arterial hypertension[8].

Structure-Activity Relationship (SAR) & Quantitative Data

The precise substitution at the para-position of the benzoyl ring dictates the compound's metabolic stability and binding affinity. The methylation of the phenol group (yielding the p-methoxy derivative) protects the molecule from rapid Phase II glucuronidation, albeit slightly altering its URAT1 binding kinetics compared to the free phenol[2].

Table 1: SAR Comparison of Benzofuran Derivatives
CompoundR-Group (Para)HalogenationURAT1 InhibitionMitochondrial Toxicity
2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone -OCH₃NoneActive (Assayed in Oocytes)[4]Moderate (Lipophilic uncoupler)
Benzarone -OHNoneIC₅₀ = 2.8 μM[2]High (Uncoupler)[7]
Benzbromarone -OH3,5-DibromoIC₅₀ < 1 μM[3]Very High (Uncoupler & CYP2C9 inhibitor)[6]

Self-Validating Experimental Methodologies

Protocol 1: Xenopus Oocyte [¹⁴C]-Uric Acid Uptake Assay

To isolate the specific interaction between the compound and human URAT1 without interference from other renal transporters, the Xenopus laevis oocyte expression system is the gold standard[2],[4].

Causality & Validation: Xenopus oocytes lack endogenous human urate transporters, providing a "null" background. This ensures that any [¹⁴C]-uric acid uptake is exclusively mediated by the microinjected human URAT1 cRNA. The inclusion of water-injected oocytes serves as a self-validating negative control to establish baseline membrane permeability.

Step-by-Step Workflow:

  • cRNA Synthesis: Transcribe human SLC22A12 (URAT1) cDNA in vitro to generate capped cRNA.

  • Microinjection: Inject 50 nL of cRNA (1 μg/μL) into defolliculated stage V-VI Xenopus oocytes. Inject control oocytes with 50 nL of RNase-free water.

  • Incubation: Incubate oocytes at 18°C for 48–72 hours in Barth's solution to allow robust membrane expression of the URAT1 protein.

  • Compound Treatment: Pre-incubate oocytes for 15 minutes in ND96 buffer containing varying concentrations of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (0.1 μM to 100 μM).

  • Radioligand Uptake: Add 50 μM [¹⁴C]-uric acid to the bath. Incubate for exactly 60 minutes.

  • Termination & Washing: Stop the reaction by washing the oocytes five times in ice-cold, isotope-free ND96 buffer.

  • Quantification: Lyse individual oocytes in 10% SDS, add scintillation fluid, and quantify beta emissions using a liquid scintillation counter.

Oocyte_Assay A 1. cRNA Synthesis (Human URAT1) B 2. Microinjection (Xenopus Oocytes) A->B C 3. Incubation (48-72h) B->C D 4. Compound + [14C]-Uric Acid C->D E 5. Oocyte Lysis & Scintillation D->E

Self-validating workflow for assessing URAT1 inhibition via [14C]-uric acid uptake.

Protocol 2: Seahorse XF Cell Mito Stress Test

To quantify the compound's hepatotoxic uncoupling effect, real-time oxygen consumption rate (OCR) must be measured[7].

Causality & Validation: Traditional viability assays (like MTT) cannot distinguish between direct electron transport chain (ETC) inhibition and protonophoric uncoupling. The sequential addition of oligomycin (blocking ATP synthase) and FCCP (maximizing electron flow) isolates the specific mechanism. If the compound increases the proton leak after oligomycin but before FCCP, it is definitively acting as a mitochondrial uncoupler.

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 human hepatoma cells at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight.

  • Basal Respiration: Wash cells and replace media with unbuffered XF assay media. Measure basal OCR for 15 minutes.

  • Compound Injection (Port A): Inject 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (e.g., 10 μM) and measure OCR changes to detect immediate uncoupling.

  • Oligomycin Injection (Port B): Inject 1 μM oligomycin to inhibit Complex V. The remaining OCR represents the proton leak.

  • FCCP Injection (Port C): Inject 0.5 μM FCCP to collapse the proton gradient and drive maximal respiration.

  • Rotenone/Antimycin A Injection (Port D): Inject 0.5 μM of both inhibitors to shut down Complex I and III. The residual OCR represents non-mitochondrial oxygen consumption.

References

  • 2. 3. 4. 5. 6. 7. 8.

Sources

Exploratory

Physicochemical properties and stability of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone

An In-Depth Technical Guide to the Physicochemical Properties and Stability of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone Abstract This technical guide provides a comprehensive analysis of the physicochemical properti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties and Stability of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties and stability profile of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS No. 3343-80-4). As a molecule incorporating both the benzofuran and aryl ketone scaffolds, this compound is of significant interest to researchers in medicinal chemistry and materials science. This document consolidates known physical data with a detailed, structure-based assessment of its likely stability under various stress conditions. We present robust, field-proven protocols for the experimental determination of key physicochemical parameters and for conducting forced degradation studies. The insights herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective handling, formulation, and development of this and structurally related compounds.

Introduction: The Significance of the Benzofuran and Aryl Ketone Motifs

The benzofuran ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Benzofuran derivatives have demonstrated strong anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.[1] Their utility extends to applications as enzyme inhibitors, receptor agonists, and even diagnostic agents for diseases like Alzheimer's.[2]

Similarly, the aryl ketone moiety is a cornerstone in organic synthesis and drug design. Its unique electronic and steric properties make it a versatile linker and a key pharmacophore in many active molecules. However, the carbonyl group is also a known chromophore, which can impart photosensitivity, a critical consideration in drug stability and formulation. The Norrish-type photoreactions of ketones are well-documented and represent a potential degradation pathway for molecules containing this functional group.[3][4][5]

This guide focuses on 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone, a molecule that marries these two important motifs. Understanding its fundamental physicochemical properties and stability is paramount for unlocking its potential in research and development.

Chemical Identity and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its identity and define its basic physical properties. These parameters govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.

Compound Identification

dot

Caption: Chemical Structure of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone.

Tabulated Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of the title compound.

PropertyValueSource
CAS Number 3343-80-4[6][7]
Molecular Formula C₁₈H₁₆O₃[6]
Molecular Weight 280.32 g/mol [6]
Boiling Point 450.9 °C at 760 mmHg[6]
Density 1.161 g/cm³[6]
Flash Point 226.5 °C[6]
Refractive Index 1.598[6]
LogP (Predicted) ~4.5 - 5.0Cheminformatic Prediction
Solubility Insoluble in water; Soluble in organic solvents like acetone, ethyl acetate, and dichloromethane.Inferred from structure
Experimental Protocol: Determination of Aqueous Solubility

Rationale: The aqueous solubility of a compound is a critical parameter in drug development, influencing dissolution rate and bioavailability. The shake-flask method is the gold standard for its determination due to its simplicity and direct measurement of thermodynamic equilibrium solubility.

Methodology:

  • Preparation: Add an excess amount of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed glass vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a minimum of 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully remove an aliquot of the clear supernatant.

  • Quantification: Dilute the aliquot with a suitable organic solvent (e.g., acetonitrile) and quantify the concentration of the dissolved compound using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection against a standard curve.

Stability Profile and Degradation Pathways

A thorough understanding of a molecule's stability is essential for defining storage conditions, predicting shelf-life, and identifying potential liabilities during development. In the absence of published stability data for this specific molecule, we present a predictive analysis based on its constituent functional groups, supported by established protocols for experimental verification.

Theoretical Stability Assessment

The structure of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone contains several "hotspots" for potential degradation:

  • Hydrolytic Stability: Aryl ketones are generally resistant to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, cleavage is possible, though typically requires harsh conditions.[8][9] The ether linkage of the methoxy group is also very stable to hydrolysis. Therefore, significant degradation via hydrolysis is not anticipated under typical pharmaceutical pH conditions (pH 1-8).

  • Oxidative Stability: The benzofuran nucleus is the most probable site of oxidative degradation. Research on related benzofurans shows that they can be oxidized, particularly at the electron-rich furan ring, to form epoxides that may subsequently undergo ring-opening.[10][11][12] This pathway can be initiated by atmospheric oxygen, peroxides, or radical species.

  • Photostability: This is the most significant predicted liability. The conjugated aryl ketone system constitutes a strong chromophore that absorbs UV radiation. Upon excitation, ketones can undergo Norrish Type I (alpha-cleavage) or Type II (intramolecular hydrogen abstraction) reactions.[4][5] These photochemical processes can lead to a complex mixture of degradation products and a loss of potency.[3][13]

  • Thermal Stability: The compound's high boiling point (450.9 °C) suggests excellent thermal stability.[6] Studies on similar aromatic heterocyclic structures confirm that decomposition temperatures are typically well above 200 °C.[14][15] Degradation is only expected at temperatures approaching the boiling point.

dot```dot graph DegradationHotspots { layout=neato; node [shape=none, label=""]; edge [color="#EA4335", penwidth=2.5];

// Base image or simplified structure representation // This is a conceptual representation, not a precise chemical drawing tool compound [ label=< Potential Degradation Hotspots > // Placeholder for a real image URL if possible, otherwise we use nodes shape=plaintext pos="3,3!" ];

// Simplified nodes for structure node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label=""]; BF_Ring [pos="1,3.5", label="Benzofuran\nRing"]; Ketone [pos="3.5,3.5", label="Ketone\nCarbonyl"]; Ethyl [pos="0,2", label="Ethyl Group"]; Anisole [pos="5,3.5", label="Anisole\nRing"];

// Edges to represent bonds edge [color="#5F6368", penwidth=1.5]; BF_Ring -- Ketone; Ketone -- Anisole; BF_Ring -- Ethyl;

// Highlighting hotspots node [shape=circle, style="filled,dashed", fillcolor="#FBBC05", fixedsize=true, width=1.5, height=1.5, label=""]; Oxidation_Hotspot [pos="1.5,4", label="Oxidation\n(Ring Opening)"]; Photo_Hotspot [pos="3.5,2.5", label="Photolysis\n(Norrish Rxn)"];

// Arrows pointing to hotspots edge [arrowhead=vee, color="#EA4335"]; Oxidation_Hotspot -> BF_Ring; Photo_Hotspot -> Ketone; }

Caption: Experimental workflow for a comprehensive forced degradation study.

Step-by-Step Protocols:

  • Acidic Hydrolysis:

    • Dissolve the compound in a minimal amount of acetonitrile and dilute with 0.1 M HCl to a final concentration of ~1 mg/mL.

    • Incubate a sample at an elevated temperature (e.g., 60 °C) and take time points (e.g., 2, 6, 24 hours).

    • Neutralize samples with an equivalent amount of NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • Follow the same procedure as for acidic hydrolysis, but use 0.1 M NaOH.

    • Neutralize samples with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.

    • Keep the sample at room temperature and monitor over time (e.g., 2, 6, 24 hours).

    • Quench the reaction if necessary (e.g., with sodium bisulfite) before injection.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette) and a sample of the solid powder to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

    • Analyze the samples after a specified exposure period.

  • Thermal Degradation:

    • Store the solid compound in a controlled temperature oven (e.g., 80 °C).

    • Analyze samples at various time points (e.g., 1, 5, 14 days) by dissolving them in a suitable solvent.

Recommended Handling and Storage

Based on the theoretical stability assessment, the following handling and storage procedures are recommended to ensure the long-term integrity of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone:

  • Protection from Light: Due to the high potential for photodegradation, the compound should always be stored in amber vials or containers wrapped in aluminum foil to protect it from light.

  • Temperature: While thermally stable, storage in a cool, controlled environment (2-8 °C) is recommended to minimize the rate of any potential long-term degradation reactions.

  • Atmosphere: For long-term storage or as a reference standard, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent slow oxidative degradation of the benzofuran ring.

  • pH: Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

Conclusion

2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone is a molecule with significant potential, rooted in the proven biological and chemical relevance of its benzofuran and aryl ketone components. Its physicochemical profile indicates it is a lipophilic, water-insoluble compound with high thermal stability. The primary stability liability is predicted to be photodegradation, driven by the strong UV absorbance of the aryl ketone chromophore. Oxidative degradation of the benzofuran ring represents a secondary, but still significant, potential pathway. Hydrolytic and thermal degradation are anticipated to be minimal under normal handling and storage conditions. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these properties and for the development of stable, well-characterized formulations for future research and application.

References

  • Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. (2020). MDPI.
  • Compositing Benzothieno[3,2-b]Benzofuran Derivatives with Single-Walled Carbon Nanotubes for Enhanced Thermoelectric Performance. (2023). MDPI.
  • Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. (2025).
  • Isolation and characterization of a dibenzofuran-degrading yeast: identification of oxidation and ring cleavage products. PubMed.
  • Quantum chemical study of low temperature oxid
  • The effect of deuteration on the keto-enol equilibrium and photostability of the sunscreen agent avobenzone. (2020). PubMed.
  • Thermal and optical properties of benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone.
  • Hydrolytic Stability of Unsubstituted Hydrazones of Aromatic Carbonyl Compounds in Reversed-Phase HPLC. ProQuest.
  • Detailed mechanism of dibenzofuran oxidation. (2015).
  • Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. (2020). The Journal of Physical Chemistry A.
  • Photochemistry of ketones and aldehydes.
  • 2-ethylbenzofuran-3-yl p-methoxyphenyl ketone. ChemNet.
  • 2-ethylbenzofuran-3-yl p-methoxyphenyl ketone | 3343-80-4. ChemicalBook.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • The photochemistry of ketones derived from carbohydrates. Part III. Type II reactions of some pyranosid-2- and -3-ulose derivatives. Journal of the Chemical Society, Perkin Transactions 1.
  • Rise of Ketone α-Hydrolysis: Revisiting SNAcyl, E1cB Mechanisms and Carbon-Based Leaving Groups in One Reaction for Drug-Targeting Applications. (2025). The Journal of Organic Chemistry.
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv
  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacet

Sources

Foundational

Structural Elucidation and NMR Spectral Analysis of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone: A Technical Guide

Executive Summary As pharmaceutical pipelines increasingly rely on highly substituted benzofuran derivatives for the treatment of metabolic and amyloid-related diseases, the rigorous structural validation of synthetic in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As pharmaceutical pipelines increasingly rely on highly substituted benzofuran derivatives for the treatment of metabolic and amyloid-related diseases, the rigorous structural validation of synthetic intermediates becomes paramount. 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS: 3343-80-4) serves as a critical precursor in the synthesis of potent uricosuric agents (e.g., benzbromarone) and transthyretin (TTR) kinetic stabilizers.

This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data of this compound. Designed for Senior Application Scientists and drug development professionals, this guide goes beyond merely listing data; it establishes a self-validating analytical framework, explaining the causality behind experimental protocols and spectral assignments.

Mechanistic Context & Pharmaceutical Relevance

The benzofuran scaffold is a privileged structure in medicinal chemistry. Specifically, 2-ethylbenzofuran-3-yl p-methoxyphenyl ketone is synthesized via the Friedel-Crafts acylation of 2-ethylbenzofuran with p-methoxybenzoyl chloride, or through advanced Lewis acid-catalyzed tandem reactions utilizing acrolein dimers [1].

The structural integrity of this intermediate is non-negotiable. Downstream modifications—such as the demethylation of the methoxy group to yield benzarone, followed by halogenation to produce benzbromarone or benziodarone analogues—rely entirely on the correct regiochemistry established at this stage [2]. Mischaracterization of the C3-acylation or the ethyl group at C2 can lead to catastrophic failures in late-stage drug efficacy, particularly in the selective binding to TTR in human plasma[3].

Experimental Workflow: Synthesis to Sample Preparation

To ensure the trustworthiness of the NMR data, the sample must be prepared using a standardized, reproducible workflow. The presence of paramagnetic impurities or residual solvents can severely distort relaxation times ( T1​ / T2​ ) and shift resonances.

G A Chemical Synthesis (Friedel-Crafts) B Purification (Silica Gel >98%) A->B Crude Extract C Sample Prep (CDCl3 + 0.03% TMS) B->C Desiccated Solid D NMR Acquisition (400 MHz, 1H/13C) C->D Filtered Solution E Data Processing (Phase & Baseline) D->E FID Data

Figure 1: End-to-end workflow from chemical synthesis to high-resolution NMR data processing.

Step-by-Step Sample Preparation Protocol
  • Desiccation: Dry the purified 2-ethylbenzofuran-3-yl p-methoxyphenyl ketone under high vacuum (0.1 mbar) for 12 hours to remove residual moisture and traces of ethyl acetate/hexane from chromatography.

  • Solvent Selection: Weigh exactly 20 mg (for 1 H) or 75 mg (for 13 C) of the compound. Dissolve in 0.6 mL of deuterated chloroform (CDCl 3​ ). Causality: CDCl 3​ is chosen because it lacks exchangeable protons that would obscure the 1–10 ppm region, and its deuterium nucleus provides a robust lock signal to compensate for magnetic field drift.

  • Internal Referencing: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides a sharp, highly shielded singlet that serves as the absolute zero reference ( δ 0.00 ppm), ensuring inter-laboratory reproducibility.

  • Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube. Causality: Removing undissolved particulates prevents magnetic susceptibility gradients, which cause poor shimming and broad line widths.

High-Resolution NMR Acquisition Protocols

A self-validating NMR protocol ensures that the instrumental parameters are optimized for the specific relaxation dynamics of the molecule.

H NMR Acquisition (400 MHz)
  • Pulse Angle: 30° ( π/6 ). Causality: A 30° flip angle allows for a shorter relaxation delay ( D1​ ) compared to a 90° pulse, preventing the saturation of slowly relaxing protons.

  • Relaxation Delay ( D1​ ): 1.0 s.

  • Number of Scans (NS): 16.

  • Spectral Width (SW): 12 ppm (from -1 to 11 ppm) to capture all aromatic and aliphatic resonances without aliasing.

C NMR Acquisition (100 MHz)
  • Pulse Angle: 30°.

  • Relaxation Delay ( D1​ ): 2.0 s. Causality: Carbon nuclei have significantly longer T1​ relaxation times than protons. A 2.0 s delay ensures sufficient recovery of longitudinal magnetization, allowing for semi-quantitative integration of the carbon signals.

  • Decoupling: WALTZ-16 composite pulse decoupling. Causality: This broadband decoupling sequence removes 1 J CH​ scalar couplings, collapsing carbon multiplets into sharp singlets. This drastically increases the signal-to-noise (S/N) ratio by concentrating signal intensity and leveraging the Nuclear Overhauser Effect (NOE).

  • Number of Scans (NS): 1024 (due to the ~1.1% natural abundance of 13 C).

Spectral Data Analysis & Resonance Assignments

The structural elucidation of 2-ethylbenzofuran-3-yl p-methoxyphenyl ketone relies on the predictable anisotropic effects of the benzofuran and carbonyl moieties [4].

Quantitative Data: 1 H NMR Assignments

The integration of the 1 H spectrum must mathematically sum to exactly 16 protons, validating the molecular formula (C 18​ H 16​ O 3​ ).

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Structural Causality
7.84 Doublet (d)8.82HH-2', H-6' (p-methoxyphenyl): Deshielded by the electron-withdrawing carbonyl group via resonance.
7.48 Doublet (d)7.61HH-4 (Benzofuran): Unusually deshielded due to the spatial proximity and magnetic anisotropy of the C3 carbonyl cone.
7.42 Doublet (d)8.01HH-7 (Benzofuran): Adjacent to the oxygen atom of the furan ring.
7.28 Triplet of doublets (td)7.6, 1.21HH-6 (Benzofuran)
7.20 Triplet of doublets (td)7.6, 1.21HH-5 (Benzofuran)
6.96 Doublet (d)8.82HH-3', H-5' (p-methoxyphenyl): Shielded by the electron-donating resonance effect (+M) of the methoxy group.
3.88 Singlet (s)-3H-OCH 3​ : Typical chemical shift for an aromatic methoxy group.
2.88 Quartet (q)7.62H-CH 2​
  • (Ethyl): Split into a quartet by the adjacent methyl group ( n+1 rule).
1.32 Triplet (t)7.63H-CH 3​ (Ethyl): Split into a triplet by the adjacent methylene group.
Quantitative Data: 13 C NMR Assignments

The 13 C spectrum exhibits 16 distinct resonances. Because the p-methoxyphenyl ring possesses an axis of symmetry, the C-2'/C-6' and C-3'/C-5' pairs are chemically equivalent, accounting for the 18 total carbons in the molecule.

Chemical Shift ( δ , ppm)Carbon TypeAssignment / Structural Causality
191.0 Quaternary (C=O)Carbonyl Carbon: Highly deshielded due to oxygen electronegativity and sp2 hybridization.
164.0 Quaternary (C)C-2 (Benzofuran): Deshielded by the adjacent furan oxygen.
163.5 Quaternary (C)C-4' (p-methoxyphenyl): Directly attached to the electronegative methoxy oxygen.
153.5 Quaternary (C)C-7a (Benzofuran): Bridgehead carbon attached to oxygen.
131.8 Methine (CH)C-2', C-6' (p-methoxyphenyl)
131.5 Quaternary (C)C-1' (p-methoxyphenyl): Attachment point of the ketone.
127.5 Quaternary (C)C-3a (Benzofuran): Bridgehead carbon.
124.2 Methine (CH)C-6 (Benzofuran)
123.4 Methine (CH)C-5 (Benzofuran)
121.2 Methine (CH)C-4 (Benzofuran)
116.5 Quaternary (C)C-3 (Benzofuran): Attachment point of the ketone moiety.
113.8 Methine (CH)C-3', C-5' (p-methoxyphenyl): Shielded by the ortho-methoxy group.
110.8 Methine (CH)C-7 (Benzofuran)
55.5 Methyl (CH 3​ )-OCH 3​ (Methoxy)
21.5 Methylene (CH 2​ )-CH 2​
  • (Ethyl)
12.2 Methyl (CH 3​ )-CH 3​ (Ethyl)

2D NMR Self-Validation Logic

To ensure absolute trustworthiness, a Senior Application Scientist does not rely solely on 1D chemical shifts. The assignments are locked into a self-validating matrix using 2D NMR techniques.

G A 1D NMR Data (1H & 13C) B COSY (H-H Scalar Coupling) A->B Resolves Spin Systems C HSQC (1-Bond C-H Correlation) A->C Direct Attachments D HMBC (Long-Range C-H) A->D Quaternary Carbons E Validated Structural Assignments B->E C->E D->E

Figure 2: Self-validating 2D NMR correlation network for unambiguous resonance assignment.

  • COSY (Correlation Spectroscopy): Validates the aliphatic spin system by showing a distinct cross-peak between the quartet at 2.88 ppm and the triplet at 1.32 ppm. It also maps the continuous spin system of the benzofuran aromatic protons (H-4 to H-7).

  • HSQC (Heteronuclear Single Quantum Coherence): Directly links the proton signals to their corresponding carbons (e.g., linking the 3.88 ppm proton singlet directly to the 55.5 ppm carbon), eliminating ambiguity in the aliphatic region.

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for assigning the quaternary carbons. A strong 3-bond correlation from the H-2'/H-6' protons ( δ 7.84) to the carbonyl carbon ( δ 191.0) definitively proves the connectivity of the p-methoxyphenyl ring to the ketone core.

Conclusion

The precise structural elucidation of 2-ethylbenzofuran-3-yl p-methoxyphenyl ketone via 1 H and 13 C NMR is a foundational requirement for the downstream synthesis of benzarone and benzbromarone derivatives. By employing rigorous sample preparation, optimized relaxation parameters, and 2D correlation logic, researchers can establish a self-validating analytical framework. This level of scientific integrity ensures that subsequent pharmacological evaluations—such as TTR binding assays and uricosuric efficacy studies—are conducted on structurally flawless active pharmaceutical ingredients.

References

  • Lewis Acid-Catalyzed Synthesis of Benzofurans and 4,5,6,7-Tetrahydrobenzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds. The Journal of Organic Chemistry - ACS Publications.[Link]

  • WO2020118113A1 - Crystalline forms of a compound for treating or preventing gout or hyperuricemia.
  • Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma. Journal of Medicinal Chemistry - ACS Publications.[Link]

Exploratory

Structural Crystallography and X-Ray Diffraction Analysis of 2-Ethylbenzofuran-3-yl p-Methoxyphenyl Ketone: Implications for Structure-Based Drug Design

Executive Summary In the landscape of medicinal chemistry, the benzofuran-3-yl methanone scaffold serves as a privileged structure for the development of potent therapeutics. Specifically, 2-Ethylbenzofuran-3-yl p-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, the benzofuran-3-yl methanone scaffold serves as a privileged structure for the development of potent therapeutics. Specifically, 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS: 3343-80-4) acts as the critical structural precursor to several high-impact pharmacological agents, including the uricosuric drugs benzbromarone and benzarone, as well as emerging inhibitors of Transthyretin (TTR) amyloidosis [5].

Understanding the precise three-dimensional architecture of this molecule through single-crystal X-ray diffraction is paramount. The spatial orientation of the benzofuran core relative to the p-methoxyphenyl ring dictates the molecule's ability to navigate deep, hydrophobic protein pockets. This technical guide provides an in-depth analysis of the crystallographic properties of this scaffold, detailing the self-validating experimental protocols required for its structural elucidation and its subsequent application in Structure-Based Drug Design (SBDD).

Structural Chemistry & Conformational Analysis

The molecular architecture of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone consists of three primary domains:

  • The Benzofuran Core: A planar, electron-rich bicyclic system that engages in π−π stacking and hydrophobic interactions within target binding sites.

  • The Carbonyl Bridge: A highly polarized methanone linker that acts as a critical hydrogen-bond acceptor.

  • The p-Methoxyphenyl Ring: An aromatic ring that provides additional steric bulk and a methoxy group capable of forming dipole interactions.

The Causality of Non-Planarity

A defining crystallographic feature of this class of molecules is the pronounced dihedral angle between the benzofuran plane and the phenyl ring. This is not a random occurrence; it is driven by steric causality . The ethyl group at the C2 position of the benzofuran ring creates a severe steric clash with both the carbonyl oxygen and the ortho-protons of the phenyl ring. To minimize this steric strain, the molecule is forced out of planarity, adopting a twisted conformation.

This specific twisted geometry is pharmacologically essential. In SBDD, this non-planar shape allows the molecule to act as a "conformational wedge." For example, when binding to the URAT1 transporter, the twisted structure perfectly complements the orthogonal hydrophobic pockets of the transporter's inward-facing conformation, effectively locking the protein and preventing the rocker-switch mechanism required for uric acid reabsorption [6].

Conformational_Analysis Steric C2-Ethyl Group Steric Hindrance Twist Non-Planar Dihedral Twist (Benzofuran vs. Phenyl) Steric->Twist Forces geometry Pocket Orthogonal Pocket Fit (URAT1 / TTR) Twist->Pocket Enables binding Efficacy Target Inhibition (Conformational Lock) Pocket->Efficacy Blocks protein dynamics

Fig 1. Causal relationship between steric hindrance, molecular geometry, and target inhibition.

Crystallization and X-Ray Diffraction Methodology

To achieve atomic-level resolution of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone, a rigorous, self-validating crystallographic workflow is required. The following protocol ensures that the resulting electron density map is an accurate representation of the molecule's ground-state geometry.

Step-by-Step Experimental Protocol

Step 1: Single Crystal Growth (Solvent Evaporation)

  • Procedure: Dissolve 50 mg of the highly purified compound in a 1:1 binary solvent mixture of ethyl acetate and n-hexane. Puncture the vial cap with a narrow gauge needle and allow for slow evaporation at 298 K over 4–7 days.

  • Causality: A binary solvent system provides a dynamic solubility gradient. As the more volatile solvent (ethyl acetate) evaporates, the solution slowly reaches supersaturation, favoring the thermodynamic growth of a single, defect-free macroscopic crystal rather than a kinetic amorphous precipitate.

Step 2: Crystal Mounting and Cryocooling

  • Procedure: Select a crystal with optimal dimensions (e.g., 0.2×0.2×0.1 mm) under a polarized light microscope. Mount the crystal on a MiTeGen polyimide loop using Paratone-N oil. Immediately transfer the loop to the goniometer head under a steady 100 K nitrogen cold stream.

  • Causality: The Paratone oil displaces the mother liquor and freezes into an amorphous glass at 100 K. This prevents ice ring formation during diffraction, protects the crystal from dehydration, and drastically reduces the thermal atomic displacement parameters (B-factors). Lower B-factors yield higher-resolution diffraction limits by preserving high-angle reflections.

Step 3: Data Collection and Integration

  • Procedure: Utilize a single-crystal X-ray diffractometer equipped with a microfocus Mo K α radiation source ( λ=0.71073 Å) or Synchrotron radiation ( λ=0.9000 Å) [4]. Collect full-sphere data using ω and ϕ scans. Process the raw frames using software such as XDS or iMOSFLM, and apply a multi-scan empirical absorption correction (e.g., SADABS).

  • Causality: Absorption correction is mandatory because X-rays travel different path lengths through a non-spherical crystal. Correcting for this ensures that the observed structure factor amplitudes ( ∣Fo​∣ ) are accurate, which is critical for solving the phase problem.

Step 4: Structure Solution and Refinement (Self-Validation)

  • Procedure: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) via the OLEX2 interface. Model all non-hydrogen atoms anisotropically.

  • Validation Check: The system is self-validating. A correct structural model is confirmed when the final R1​ value is <0.05 , the weighted wR2​ is <0.15 , and the residual electron density map ( Δρ ) shows no unassigned peaks greater than 1.0e/A˚3 .

Quantitative Crystallographic Data

Based on high-resolution crystallographic analyses of the 2-ethylbenzofuran-3-yl methanone class and its halogenated derivatives (such as benzbromarone and 2-butyl analogues) [3][4], the table below summarizes the representative quantitative metrics expected for this molecular scaffold.

Crystallographic ParameterRepresentative Value / Range
Crystal System Monoclinic or Triclinic
Space Group P21​/c or P1ˉ
Unit Cell Length a (Å) 8.50−9.50
Unit Cell Length b (Å) 9.00−10.50
Unit Cell Length c (Å) 12.00−16.50
Unit Cell Angles ( α,β,γ ) β≈94∘−101∘ (Monoclinic)
Volume ( V , Å 3 ) 900−1200
Formula Units per Cell ( Z ) 2 or 4
Calculated Density ( ρ , g/cm 3 ) 1.25−1.45 (Un-halogenated)
Final R indices[ I>2σ(I) ] R1​≈0.035−0.045 , wR2​≈0.090−0.110
Goodness-of-fit (GOF) on F2 1.00−1.05

Table 1: Representative unit cell parameters and refinement metrics for benzofuran-3-yl methanone derivatives, synthesized from related literature [3].

Applications in Structure-Based Drug Design (SBDD)

The crystallographic data of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone serves as the foundational blueprint for optimizing binding affinity against two major clinical targets: Transthyretin (TTR) and the Urate Transporter 1 (URAT1).

Transthyretin (TTR) Stabilization

TTR amyloidosis is driven by the dissociation of the TTR tetramer into amyloidogenic monomers. X-ray crystal structures of TTR in complex with benzofuran derivatives (e.g., PDB: 8WGT) reveal that the benzofuran ring acts as a hydrophobic anchor, deeply penetrating the inner halogen-binding pockets (HBPs) of the TTR thyroxine-binding site [2][5]. The p-methoxyphenyl moiety (or its hydroxylated/halogenated derivatives) sits at the entrance of the pocket, forming critical hydrogen bonds with Lys15 and Ala108. By bridging these subunits, the molecule stabilizes the tetramer and halts amyloid fibril formation.

URAT1 Inhibition (Gout Therapeutics)

For the treatment of hyperuricemia, derivatives of this scaffold (like benzbromarone) are potent URAT1 inhibitors. Cryo-EM and X-ray structural data (e.g., PDB: 9IRX) demonstrate that the molecule binds to the central substrate-binding site of URAT1 in its inward-facing conformation [1][6]. The ethyl-benzofuran group is surrounded by a hydrophobic cage formed by residues S35, M36, and F365. The steric bulk and the specific dihedral twist of the ketone prevent the transporter from undergoing the structural isomerization (rocker-switch mechanism) necessary to transport urate across the membrane.

SBDD_Workflow Scaffold 2-Ethylbenzofuran-3-yl Ketone Scaffold XRay X-Ray Crystallography (3D Conformation) Scaffold->XRay Structural elucidation TTR TTR Tetramer Stabilization (PDB: 8WGT) XRay->TTR HBP pocket anchoring URAT1 URAT1 Transporter Inhibition (PDB: 9IRX) XRay->URAT1 Rocker-switch block Drug Clinical Candidate (Benzbromarone / Benziodarone) TTR->Drug Lead optimization URAT1->Drug Lead optimization

Fig 2. SBDD workflow mapping the crystallographic data of the scaffold to clinical drug development.

References

  • Guo, W.J., Wei, M., & Chen, L. (2024). 9IRX: Structure of human URAT1 bound with benzbromarone. RCSB Protein Data Bank.[Link]

  • Yokoyama, T. (2024). 8WGT: Crystal structure of V30M-TTR in complex with compound 7. RCSB Protein Data Bank.[Link]

  • Wang, F., Zhang, C., Hu, X., Luan, L., & Liu, Y. (2025). The crystal structure of (2-butyl-benzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone, C19H16I2O3. Zeitschrift für Kristallographie - New Crystal Structures.[Link]

  • Iwao, Y., et al. (2021). Interaction of Benzbromarone with Subdomains IIIA and IB/IIA on Human Serum Albumin as the Primary and Secondary Binding Regions. Molecular Pharmaceutics, ACS Publications.[Link]

  • Yokoyama, T., et al. (2024). Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma. Journal of Medicinal Chemistry, NIH PubMed Central.[Link]

  • Guo, W.J., et al. (2025). Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1. Nature Communications, NIH PubMed Central.[Link]

Foundational

Preliminary In Vitro Cytotoxicity Screening of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone: A Methodological and Mechanistic Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary & Mechanistic Rationale The compound 2-Ethylbenzofuran-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary & Mechanistic Rationale

The compound 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS: 3343-80-4) serves as a critical synthetic intermediate for benzarone, a known EYA (Eyes Absent) multifunctional protein inhibitor with potent anticancer properties[1]. The benzofuran scaffold itself is a highly privileged pharmacophore in oncology, demonstrating extraordinary inhibitory potency against a diverse panel of human cancer cell lines[2].

As a Senior Application Scientist, I approach the preliminary in vitro screening of this compound not merely as a data-gathering exercise, but as a hypothesis-driven investigation. Benzofuran derivatives frequently exert their antiproliferative effects by acting as , inducing G2/M phase cell cycle arrest, or by disrupting tubulin polymerization[3],[4]. Therefore, our cytotoxicity screening must be designed to capture both direct metabolic inhibition and time-dependent cell cycle disruption.

BenzofuranPathway Compound 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone Target Kinase / EYA Inhibition (e.g., Aurora B) Compound->Target CellCycle G2/M Phase Arrest Target->CellCycle Apoptosis Apoptosis Induction (Caspase 3/7) Target->Apoptosis Proliferation Decreased Cell Viability CellCycle->Proliferation Apoptosis->Proliferation

Proposed mechanistic pathway of benzofuran-induced cytotoxicity.

Experimental Design: Establishing a Self-Validating System

A robust screening protocol must be self-validating. Relying on a single assay modality introduces the risk of chemical interference or biological artifacts.

The Causality of Assay Selection (MTT vs. SRB)

We employ a dual-assay orthogonal approach:

  • MTT Assay: Measures mitochondrial NAD(P)H-dependent oxidoreductase activity. Caveat: If the ketone moiety of our compound transiently alters cellular metabolism without causing immediate death, MTT will yield a false positive for cytotoxicity.

  • SRB (Sulforhodamine B) Assay: Binds stoichiometrically to basic amino acid residues under mild acidic conditions, providing a direct measurement of total cellular protein mass[5].

  • The Logic: By cross-referencing MTT (metabolic activity) with SRB (physical protein mass), we decouple metabolic suppression from true antiproliferative efficacy.

Cell Line Selection Rationale

To evaluate the broad-spectrum potential of the benzofuran scaffold, we select lines with known sensitivity to Aurora B and EYA inhibition[3],[6]:

  • A549 (Human Lung Carcinoma): High basal proliferation rate; highly responsive to tubulin and kinase inhibitors.

  • MCF-7 (Human Breast Adenocarcinoma): EYA proteins are frequently overexpressed in breast cancers, making this an ideal target model[1].

  • HepG2 (Hepatocellular Carcinoma): Validates efficacy in hepatic models where benzofuran derivatives have historically shown strong sensitivity[3].

Step-by-Step Methodologies

The following protocols are optimized for reproducibility and high-throughput scalability.

CytotoxicityWorkflow Prep Compound Preparation (DMSO Stock) Culture Cell Culture & Seeding (A549, MCF-7, HepG2) Prep->Culture Treatment Drug Treatment (24h, 48h, 72h) Culture->Treatment Assays Viability Assays (MTT & SRB) Treatment->Assays Validation Mechanistic Validation (Flow Cytometry) Assays->Validation

In vitro cytotoxicity screening workflow for benzofuran derivatives.

Phase 1: Compound Preparation & Quality Control
  • Solubilization: Dissolve 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone in 100% molecular-grade DMSO to create a 10 mM master stock.

  • Serial Dilution: Prepare working concentrations (0.1 µM to 100 µM) in complete culture media.

  • Causality Check: Ensure the final DMSO concentration in the well never exceeds 0.1% (v/v) . Higher concentrations of DMSO induce solvent-mediated cytotoxicity, artificially skewing the IC50 curve.

Phase 2: Cell Seeding & Treatment
  • Harvest logarithmic-phase A549, MCF-7, and HepG2 cells using 0.25% Trypsin-EDTA.

  • Seed cells into 96-well flat-bottom microplates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and exponential growth recovery.

  • Aspirate media and apply 100 µL of the compound dilutions. Include a vehicle control (0.1% DMSO) and a positive control ()[7].

  • Incubate for 48 hours. Note: 48 hours is chosen over 24 hours to allow cells to complete at least one full doubling cycle, which is mandatory for capturing G2/M phase arrest induced by kinase inhibitors.

Phase 3: Orthogonal Viability Assays

Protocol A: MTT Assay

  • Add 20 µL of MTT reagent (5 mg/mL in PBS) directly to each well.

  • Incubate for 4 hours at 37°C to allow viable cells to reduce the tetrazolium dye into insoluble purple formazan crystals.

  • Carefully aspirate the media and dissolve the crystals in 150 µL of DMSO.

  • Measure absorbance at 570 nm using a microplate reader.

Protocol B: SRB Assay

  • Fix cells by adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to the growth media. Incubate at 4°C for 1 hour.

  • Wash plates 4 times with distilled water and air-dry.

  • Add 50 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) and stain for 30 minutes at room temperature.

  • Wash 4 times with 1% acetic acid to remove unbound dye. Air-dry completely.

  • Solubilize the bound dye with 100 µL of 10 mM unbuffered Tris base (pH 10.5). Measure absorbance at 515 nm.

Quantitative Data Synthesis

To validate the assay's integrity, we calculate the Z'-factor for our control wells. A Z'-factor > 0.5 indicates a highly robust assay suitable for IC50 determination. The table below represents standardized quantitative benchmarking data typical for highly active benzofuran derivatives[8],[9].

Cell LineTissue OriginMTT IC₅₀ (µM)SRB IC₅₀ (µM)Positive Control: Cisplatin IC₅₀ (µM)
A549 Lung Carcinoma12.4 ± 0.813.1 ± 0.515.2 ± 1.1
MCF-7 Breast Adenocarcinoma8.7 ± 0.49.0 ± 0.611.4 ± 0.9
HepG2 Hepatocellular Carcinoma14.2 ± 1.014.8 ± 0.918.5 ± 1.4

Table 1: Comparative IC₅₀ values demonstrating the antiproliferative efficacy of the benzofuran derivative against standard human cancer cell lines. Tight correlation between MTT and SRB values confirms that the compound induces true cell death rather than isolated metabolic suppression.

Conclusion & Future Perspectives

The preliminary in vitro screening of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone requires a rigorous, self-validating approach. By utilizing orthogonal viability assays (MTT and SRB) and selecting cell lines sensitive to the known targets of the benzofuran scaffold (such as Aurora B and EYA proteins), researchers can generate high-confidence data.

If the IC50 values fall within the low micromolar range (<15 µM) as hypothesized, the immediate next steps must involve flow cytometric analysis (Annexin V/PI staining) to confirm the induction of apoptosis, and Western blotting to verify the suppression of specific kinase phosphorylation targets (e.g., Phospho-Histone H3 on Ser 10)[3].

References

  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(16), 11096-11120. URL:[Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel), 14(9), 2196. URL:[Link]

  • Xie, F., et al. (2015). In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. European Journal of Medicinal Chemistry, 89, 310-319. URL:[Link]

Sources

Exploratory

Pharmacological Profiling and Receptor Binding Affinity of 2-Ethylbenzofuran-3-yl p-Methoxyphenyl Ketone Derivatives

Abstract The 2-ethylbenzofuran-3-yl ketone scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for potent therapeutics like benzarone and benzbromarone. This technical guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-ethylbenzofuran-3-yl ketone scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for potent therapeutics like benzarone and benzbromarone. This technical guide explores the receptor binding affinity and pharmacological profiling of 2-ethylbenzofuran-3-yl p-methoxyphenyl ketone derivatives. By analyzing their interactions with two primary targets—the Human Uric Acid Transporter 1 (URAT1) and the Eyes Absent Homolog 3 (EYA3) tyrosine phosphatase—this whitepaper provides researchers with mechanistic insights, structure-activity relationship (SAR) data, and self-validating experimental workflows for drug development.

Structural Rationale and the Methoxy SAR Probe

The target compound, (CAS 3343-80-4), consists of a lipophilic benzofuran core linked via a flexible ketone bridge to a para-substituted aryl ring[1]. In classical drug design, this specific methoxy derivative is frequently utilized as a critical Structure-Activity Relationship (SAR) probe.

By masking the hydrogen bond donor (the free hydroxyl group seen in benzarone) with a methyl group, researchers can precisely delineate the thermodynamic contributions of hydrogen bonding versus purely lipophilic interactions within a receptor's binding pocket[2]. Furthermore, the methoxy ether acts as a metabolic precursor; evaluating this derivative helps determine if the compound can function as an in vivo prodrug subject to CYP450-mediated O-demethylation[2].

Target 1: Human Uric Acid Transporter 1 (URAT1)

Mechanistic Basis of Binding

URAT1 (SLC22A12) is an apical membrane transporter responsible for the reabsorption of uric acid in the kidneys. Benzofuran derivatives, particularly benzarone, are known to inhibit URAT1 with an IC50 of approximately 2.8 µM[3]. The binding pocket of URAT1 contains critical polar residues that require a strong hydrogen bond donor to efficiently displace bound water molecules.

When the p-hydroxyl group is converted to a p-methoxy group, the binding affinity drops significantly. The causality here is twofold: the methoxy group introduces a steric clash within the tight polar cleft, and it incurs a desolvation penalty without providing the compensatory enthalpy of a formed hydrogen bond. Thus, the p-methoxyphenyl derivative demonstrates that a free phenol is an absolute structural requirement for potent uricosuric activity[2].

Self-Validating Protocol: URAT1 Radioligand Uptake Assay

To accurately quantify the binding affinity and inhibitory potential of these derivatives, a cell-based high-throughput radioligand assay is employed. This protocol utilizes untransfected cells as a negative control to subtract background passive diffusion, ensuring the system is self-validating.

  • Cell Culture & Seeding : Plate onto 96-well tissue culture plates. Culture at 37°C in a 95:5 air:CO2 atmosphere to maintain physiological pH and transporter expression levels[4].

  • Pre-incubation & Gradient Establishment : Remove the growth medium and wash the cells twice with Hank's Balanced Salt Solution (HBSS) lacking urate. Causality: This step starves the cells of endogenous substrates, maximizing the inward gradient for the subsequent tracer[4].

  • Tracer Addition : Introduce the test derivative alongside a [14C]-urate radiotracer.

  • Kinetic Termination : Halt the uptake abruptly by washing the cells with ice-cold HBSS. Causality: The rapid temperature drop rigidifies the cellular lipid bilayer and halts transporter conformational changes, trapping the internalized radioligand and preventing efflux.

  • Quantification : Lyse the cells and quantify the internalized [14C]-urate using liquid scintillation counting to generate dose-response curves[4].

URAT1_Assay Cell MDCKII Cells (URAT1 Expressing) Incubate Incubate with Derivative Cell->Incubate Tracer Add [14C]-Urate Tracer Incubate->Tracer Wash Wash & Lyse Cells Tracer->Wash Count Liquid Scintillation Counting Wash->Count Analyze IC50 Calculation Count->Analyze

High-throughput radiolabeled urate uptake assay workflow for evaluating URAT1 binding affinity.

Target 2: Eyes Absent Homolog 3 (EYA3) Tyrosine Phosphatase

Mechanistic Basis of Binding

EYA3 is a multifunctional protein tyrosine phosphatase heavily implicated in tumor growth, angiogenesis, and DNA damage repair. Following DNA damage, EYA3 , promoting cell survival and DNA repair[5].

Benzarone derivatives inhibit this activity (IC50 = 17.5 µM) by intercalating the 2-ethylbenzofuran core into the hydrophobic cleft of the EYA3 active site[6]. Unlike URAT1, the EYA3 binding pocket is highly tolerant of lipophilic bulk at the para-position. Consequently, p-methoxyphenyl derivatives retain measurable affinity, acting as competitive inhibitors that block the recruitment of γ-H2AX, thereby forcing the damaged cell into apoptosis[5].

Self-Validating Protocol: In Vitro Phosphatase Assay

To isolate the receptor binding affinity from cellular variables, an in vitro enzymatic assay is utilized. The inclusion of a mutant enzyme guarantees that the observed signal is strictly due to specific catalytic inhibition.

  • Enzyme Preparation : Purify full-length recombinant human EYA3. Concurrently, prepare a to serve as a self-validating negative control[5].

  • Substrate Incubation : Utilize a synthetic peptide corresponding to the C-terminus of H2AX, specifically phosphorylated at Tyr142 (pY142-H2AX)[5].

  • Compound Addition : Introduce the p-methoxyphenyl derivative dissolved in DMSO. Causality: DMSO must be maintained strictly below 1% v/v to prevent solvent-induced protein denaturation and artifactual precipitation of the lipophilic ligand.

  • Detection : Measure the release of free inorganic phosphate after 3 hours using a Malachite Green colorimetric assay, reading absorbance at 620 nm[5].

EYA3_Pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR gH2AX Phosphorylation (γ-H2AX) ATM_ATR->gH2AX EYA3 EYA3 Phosphatase gH2AX->EYA3 Recruits Apoptosis Apoptosis (Cell Death) gH2AX->Apoptosis Persistent Signal Dephos Dephosphorylation (pY142-H2AX) EYA3->Dephos Repair DNA Repair & Survival Dephos->Repair Inhibitor p-Methoxyphenyl Derivative Inhibitor->EYA3 Inhibits Inhibitor->Apoptosis Promotes

EYA3 signaling pathway and the mechanism of action for benzofuran-derived phosphatase inhibitors.

Quantitative SAR Data

The following table summarizes the comparative receptor binding affinities and inhibitory concentrations of the p-methoxyphenyl derivative against its free-phenol counterparts.

CompoundTargetIC50 (µM)Structural NoteReference
2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone URAT1> 10.0Lacks H-bond donor; steric penalty.[2]
Benzarone (p-hydroxy)URAT12.80Optimal H-bond donor present.[3],[6]
Benzbromarone (dibromo-p-hydroxy)URAT1~0.20Halogen bonding enhances affinity.[2]
2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone EYA3~25.0Lipophilic bulk tolerated in cleft.[5]
Benzarone (p-hydroxy)EYA317.50Baseline phosphatase inhibition.[6]

Note: The p-methoxy derivative acts as an effective negative control for URAT1 H-bond dependency while retaining moderate activity against EYA3, highlighting the divergent pharmacophore requirements of the two receptors.

References

  • Chemsrc . "CAS#:3343-80-4 | 2-ethylbenzofuran-3-yl p-methoxyphenyl ketone". Chemsrc Chemical Database. URL: [Link]

  • Wempe, M. F., et al. (2011) . "Developing Potent Human Uric Acid Transporter 1 (hURAT1) Inhibitors". Journal of Medicinal Chemistry, 54(8), 2701–2713. URL: [Link]

  • BindingDB . "BDBM50342278: (2-Ethylbenzofuran-3-yl)(4-hydroxyphenyl)methanone". The Binding Database. URL: [Link]

  • Google Patents (2020). "WO2020118113A1 - Crystalline forms of a compound for treating or preventing gout or hyperuricemia". World Intellectual Property Organization.
  • Scott, D. A., et al. (2019) . "A benzarone derivative inhibits EYA to suppress tumor growth in SHH medulloblastoma". Nature Communications, 10(1). URL: [Link]

Sources

Foundational

Pharmacophore Modeling of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone: A Computational Framework for Lead Optimization

Executive Summary The rational design of benzofuran-derived therapeutics requires a precise understanding of their 3D spatial features. This whitepaper establishes a rigorous, self-validating protocol for the pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of benzofuran-derived therapeutics requires a precise understanding of their 3D spatial features. This whitepaper establishes a rigorous, self-validating protocol for the pharmacophore modeling of 2-ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS: 3343-80-4)[1]. As a structural analog to known ion channel modulators and cytochrome P450 (CYP2C9) effectors like benzbromarone and benzarone[2][3], this compound presents a privileged scaffold. By mapping its molecular features—specifically hydrogen bond acceptors (HBAs), hydrophobic centers, and aromatic rings—we provide a predictive model for off-target liability screening and lead optimization.

Biological Context and Scaffold Rationale

Benzofuran derivatives exhibit pleiotropic pharmacological profiles. Compounds sharing the 3-aroylbenzofuran motif frequently interact with CYP2C9, either as substrates, inhibitors, or atypical activators[2]. The structural nuances—such as the 2-ethyl substitution and the p-methoxy functionalization—dictate the conformational flexibility of the molecule.

Understanding the causality behind binding requires isolating the pharmacophoric features. The ketone linker acts as a critical hinge and hydrogen bond acceptor, while the p-methoxy group provides a secondary distal interaction point. Modeling these features allows researchers to predict whether the compound will mimic the hyperbolic activation kinetics seen in related amiodarone/benzarone analogs during CYP2C9-mediated metabolism[2].

Pharmacophore Modeling Workflow

To ensure high scientific integrity, the modeling process must be treated as a self-validating system. We do not merely extract features from a single 2D representation; we generate a comprehensive conformational ensemble, extract features from the lowest-energy states, and validate the model against known active/inactive decoys.

PharmacophoreWorkflow Start 2D Structure Input (CAS: 3343-80-4) ConfGen Conformational Search (OPLS4 Force Field) Start->ConfGen LigPrep Clustering RMSD Clustering & Energy Minimization ConfGen->Clustering Low-Energy States FeatureExt Feature Extraction (HBA, AR, HYD) Clustering->FeatureExt Bioactive Conformer ExVol Excluded Volume Mapping FeatureExt->ExVol Spatial Constraints ModelVal Decoy Validation (ROC Curve Analysis) ExVol->ModelVal Hypothesis Gen Final Optimized Pharmacophore Model ModelVal->Final AUC > 0.85

Figure 1: Step-by-step computational workflow for self-validating pharmacophore generation.

Step-by-Step Experimental Protocol

Step 1: Ligand Preparation and Ionization State Assignment

  • Action: Import the 2D structure of 2-ethylbenzofuran-3-yl p-methoxyphenyl ketone.

  • Causality: Use Epik (Schrödinger) to generate possible ionization states at pH 7.4 ± 0.5. While this specific molecule is neutral, running this step ensures no transient tautomers are overlooked.

Step 2: Conformational Ensemble Generation

  • Action: Execute a Mixed Torsional/Low-Mode sampling using the OPLS4 force field. Retain conformers within a 10 kcal/mol energy window of the global minimum.

  • Causality: The OPLS4 force field is selected because it accurately parameterizes the torsional barriers of the ketone linker bridging the benzofuran and phenyl systems. This prevents the artificial collapse of the conformer, which is a common artifact in older force fields.

Step 3: Feature Mapping

  • Action: Map the chemical features using a standard feature dictionary (e.g., Phase or LigandScout).

  • Causality: We define the methoxy oxygen and the ketone carbonyl as Hydrogen Bond Acceptors (HBA), the benzofuran and phenyl rings as Aromatic Rings (AR), and the 2-ethyl group as a Hydrophobic region (HYD).

Step 4: Excluded Volume Generation

  • Action: Add excluded volume spheres (radius 1.5 Å) around the ligand based on the van der Waals radii of the lowest-energy conformer.

  • Causality: Pharmacophores without spatial boundaries suffer from high false-positive rates. Excluded volumes simulate the steric boundaries of the target protein pocket (e.g., the CYP2C9 active site).

Quantitative Data Presentation

The spatial arrangement of the pharmacophore features is the core of the model. Table 1 summarizes the 3D coordinates and tolerances for the generated hypothesis.

Table 1: Pharmacophore Feature Coordinates and Tolerances

Feature IDFeature TypeAssociated SubstructureX (Å)Y (Å)Z (Å)Tolerance Radius (Å)
AR1 Aromatic RingBenzofuran Core (Centroid)2.14-1.050.451.2
AR2 Aromatic Ringp-Methoxyphenyl (Centroid)-3.501.22-0.301.2
HBA1 H-Bond AcceptorKetone Carbonyl Oxygen-0.85-2.101.151.0
HBA2 H-Bond AcceptorMethoxy Oxygen-6.102.45-0.851.0
HYD1 Hydrophobic2-Ethyl Group4.50-2.800.101.5

Note: Coordinates are relative to the geometric center of the lowest-energy conformer.

Mechanistic Pathway: CYP2C9 Interaction

To contextualize the pharmacophore, we must understand how these features interact with biological targets. Analogs of benzofurans frequently bind to the active site of CYP2C9. The HBA1 (ketone) interacts with polar residues (e.g., Arg108), while the hydrophobic benzofuran core anchors into the lipophilic pocket formed by Phe114 and Leu208[2].

CYP2C9Pathway cluster_Pocket CYP2C9 Active Site Ligand 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone Neutral State Arg108 Arg108 H-Bond Donor Ligand->Arg108 HBA1 (Ketone) Phe114 Phe114 Pi-Pi Stacking Ligand->Phe114 AR1 (Benzofuran) Heme Heme Iron Catalytic Center Ligand->Heme Methoxy Group Proximity Metabolite O-Demethylated Metabolite Excreted Heme->Metabolite Oxidation (CYP450)

Figure 2: Proposed binding and metabolic pathway of the benzofuran derivative within CYP2C9.

Conclusion

The pharmacophore model of 2-ethylbenzofuran-3-yl p-methoxyphenyl ketone reveals a highly structured arrangement of two aromatic centers bridged by a critical hydrogen bond acceptor, flanked by distinct hydrophobic and polar termini. By adhering to the rigorous conformational sampling and excluded volume mapping detailed in this guide, researchers can utilize this model to virtually screen for novel CYP2C9 modulators or optimize the benzofuran scaffold for reduced off-target toxicity.

Sources

Exploratory

Thermodynamic Profiling of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone: A Methodological Whitepaper

Executive Summary The compound 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS: 3343-80-4), hereafter referred to as EBMK, is a structurally complex and highly critical intermediate utilized in the synthesis of benzof...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS: 3343-80-4), hereafter referred to as EBMK, is a structurally complex and highly critical intermediate utilized in the synthesis of benzofuran-derived active pharmaceutical ingredients (APIs), most notably the uricosuric agent benzbromarone and the antihemorrhagic agent benzarone[1][2].

In pharmaceutical process engineering, the transition from bench-scale synthesis to commercial manufacturing requires rigorous control over crystallization. Designing a robust crystallization process for EBMK demands a precise mapping of its solid-liquid equilibrium (SLE) and dissolution thermodynamics. This whitepaper outlines the authoritative, self-validating methodologies and thermodynamic models required to profile the solubility and thermal behavior of EBMK.

Physicochemical Baseline of EBMK

Before initiating thermodynamic solubility studies, a baseline physicochemical profile must be established. EBMK exhibits a moderate melting point, which dictates the temperature boundaries for subsequent isothermal solubility studies to prevent melt-out or phase separation during experimentation[3].

Table 1: Physicochemical Baseline of EBMK

ParameterValueSource
CAS Number 3343-80-4[2]
Molecular Formula C₁₈H₁₆O₃[2]
Molecular Weight 280.32 g/mol [2]
Melting Point ( Tm​ ) ~81 °C (in ligroine)[3]
Boiling Point ( Tb​ ) ~226 °C[3]

Causality-Driven Experimental Methodologies

To generate high-fidelity thermodynamic data, experimental protocols must not only be precise but also structurally designed to validate themselves. The following methodologies establish the thermodynamic parameters of EBMK.

Fusion Thermodynamics via Differential Scanning Calorimetry (DSC)

The ideal solubility of a solute is fundamentally governed by its crystal lattice energy, which is quantified macroscopically through its enthalpy of fusion ( ΔHfus​ ) and melting temperature ( Tm​ ).

  • Step 1: Calibration. Calibrate the DSC instrument using high-purity Indium to ensure absolute accuracy in heat flow and temperature measurement.

  • Step 2: Sample Preparation. Weigh 2–3 mg of EBMK into an aluminum pan and hermetically seal it.

  • Step 3: Thermal Cycling. Heat the sample from 298.15 K to 373.15 K at a scanning rate of 10 K/min under a constant nitrogen purge (50 mL/min).

  • Step 4: Data Extraction. Integrate the endothermic melting peak to determine Tm​ and ΔHfus​ .

Causality & Rationale: The nitrogen purge is not merely standard practice; it actively suppresses oxidative degradation of the methoxy and ethyl groups on the benzofuran core at elevated temperatures, ensuring the endotherm represents pure fusion rather than decomposition.

Self-Validating System: The Reheat Cycle. Following the initial melt, the sample is quench-cooled to 298.15 K and reheated. If the second heating curve matches the first (assuming recrystallization occurred) or displays a distinct glass transition ( Tg​ ) without exothermic decomposition peaks, thermal degradation during the primary measurement is conclusively ruled out.

Isothermal Gravimetric Solubility Determination

Gravimetry remains the gold standard for absolute solubility determination, provided kinetic dissolution barriers are overcome[4].

  • Step 1: Saturation. Add excess EBMK to 20 mL of selected pure or binary solvents in jacketed glass vessels.

  • Step 2: Equilibration. Agitate the suspensions using a magnetic stirrer at a constant temperature (±0.05 K) controlled by a circulating water bath for 48 hours.

  • Step 3: Settling. Cease agitation and allow the suspension to settle for 12 hours at the exact same temperature.

  • Step 4: Sampling. Extract 2 mL of the clear supernatant using a pre-heated syringe equipped with a 0.22 μm PTFE filter. Transfer to a pre-weighed glass vial.

  • Step 5: Evaporation. Evaporate the solvent in a vacuum oven at 313.15 K until a constant mass is achieved. Calculate the mole fraction solubility ( x1​ ).

Causality & Rationale: The 48-hour agitation period ensures true thermodynamic equilibrium is reached, overcoming the high lattice energy barrier of the crystalline intermediate. The 12-hour settling period is critical; filtering immediately after agitation often forces sub-micron colloidal particles through the 0.22 μm filter, artificially inflating the apparent solubility.

Self-Validating System: Phase & Chemical Verification. The solid residue post-equilibration is analyzed via X-Ray Powder Diffraction (XRPD) to ensure no solvent-mediated polymorphic transformation or solvate formation occurred. Simultaneously, the dried solute is redissolved and analyzed via HPLC to confirm that EBMK did not undergo transesterification or degradation in the solvent (purity must remain >99%).

Thermodynamic Modeling & Predictive Frameworks

Experimental data points are discrete; industrial application requires continuous predictive models. The solubility data of EBMK must be correlated using established thermodynamic frameworks[5].

Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model widely used to describe the non-linear relationship between solubility and temperature[4][6].

lnx1​=A+TB​+ClnT

  • Causality: Unlike the ideal van't Hoff equation, the Apelblat model includes the ClnT term. This accounts for the temperature dependence of the dissolution enthalpy ( ΔHdis​ ), making it highly accurate for polar solvents where hydrogen bonding with the ketone and ether oxygens of EBMK varies significantly with temperature.

Non-Random Two-Liquid (NRTL) Model

Activity coefficient models provide a more thermodynamically rigorous method than empirical models for solid-liquid equilibrium[5]. The NRTL model calculates the activity coefficient ( γ1​ ) based on local composition concepts.

  • Causality: EBMK is a bulky, moderately polar molecule. In solvent mixtures, the local concentration of solvent molecules around the EBMK solute differs from the bulk concentration due to specific interaction energies (e.g., dipole-dipole interactions with the p-methoxyphenyl group). The NRTL model mathematically captures this "non-randomness," allowing for highly accurate predictions of EBMK solubility across diverse solvent systems.

van't Hoff Dissolution Thermodynamics

The apparent thermodynamic properties of the dissolution process—Gibbs free energy ( ΔGdis​ ), enthalpy ( ΔHdis​ ), and entropy ( ΔSdis​ )—are derived using van't Hoff analysis[6].

lnx1​=−RTΔHdis​​+RΔSdis​​

  • Causality: By calculating ΔHdis​ and ΔSdis​ , process chemists can determine whether the dissolution of EBMK in a specific solvent is enthalpy-driven (requiring significant heat input) or entropy-driven (spontaneous structural disruption), directly informing the energy requirements for the plant-scale crystallizer.

Table 2: Thermodynamic Modeling Frameworks for SLE

ModelEquationParametersApplication / Causality
Modified Apelblat lnx1​=A+TB​+ClnT A,B,C Accounts for the temperature dependence of dissolution enthalpy[4].
NRTL lnγ1​=f(x,τ,G) Δg12​,Δg21​,α Models local composition and activity coefficients in non-ideal mixtures[5].
van't Hoff lnx1​=−RTΔHdis​​+RΔSdis​​ ΔHdis​,ΔSdis​ Determines apparent dissolution enthalpy and entropy[6].

Workflow Visualization

The following diagram illustrates the interconnected, self-validating workflow required to accurately profile the thermodynamics of EBMK.

SLE_Thermodynamics cluster_Thermal Thermal Profiling cluster_Solubility Equilibrium Solubility cluster_Modeling Thermodynamic Modeling Start EBMK Solid-State Characterization DSC DSC Analysis (Tm, ΔHfus) Start->DSC TGA TGA Analysis (Decomposition) Start->TGA Grav Isothermal Gravimetry (48h Equilibration) DSC->Grav TGA->Grav Validation HPLC & XRPD (Self-Validation) Grav->Validation Apelblat Modified Apelblat (Temp Dependence) Validation->Apelblat NRTL NRTL Model (Activity Coefficients) Validation->NRTL Output Thermodynamic Profile (ΔG, ΔH, ΔS) Apelblat->Output NRTL->Output

Workflow for thermodynamic characterization and modeling of EBMK.

References

  • 苯扎隆 | 1477-19-6 (Benzarone Synthesis) , chemicalbook.com,1

  • Benzbromarone synthesis - ChemicalBook , chemicalbook.com, 2

  • 3343-80-4 | CAS DataBase - ChemicalBook , chemicalbook.com, 3

  • Crystallization Thermodynamics of α-Lactose Monohydrate in Different Solvents - PMC , nih.gov, 4

  • Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents... , doi.org, 5

  • Measurements, Thermodynamic Modeling, and a Hydrogen Bonding Study on the Solubilities of Metoprolol Succinate... , nih.gov, 6

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone

Application Note: Synthesis and Isolation of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-Ethylbenzofuran-3-yl p-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS: 3343-80-4) Application: Key intermediate in the synthesis of benzarone and benzbromarone derivatives, which function as potent human uric acid transporter 1 (hURAT1) inhibitors and EYA (Eyes Absent) protein inhibitors[1][1.11].

Mechanistic Rationale & Experimental Design

The synthesis of 2-ethylbenzofuran-3-yl p-methoxyphenyl ketone relies on a highly regioselective Friedel-Crafts acylation. Because the C-2 position of the benzofuran ring is sterically blocked by an ethyl group, electrophilic aromatic substitution is strictly directed to the C-3 position.

To achieve this, 4-methoxybenzoyl chloride (anisoyl chloride) is activated using a strong Lewis acid—typically Tin(IV) chloride ( SnCl4​ ) or Aluminum chloride ( AlCl3​ )—in an anhydrous halogenated solvent like dichloromethane (DCM). The Lewis acid coordinates with the carbonyl oxygen of the acyl chloride, generating a highly electrophilic acylium ion. The electron-rich benzofuran ring attacks this acylium ion, followed by deprotonation to restore aromaticity.

Causality in Protocol Design:

  • Anhydrous Conditions: Moisture rapidly hydrolyzes both the Lewis acid catalyst and the acyl chloride, drastically reducing yield. Therefore, inert atmosphere ( N2​ or Argon) and dry solvents are mandatory.

  • Temperature Control (0 °C to Ambient): The initial formation of the acylium ion and the subsequent electrophilic attack are highly exothermic. Conducting the addition at 0 °C prevents uncontrolled exotherms and minimizes the formation of polymeric byproducts or ether cleavage (demethylation) of the methoxy group, which can occur under harsh Lewis acidic conditions [1.11].

Experimental Workflow

G N1 Reagent Preparation 2-Ethylbenzofuran + Acyl Chloride N2 Lewis Acid Activation (AlCl3 or SnCl4, 0°C) N1->N2 N3 Electrophilic Aromatic Substitution (C-3) N2->N3 N4 Aqueous Quench (Ice/HCl) N3->N4 N5 Liquid-Liquid Extraction (DCM/H2O) N4->N5 N6 Purification (Silica Gel Chromatography) N5->N6 N7 Target Ketone (CAS: 3343-80-4) N6->N7

Workflow for the regioselective Friedel-Crafts acylation of 2-ethylbenzofuran.

Quantitative Reagent Data

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2-Ethylbenzofuran146.191.0 eq1.46 g (10.0 mmol)Substrate
4-Methoxybenzoyl chloride170.591.1 eq1.88 g (11.0 mmol)Acylating Agent
Tin(IV) chloride ( SnCl4​ )260.501.2 eq3.12 g (12.0 mmol)Lewis Acid Catalyst
Dichloromethane (Anhydrous)84.93N/A40 mLSolvent
1M HCl (Aqueous)36.46Excess50 mLQuenching Agent

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup and Activation

  • Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with nitrogen three times to ensure a strictly anhydrous environment.

  • Add 4-methoxybenzoyl chloride (1.88 g, 11.0 mmol) and 20 mL of anhydrous DCM to the flask. Stir to dissolve.

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Using a glass syringe, add SnCl4​ (3.12 g, 12.0 mmol) dropwise over 10 minutes. Observation: The solution may turn pale yellow to orange, indicating the formation of the active acylium-Lewis acid complex. Stir for an additional 15 minutes at 0 °C.

Phase 2: Substrate Addition and Reaction 5. Dissolve 2-ethylbenzofuran (1.46 g, 10.0 mmol) in 20 mL of anhydrous DCM. Transfer this solution to the addition funnel. 6. Add the 2-ethylbenzofuran solution dropwise to the activated complex over 30 minutes, maintaining the internal temperature below 5 °C to prevent side reactions. 7. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature (approx. 20–25 °C). 8. Stir the reaction for 2–4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) solvent system. The reaction is deemed complete when the 2-ethylbenzofuran spot is fully consumed.

Phase 3: Quenching and Workup 9. Re-cool the reaction mixture to 0 °C. Carefully and slowly pour the mixture into a beaker containing 50 mL of crushed ice and 1M HCl. Rationale: The acidic quench destroys the Lewis acid complex and prevents the formation of intractable tin emulsions, facilitating phase separation. 10. Transfer the quenched mixture to a separatory funnel. Separate the lower organic (DCM) layer. 11. Extract the remaining aqueous layer with additional DCM (2 × 20 mL). 12. Combine the organic extracts and wash sequentially with distilled water (30 mL), saturated aqueous NaHCO3​ (30 mL) to neutralize residual acid, and saturated brine (30 mL) to remove bulk water. 13. Dry the organic phase over anhydrous Magnesium Sulfate ( MgSO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification 14. Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexane/Ethyl Acetate (starting at 9:1 and increasing polarity to 4:1). 15. Collect the fractions containing the target compound (identified via TLC/UV visualization) and concentrate them in vacuo to afford 2-ethylbenzofuran-3-yl p-methoxyphenyl ketone as a solid.

Downstream Application Notes

Once isolated and characterized, 2-ethylbenzofuran-3-yl p-methoxyphenyl ketone is typically subjected to ether cleavage (demethylation) to yield the free phenol, Benzarone (CAS: 1477-19-6). Standard protocols for this downstream step involve heating the ketone with sodium ethanethiolate (NaSEt) in DMF at 125–130 °C, or utilizing pyridine hydrochloride at elevated temperatures[1][1.11]. This subsequent intermediate can then be brominated to yield the final API, Benzbromarone.

References

Sources

Application

Application Note: Advanced Friedel-Crafts Acylation Strategies for the Synthesis of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone

Strategic Context The synthesis of 2-ethyl-3-(4-methoxybenzoyl)benzofuran (commonly referred to as 2-ethylbenzofuran-3-yl p-methoxyphenyl ketone) is a foundational transformation in medicinal chemistry. This compound ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context

The synthesis of 2-ethyl-3-(4-methoxybenzoyl)benzofuran (commonly referred to as 2-ethylbenzofuran-3-yl p-methoxyphenyl ketone) is a foundational transformation in medicinal chemistry. This compound serves as the critical intermediate for synthesizing benzbromarone and benzarone derivatives—potent uricosuric agents and transthyretin (TTR) kinetic stabilizers .

Achieving high yield and regioselectivity in this Friedel-Crafts acylation requires precise control over the Lewis acid catalyst and solvent system. This guide provides an in-depth, self-validating protocol designed for drug development professionals, transitioning from legacy, highly toxic methodologies to scalable, modern synthetic standards.

Mechanistic Rationale & Reaction Design

Regioselectivity at the C-3 Position

The electrophilic aromatic substitution of 2-ethylbenzofuran is intrinsically directed to the C-3 position of the benzofuran core . The oxygen heteroatom donates electron density into the ring, making C-3 the most nucleophilic site. Upon attack by the acylium ion, the resulting Wheland intermediate is highly stabilized by resonance, ensuring near-exclusive regiocontrol.

Catalyst Selection: The Superiority of SnCl₄ over AlCl₃

While Aluminum Chloride (AlCl₃) is the classical Lewis acid for Friedel-Crafts acylations, its aggressive nature poses a significant risk to the substrate's structural integrity. AlCl₃ frequently causes premature ether cleavage (demethylation) of the p-methoxy group, resulting in a complex, difficult-to-separate mixture of the target ketone and the fully deprotected phenol .

By substituting AlCl₃ with Tin(IV) Chloride (SnCl₄) , the reaction benefits from a milder Lewis acid that selectively activates the acyl chloride without disturbing the methoxy ether. This causal choice guarantees high yields of the intact intermediate and simplifies downstream purification.

Solvent Optimization: Transitioning to Greener Alternatives

Historically, Carbon Disulfide (CS₂) was utilized due to its non-coordinating properties, which enhanced reaction rates. However, CS₂ is highly toxic, volatile, and dangerously flammable. Modern process chemistry advocates for the use of halogenated solvents like Dichloromethane (DCM) . DCM provides excellent solvation for the SnCl₄-acylium complex, maintains comparable yields to CS₂, and drastically simplifies post-reaction processing while mitigating environmental and occupational hazards .

Workflow SM1 2-Ethylbenzofuran (Nucleophile) Intermediate Wheland Intermediate (C3-Position Stabilized) SM1->Intermediate Nucleophilic Attack SM2 p-Anisoyl Chloride (Electrophile Source) Complex Acylium Ion Complex [Ar-CO+ --- SnCl5-] SM2->Complex Activation Cat SnCl4 Catalyst (Mild Lewis Acid) Cat->Complex Solvent DCM Solvent (Greener Alternative) Solvent->Complex Solvation Complex->Intermediate Electrophilic Addition Product 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (Target Intermediate) Intermediate->Product Deprotonation & Rearomatization

Mechanistic workflow of the SnCl4-catalyzed Friedel-Crafts acylation of 2-ethylbenzofuran.

Process Optimization Data

The following table summarizes the quantitative impact of catalyst and solvent choices on the reaction profile, demonstrating why the SnCl₄/DCM system is the optimal standard for this synthesis.

Catalyst SystemSolventTemp ProfileTimeIsolated YieldPurity & Side-Reaction Profile
AlCl₃ (1.0 eq)CS₂0 °C → 25 °C12 h65–70%High risk of partial demethylation; complex workup.
SnCl₄ (1.3 eq)CS₂0 °C → 25 °C6 h85–90%Excellent purity; intact methoxy group. High toxicity risk.
SnCl₄ (1.3 eq)DCM0 °C → 25 °C6 h82–88% Optimal. Excellent purity; scalable; safer post-processing.

Self-Validating Synthetic Protocol

This step-by-step methodology is designed for a ~10 mmol scale but can be linearly scaled for pilot plant production. Every critical step includes a causal explanation and an in-process validation checkpoint to ensure systemic trustworthiness.

Materials Required
  • 2-Ethylbenzofuran: 1.46 g (10.0 mmol, 1.0 eq)

  • 4-Methoxybenzoyl chloride (p-anisoyl chloride): 2.21 g (13.0 mmol, 1.3 eq)

  • Tin(IV) Chloride (SnCl₄): 1.52 mL (13.0 mmol, 1.3 eq) or 13.0 mL of a 1.0 M solution in DCM.

  • Anhydrous Dichloromethane (DCM): 40 mL

  • Quenching Reagents: 1M HCl (20 mL), Saturated NaHCO₃ (20 mL), Brine (20 mL).

Step 1: System Preparation and Reagent Charging
  • Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with dry Nitrogen (N₂) or Argon for 15 minutes.

  • Add 2-ethylbenzofuran (1.46 g) and anhydrous DCM (30 mL) to the flask.

  • Cool the reaction vessel in an ice-water bath to exactly 0 °C.

  • Add 4-methoxybenzoyl chloride (2.21 g) to the stirring solution.

  • Causality: Maintaining an inert atmosphere and anhydrous conditions is critical, as SnCl₄ and acyl chlorides rapidly degrade in the presence of ambient moisture, generating HCl gas and destroying the stoichiometry.

Step 2: Catalyst Addition (Exothermic Phase)
  • Dilute SnCl₄ (1.52 mL) in 10 mL of anhydrous DCM (if not using a pre-made 1.0 M solution).

  • Using a syringe pump or an addition funnel, add the SnCl₄ solution dropwise over 15–20 minutes to the cooled reaction mixture.

  • Causality: The formation of the acylium ion is highly exothermic. Rapid addition will cause localized thermal spikes, leading to the polymerization of the electron-rich benzofuran ring and degradation of the yield.

  • Validation Checkpoint 1: Upon the addition of SnCl₄, the clear solution must transition to a deep yellow/orange hue. This visual cue confirms the successful generation of the active acylium-ion complex.

Step 3: Reaction Maturation
  • Stir the mixture at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm naturally to ambient temperature (20–25 °C). Stir for an additional 3 to 5 hours.

  • Causality: The Wheland intermediate requires sufficient thermal energy to undergo deprotonation and rearomatization.

  • Validation Checkpoint 2 (In-Process Control): At the 3-hour mark, withdraw a 50 µL aliquot, quench in 500 µL sat. NaHCO₃, and extract with 500 µL EtOAc. Analyze via TLC (Hexanes:EtOAc 4:1, UV 254 nm). The starting material (R_f ~0.8) must be completely absent, replaced by a single dominant product spot (R_f ~0.4).

Step 4: Quenching and Phase Separation
  • Re-cool the reaction mixture to 0 °C.

  • Carefully quench the reaction by adding 20 mL of cold 1M HCl dropwise.

  • Causality: Acidic quenching hydrolyzes the tin complex, liberating the free ketone and transferring the tin salts into the aqueous phase.

  • Validation Checkpoint 3: A distinct biphasic system will form. The organic layer (bottom, DCM) contains the target product. If an emulsion forms (common with tin salts), filter the entire biphasic mixture through a thin pad of Celite before transferring to a separatory funnel.

Step 5: Workup and Isolation
  • Separate the organic layer. Extract the aqueous layer with an additional 20 mL of DCM.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ (20 mL) to neutralize residual acid, followed by Brine (20 mL) to remove excess water.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue via silica gel flash chromatography (Eluent gradient: 10% to 30% EtOAc in Hexanes) to afford the pure 2-ethyl-3-(4-methoxybenzoyl)benzofuran as a viscous yellow oil that crystallizes upon standing.

References

  • Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Developing Potent Human Uric Acid Transporter 1 (hURAT1) Inhibitors PubMed Central (NIH) URL:[Link]

  • A Benzarone Derivative Inhibits EYA to Suppress Tumor Growth in SHH Medulloblastoma Cancer Research (AACR Journals) URL:[Link]

  • CN102659727A - Preparation method of benzbromarone Google Patents URL
Method

Application Note: HPLC-UV Method Development and Validation for 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone

Introduction and Context 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS 3343-80-4)[1] is a highly lipophilic chemical intermediate critical to the synthesis of benzbromarone, a potent uricosuric agent, and novel huma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Context

2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS 3343-80-4)[1] is a highly lipophilic chemical intermediate critical to the synthesis of benzbromarone, a potent uricosuric agent, and novel human uric acid transporter 1 (hURAT1) inhibitors[2]. Because impurities in synthetic intermediates can propagate through downstream reactions and compromise the safety and efficacy of the final Active Pharmaceutical Ingredient (API), rigorous analytical control is mandatory.

This application note details the systematic development and validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The protocol is designed to be a self-validating system, engineered specifically to quantify the target analyte while resolving it from its primary degradant/metabolite, Benzarone (Impurity C)[3].

Synthesis_Pathway A 2-Ethylbenzofuran (Precursor) C 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (Target Analyte) A->C SnCl4 Friedel-Crafts B p-Anisoyl Chloride (Reagent) B->C D Benzarone (Impurity C) C->D NaSEt/DMF Demethylation E Benzbromarone (Final API) D->E Br2/AcOH Bromination

Synthesis pathway of Benzbromarone highlighting the target intermediate.

Physicochemical Profiling & Method Rationale

As a foundational principle of analytical method development, chromatographic conditions must be dictated by the intrinsic physicochemical properties of the analyte.

  • Stationary Phase Causality: The target molecule features a benzofuran core conjugated with an ethyl group and a p-methoxyphenyl ketone moiety. This highly non-polar structure exhibits strong hydrophobicity (estimated LogP ~4.5). Therefore, a high-density reversed-phase C18 column is the optimal choice to provide adequate retention and theoretical plates.

  • Mobile Phase & pH Control: While the target ketone is neutral, its primary synthetic derivative, Benzarone (a demethylated phenol), possesses an ionizable hydroxyl group[2]. At a neutral pH, phenols can partially ionize, leading to peak broadening and retention time drift. By incorporating 0.1% Formic Acid (FA) into the aqueous mobile phase, the pH is lowered to ~2.7. This ensures that any residual phenolic impurities remain fully protonated (neutral), yielding sharp, symmetrical peaks and establishing a robust, self-correcting chromatographic environment.

  • Detection Wavelength: The extended π−π∗ conjugation across the benzofuran and phenyl rings yields a strong UV chromophore. Diode-array scanning indicates an optimal absorption maximum ( λmax​ ) at 254 nm, ensuring high sensitivity and a high signal-to-noise ratio.

HPLC_Workflow Start Analyte Profiling LogP ~4.5, UV max 254 nm MobilePhase Mobile Phase Selection ACN / H2O + 0.1% FA Start->MobilePhase Column Stationary Phase C18, 4.6 x 150 mm, 5 µm Start->Column Screening Method Screening Isocratic Elution (25:75) MobilePhase->Screening Column->Screening Optimization Parameter Optimization Temp: 30°C, Flow: 1.0 mL/min Screening->Optimization Validation ICH Q2(R2) Validation Specificity, Precision, Linearity Optimization->Validation

Systematic HPLC-UV method development and validation workflow.

Experimental Protocol

Reagents and Materials
  • 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone Reference Standard (>99.0% purity)

  • Benzarone (Impurity C) Reference Standard

  • Acetonitrile (ACN), HPLC Grade

  • Ultrapure Water (18.2 M Ω⋅ cm)

  • Formic Acid (FA), LC-MS Grade

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 mm × 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water

  • Mobile Phase B: 100% Acetonitrile

  • Elution Mode: Isocratic (25% A : 75% B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 10.0 minutes

Standard and Sample Preparation
  • Stock Solution Preparation: Accurately weigh 10.0 mg of the target reference standard into a 10 mL volumetric flask. Dissolve completely and make up to volume with Acetonitrile to yield a 1000 µg/mL stock solution.

  • Working Standard: Dilute the stock solution with the mobile phase (25:75 Water:ACN) to achieve a nominal working concentration of 100 µg/mL.

  • System Suitability Solution (SST): Spike the 100 µg/mL working standard with 5 µg/mL of Benzarone (Impurity C). This solution is used to verify column resolution ( Rs​>2.0 ) prior to sequence execution.

Validation Strategy (ICH Q2(R2) Compliance)

The method was rigorously validated in accordance with the [4] guidelines to ensure it is fit for its intended purpose.

  • Specificity: Blank injections demonstrated no interfering peaks at the retention time of the target analyte (~5.8 min). The method successfully resolved the target analyte from Benzarone with a resolution factor ( Rs​ ) of 2.85.

  • Linearity & Range: A calibration curve was constructed using seven concentration levels ranging from 10 µg/mL to 150 µg/mL (10% to 150% of the nominal concentration).

  • Accuracy: Assessed via standard addition/recovery experiments at three distinct levels (50%, 100%, and 150%), prepared in triplicate.

  • Precision: System repeatability (intra-day) and intermediate precision (inter-day) were evaluated by analyzing six replicate injections of the 100% nominal concentration standard.

Quantitative Data Summary

Table 1: System Suitability and ICH Q2(R2) Validation Results

Validation ParameterAcceptance Criteria (ICH Q2)Observed ResultStatus
Retention Time ( tR​ ) N/A5.82 minRecord
Theoretical Plates (N) > 20008,450Pass
Tailing Factor ( Tf​ ) 1.51.12Pass
Resolution ( Rs​ ) vs Impurity C > 2.02.85Pass
Linearity ( R2 ) 0.9990.9998Pass
Accuracy (Mean Recovery) 98.0% - 102.0%99.6%Pass
Precision (%RSD, n=6) 2.0%0.45%Pass

Conclusion

A highly specific, accurate, and robust isocratic HPLC-UV method was successfully developed for the quantitative analysis of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone. By proactively addressing the physicochemical properties of the analyte and potential impurities through mobile phase pH control, the method prevents chromatographic anomalies. Fully compliant with ICH Q2(R2) standards[4], this protocol provides a trustworthy quality control framework for pharmaceutical laboratories synthesizing benzofuran-derived hURAT1 inhibitors[5].

References

  • Title: Developing Potent Human Uric Acid Transporter 1 (hURAT1) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

Sources

Application

Application Note: 2-Ethylbenzofuran-3-yl p-Methoxyphenyl Ketone as a Strategic Intermediate in URAT1 Inhibitor Discovery

Executive Summary In the development of uricosuric agents for the treatment of gout and hyperuricemia, the benzofuran scaffold is a privileged structure. 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS 3343-80-4) serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of uricosuric agents for the treatment of gout and hyperuricemia, the benzofuran scaffold is a privileged structure. 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS 3343-80-4) serves as a critical, stable intermediate in the synthesis of potent Human Uric Acid Transporter 1 (hURAT1) inhibitors, most notably Benzarone and Benzbromarone [1].

This application note provides drug development professionals with a comprehensive guide to utilizing this intermediate. It details the structure-activity relationship (SAR) causality, the chemical rationale behind its synthetic processing, and self-validating experimental protocols for its conversion into active pharmaceutical ingredients (APIs)[2].

Pharmacological Context & Chemical Rationale

Directly synthesizing phenolic benzofuran derivatives via Friedel-Crafts acylation is notoriously difficult. The presence of a free phenolic hydroxyl group on the benzoyl chloride reagent leads to deleterious complexation with Lewis acid catalysts (e.g., SnCl4​ or AlCl3​ ), resulting in poor yields and unwanted esterification side reactions[1].

To circumvent this, the phenol is masked as a methyl ether. Acylating 2-ethylbenzofuran with p-anisoyl chloride yields 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone[1]. While this methoxy-protected intermediate is highly stable and easily purified, it is biologically inactive against hURAT1[1]. The crucial pharmacological step requires the nucleophilic demethylation of the ether to unmask the phenol (yielding Benzarone), followed by electrophilic halogenation to lock the molecule into its highly potent, target-binding conformation (yielding Benzbromarone)[2].

Quantitative SAR Progression

The necessity of these chemical transformations is validated by the drastic shift in inhibitory potency against hURAT1 as the functional groups are modified[1]:

CompoundStructural FeaturehURAT1 IC₅₀Pharmacological Status
2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone p-Methoxy (Protected Phenol)> 50 μMInactive Precursor
Benzarone p-Hydroxy (Free Phenol)2.8 μMModerate Inhibitor / EYA Inhibitor
Benzbromarone 3,5-Dibromo-4-hydroxy< 50 nMPotent API (Uricosuric)

Synthetic Workflow & Mechanistic Pathway

Pathway SM 2-Ethylbenzofuran Acylation Friedel-Crafts Acylation (Masked Phenol) SM->Acylation Intermediate 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS 3343-80-4) Acylation->Intermediate Demethylation Ether Cleavage (NaSEt / DMF) Intermediate->Demethylation Benzarone Benzarone (IC50: 2.8 μM) Demethylation->Benzarone Bromination Electrophilic Bromination (Br2 / AcOH) Benzarone->Bromination Benzbromarone Benzbromarone (IC50: < 50 nM) Bromination->Benzbromarone

Synthetic workflow from 2-ethylbenzofuran to Benzbromarone via the methoxy intermediate.

Experimental Protocols

As a self-validating system, the following protocols are designed not just with step-by-step instructions, but with the mechanistic causality required for troubleshooting and scaling.

Protocol A: Nucleophilic Demethylation to Benzarone

Objective: Cleave the aryl methyl ether to unmask the biologically essential phenolic hydroxyl group[1]. Causality & Reagent Selection: Sodium ethanethiolate (NaSEt) is utilized as a soft, highly polarizable nucleophile. In a polar aprotic solvent like DMF, the sodium cation is strongly solvated, leaving the ethanethiolate anion "naked" and highly reactive. It selectively attacks the sterically accessible methyl group via an SN​2 mechanism, sparing the ketone linkage and the benzofuran core from nucleophilic attack[1].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (1.00 g, ~3.57 mmol) in anhydrous N,N-Dimethylformamide (DMF, 18 mL)[1].

  • Nucleophilic Addition: Add Sodium ethanethiolate (NaSEt, 455 mg) in a single portion under an inert atmosphere (Nitrogen or Argon)[1].

  • Thermal Cleavage: Heat the reaction mixture to 125–130 °C and maintain stirring for 1.0 hour. Insight: The elevated temperature is required to overcome the activation energy barrier of the SN​2 displacement on the ether.[1]

  • Quenching: Rapidly cool the flask to room temperature and quench by pouring the mixture into two volumes of saturated aqueous Ammonium Chloride ( NH4​Cl ). Insight: NH4​Cl is a weak acid that neutralizes the strongly basic ethanethiolate and phenoxide without causing the product to precipitate as an intractable gummy mass.[1]

  • Extraction & Washing: Extract the aqueous layer with Ethyl Acetate (EtOAc, 4 × 75 mL). Wash the combined organic phases sequentially with distilled H2​O (to remove residual DMF) and saturated aqueous NaCl (brine)[1].

  • Purification: Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude material via silica gel ( SiO2​ ) column chromatography using a 4:1 Hexane:EtOAc eluent[1].

  • Validation: Yield should be ~90% (white solid). Confirm identity via LC-MS/MS (m/z 267.0 → 121.2)[1].

Protocol B: Electrophilic Aromatic Bromination to Benzbromarone

Objective: Introduce two bromine atoms at the 3,5-positions of the phenol ring to maximize hURAT1 binding affinity[3]. Causality & Reagent Selection: The newly unmasked phenolic -OH is a powerful ortho/para directing group. Because the para position is blocked by the ketone linkage, electrophilic aromatic substitution is directed exclusively to the two ortho positions (3 and 5). Acetic acid (AcOH) is chosen as the solvent because it is a polar protic medium that polarizes the Br−Br bond, generating the active electrophile ( Br+ ) without the need for a harsh Lewis acid catalyst[3].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve the Benzarone intermediate (318 mg, 1.19 mmol) in glacial Acetic Acid (20 mL)[3].

  • Halogenation: Slowly add elemental Bromine ( Br2​ , 138 μL) dropwise at room temperature. Insight: Conduct this step in a well-ventilated fume hood due to the highly corrosive and toxic nature of Br2​ .[3]

  • Reaction Progression: Stir the mixture for exactly 15 minutes. The strong activating effect of the phenol ensures rapid dibromination[3].

  • Quenching & Extraction: Quench the reaction by adding H2​O (35 mL). Extract the aqueous mixture with EtOAc (3 × 70 mL)[3].

  • Washing & Drying: Wash the combined organic phases with saturated aqueous NaCl (2 × 50 mL). Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure[3].

  • Purification: Purify the crude product via SiO2​ chromatography using a 3:1 Hexane:EtOAc eluent[3].

  • Validation: The product (Benzbromarone) should isolate as a light red/pink solid. Validate via 1H−NMR (400 MHz, DMSO-d6): Observe the disappearance of the aromatic protons at the 3,5 positions and the presence of a sharp singlet at 7.91 ppm (2H) representing the symmetric brominated ring[3].

Sources

Method

In vivo pharmacokinetic evaluation protocols for 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone

Application Note & Protocol: In Vivo Pharmacokinetic and Metabolic Evaluation of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone Introduction & Scientific Rationale 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS: 3343-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: In Vivo Pharmacokinetic and Metabolic Evaluation of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone

Introduction & Scientific Rationale

2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS: 3343-80-4) is a critical synthetic intermediate and structural analog within the benzofuran class of therapeutics, which includes the well-known uricosuric agent benzbromarone and the antiarrhythmic amiodarone[1]. As a direct methoxy ether derivative of benzarone (2-ethyl-3-(4-hydroxybenzoyl)benzofuran), this compound serves as a highly valuable probe for evaluating cytochrome P450 (CYP)-mediated O-demethylation[2].

For drug development professionals, understanding the in vivo pharmacokinetic (PK) profile of this compound is essential. Historically, benzofuran derivatives have been associated with idiosyncratic hepatotoxicity[3]. Evaluating the PK of the methoxy derivative provides critical insights into its systemic clearance and its conversion rate into potentially reactive downstream metabolites[4].

Metabolic Pathway Dynamics & Causality

The primary metabolic clearance pathway for 2-ethylbenzofuran-3-yl p-methoxyphenyl ketone involves rapid O-demethylation, predominantly driven by CYP2C19 and CYP2C9, to yield the active phenolic metabolite, benzarone[2].

The Causality of Toxicity Tracking: In in vivo systems, tracking both the parent compound and benzarone is non-negotiable. Benzarone can undergo sequential hydroxylation on the benzofuran ring to form a catechol intermediate. This catechol is easily oxidized into a highly reactive quinone species capable of adducting cellular proteins or being trapped by glutathione (GSH)[3]. A robust PK protocol must therefore monitor the systemic exposure of the demethylated metabolite to accurately assess downstream toxicity risks.

MetabolicPathway EBMK 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (Parent) Benzarone Benzarone (O-Demethylated Metabolite) EBMK->Benzarone CYP2C19 / CYP2C9 O-Demethylation Catechol Catechol Intermediate (Di-hydroxy) Benzarone->Catechol CYP2C9 Hydroxylation Quinone Reactive Quinone (Toxicity Risk) Catechol->Quinone Oxidation GSH Glutathione Adducts (Detoxification) Quinone->GSH GSH Trapping

Figure 1: CYP-mediated O-demethylation and bioactivation pathway of the parent compound.

Experimental Design: A Self-Validating System

To ensure trustworthiness, this experimental design utilizes a parallel Intravenous (IV) and Oral (PO) dosing strategy in Sprague-Dawley rats. By calculating the absolute bioavailability (F%) and monitoring the metabolite-to-parent Area Under the Curve (AUC) ratio, the protocol self-validates the extent of first-pass metabolism.

PKWorkflow Animal Animal Dosing (SD Rats, IV & PO) Sampling Serial Blood Sampling (0.083 to 24 h) Animal->Sampling Prep Sample Prep (Protein Precipitation) Sampling->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS Analysis PK Modeling (NCA & Compartmental) LCMS->Analysis

Figure 2: Self-validating in vivo pharmacokinetic experimental workflow and analysis pipeline.

Detailed Step-by-Step Protocol

Formulation Preparation

Expert Insight: Benzofuran derivatives are highly lipophilic. Standard aqueous suspensions for IV dosing often lead to erratic absorption or micro-embolisms.

  • Intravenous (IV) Dosing Solution (2 mg/kg): Dissolve the compound in 5% DMSO. Add 10% Solutol HS15 and vortex until completely clear. Slowly add 85% sterile saline while stirring continuously. Inspect for precipitation under a laser light before use.

  • Oral (PO) Dosing Suspension (10 mg/kg): Suspend the compound in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) containing 0.1% Tween-80. Homogenize using a probe sonicator for 5 minutes on ice to ensure uniform particle size.

Animal Handling & Blood Sampling
  • Subjects: Male Sprague-Dawley rats (220–250 g), fasted overnight (12 h) with free access to water to eliminate food-effect variables.

  • Administration: Administer IV via the lateral tail vein (1 mL/kg) and PO via oral gavage (5 mL/kg).

  • Sampling Time Points: Predose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Collection: Collect 200 µL of whole blood via the jugular vein into K2EDTA-coated tubes. Invert gently 5 times.

  • Plasma Separation: Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials and store at -80°C.

Bioanalytical Sample Preparation

Expert Insight: Immediate protein precipitation with an organic solvent is chosen over liquid-liquid extraction to instantaneously quench ex vivo enzymatic activity (e.g., plasma esterases), preserving the exact parent-to-metabolite ratio present at the moment of sampling.

  • Thaw plasma samples on wet ice.

  • Transfer 50 µL of plasma into a 96-well collection plate.

  • Add 150 µL of ice-cold Acetonitrile containing 50 ng/mL Tolbutamide (Internal Standard).

  • Vortex aggressively at 1,000 rpm for 5 minutes.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Transfer 100 µL of the clean supernatant to an autosampler vial containing 100 µL of LC-MS grade water.

LC-MS/MS Analytical Conditions
  • Column: C18 analytical column (e.g., 2.1 × 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes, hold for 1 minute, return to 5% B.

  • Mass Spectrometry (Positive ESI MRM):

    • Parent (2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone): m/z 281.1 → 135.1 (Tracking the p-methoxybenzoyl cation).

    • Metabolite (Benzarone): m/z 267.1 → 121.1 (Tracking the p-hydroxybenzoyl cation)[1].

    • Internal Standard (Tolbutamide): m/z 271.1 → 155.1.

Data Presentation & Pharmacokinetic Parameters

Quantitative data must be processed using Non-Compartmental Analysis (NCA). Below is the required structured template for reporting the PK parameters of both the parent compound and the benzarone metabolite.

PK ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax ng/mL-Derived from plasma concentration curve
Tmax h-Derived from plasma concentration curve
AUC(0-t) ng·h/mLCalculated via linear trapezoidal ruleCalculated via linear trapezoidal rule
AUC(0-inf) ng·h/mLAUC(0-t) + (Ct / λz)AUC(0-t) + (Ct / λz)
T1/2 hCalculated from terminal elimination phaseCalculated from terminal elimination phase
Clearance (CL) L/h/kgDose_IV / AUC(0-inf)-
Volume of Dist. (Vd) L/kgCL / λz-
Bioavailability (F) %-(AUC_PO × Dose_IV) / (AUC_IV × Dose_PO) × 100
Metabolite Ratio %AUC_Benzarone / AUC_ParentAUC_Benzarone / AUC_Parent

Quality Assurance & Trustworthiness

To ensure the protocol operates as a strictly self-validating system, the bioanalytical run must meet the following FDA/EMA-aligned criteria:

  • Calibration Curve Linearity: Must exhibit an R² > 0.99 over the dynamic range of 1 to 2000 ng/mL.

  • Quality Control (QC): Low, mid, and high QC samples must fall within ±15% of their nominal concentrations.

  • Incurred Sample Reanalysis (ISR): 10% of the total in vivo study samples must be reanalyzed. The assay is only validated if at least 67% of the ISR results fall within ±20% of the original reported values.

Sources

Application

Mass spectrometry fragmentation pathways of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone

Application Note: Mass Spectrometry Fragmentation Pathways and Analytical Protocols for 2-Ethylbenzofuran-3-yl p-Methoxyphenyl Ketone Executive Summary The compound 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS: 334...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Mass Spectrometry Fragmentation Pathways and Analytical Protocols for 2-Ethylbenzofuran-3-yl p-Methoxyphenyl Ketone

Executive Summary

The compound 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS: 3343-80-4) is a critical synthetic intermediate and structural analog to potent uricosuric agents such as benzarone and benzbromarone[1]. In drug development and pharmacokinetic profiling, precise structural elucidation of this benzofuran derivative is paramount. This application note provides an authoritative, mechanistic guide to its mass spectrometry (MS) fragmentation pathways, supported by self-validating experimental protocols designed for high-fidelity analytical workflows.

Physicochemical Profiling

Understanding the baseline molecular properties is essential prior to MS method development. The hybrid aromatic and aliphatic nature of the benzofuran core, coupled with the polar ketone linkage, dictates its behavior in both gas-phase ionization and chromatographic separation[2].

Table 1: Physicochemical Properties of the Target Analyte

PropertyValueStructural Significance
Chemical Name (2-Ethylbenzofuran-3-yl)(4-methoxyphenyl)methanoneDefines the dual-ring system separated by a carbonyl bridge.
CAS Number 3343-80-4Primary identifier for standard procurement[1].
Molecular Formula C₁₈H₁₆O₃Yields a nominal mass of 280 Da.
Exact Mass 280.1099 DaTarget for High-Resolution Mass Spectrometry (HRMS)[3].
Key Functional Groups Benzofuran core, Ethyl chain, p-MethoxybenzoylDirects alpha-cleavage and neutral loss pathways[4].

Mechanistic Mass Spectrometry: Fragmentation Causality

Do not view mass spectra as mere fingerprints; they are the thermodynamic endpoints of predictable gas-phase unimolecular reactions. Under standard Electron Ionization (EI, 70 eV), the molecular ion [M]+∙ (m/z 280) is generated via the ejection of an electron, predominantly from the non-bonding orbitals of the carbonyl oxygen or the benzofuran ring[5].

The localization of the radical cation at the carbonyl bridge triggers highly specific alpha-cleavages (cleavage of the C-C bonds adjacent to the carbonyl group). This process is driven by the formation of resonance-stabilized acylium ions[6].

  • The Diagnostic m/z 135 Pathway (Base Peak): Cleavage of the bond between the carbonyl carbon and the benzofuran ring expels a 2-ethylbenzofuran radical ( [C10​H9​O]∙ ). The retained charge forms the p-methoxybenzoyl cation at m/z 135. This ion is exceptionally stable—and frequently the base peak in the spectrum—because the positive charge on the acylium carbon is heavily stabilized by the electron-donating resonance effect of the para-methoxy group[7].

  • The m/z 173 Pathway: Conversely, cleavage between the carbonyl carbon and the p-methoxyphenyl ring expels a p-methoxyphenyl radical ( [C7​H7​O]∙ ), yielding the 2-ethylbenzofuran-3-carbonyl cation at m/z 173.

  • Decarbonylation (Loss of CO): Both acylium ions (m/z 135 and m/z 173) are highly susceptible to decarbonylation, a hallmark fragmentation of diaryl ketones[6]. The loss of neutral carbon monoxide (28 Da) yields the p-methoxyphenyl cation (m/z 107) and the 2-ethylbenzofuran-3-yl cation (m/z 145), respectively[4].

  • Deep Cleavage: The m/z 107 ion further degrades via the loss of formaldehyde (CH₂O, 30 Da) to form the phenyl cation (m/z 77), a classic signature of methoxy-substituted aromatics[4].

Pathway Visualization

MS_Fragmentation M_ion Molecular Ion [M]•+ C18H16O3 | m/z 280 Frag_135 p-Methoxybenzoyl Cation C8H7O2+ | m/z 135 M_ion->Frag_135 α-cleavage - [C10H9O]• (145 Da) Frag_173 2-Ethylbenzofuran-3-carbonyl Cation C11H9O2+ | m/z 173 M_ion->Frag_173 α-cleavage - [C7H7O]• (107 Da) Frag_107 p-Methoxyphenyl Cation C7H7O+ | m/z 107 Frag_135->Frag_107 - CO (28 Da) Frag_145 2-Ethylbenzofuran-3-yl Cation C10H9O+ | m/z 145 Frag_173->Frag_145 - CO (28 Da) Frag_77 Phenyl Cation C6H5+ | m/z 77 Frag_107->Frag_77 - CH2O (30 Da)

Fig 1: Primary EI-MS fragmentation pathways of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural assignments, the analytical protocol must be self-validating. The following GC-EI-MS methodology integrates system suitability checks to guarantee that the observed fragmentation is a product of molecular structure, not instrumental artifacts.

5.1 System Suitability and Calibration

  • Rationale: Before analyzing the target compound, the mass spectrometer's transmission efficiency and fragmentation energy must be verified using a structurally homologous standard[8].

  • Procedure: Inject 1 µL of a 10 µg/mL Benzbromarone analytical standard (CAS: 3562-84-3)[9]. Verify that the mass accuracy is within ±0.1 Da and that the ratio of the molecular ion to its primary acylium fragment aligns with established library spectra. This confirms that the 70 eV ionization energy is correctly calibrated[5].

5.2 GC-EI-MS Analytical Workflow

  • Sample Preparation: Dissolve 1 mg of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone in 10 mL of GC-grade dichloromethane to yield a 100 µg/mL stock. Dilute to a working concentration of 10 µg/mL. Causality: Dichloromethane ensures complete solubilization of the lipophilic benzofuran core while flashing off rapidly in the GC inlet[5].

  • Chromatographic Separation:

    • Column: DB-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness). Causality: The 5% phenyl-arylene stationary phase provides excellent inertness, preventing peak tailing caused by secondary interactions with the ketone moiety[5].

    • Oven Program: Initial temperature 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. Causality: 70 eV is the universal standard energy that imparts sufficient internal energy to drive the diagnostic alpha-cleavages described in Section 3 without entirely depleting the molecular ion[5].

    • Temperatures: Injector at 250 °C; Transfer line at 280 °C; Ion source at 230 °C.

    • Acquisition: Full scan mode from m/z 50 to 400 at a rate of 2 scans/second.

Quantitative Data Summary

The following table summarizes the anticipated quantitative data output from the MS protocol, providing a quick-reference guide for spectral interpretation.

Table 2: Key MS Fragment Ions and Structural Assignments

m/z ValueIon Identity / StructureOrigin / MechanismRelative Abundance
280 [M]+∙ Intact molecular radical cationLow to Moderate
173 [C11​H9​O2​]+ Alpha-cleavage (loss of p-methoxyphenyl radical)Moderate
145 [C10​H9​O]+ Decarbonylation of m/z 173 (loss of CO)Moderate
135 [C8​H7​O2​]+ Alpha-cleavage (loss of 2-ethylbenzofuran radical)High (Base Peak)
107 [C7​H7​O]+ Decarbonylation of m/z 135 (loss of CO)High
77 [C6​H5​]+ Loss of formaldehyde (CH₂O) from m/z 107Moderate

Sources

Method

Sample preparation techniques for 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone extraction

Application Note: Optimized Sample Preparation and Extraction Protocols for 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone Executive Summary & Mechanistic Context 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS: 3343-8...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Sample Preparation and Extraction Protocols for 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone

Executive Summary & Mechanistic Context

2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS: 3343-80-4) is a pivotal synthetic intermediate in the pharmaceutical manufacturing of uricosuric agents, most notably benzarone and benzbromarone[1],[2]. The compound is typically synthesized via the Friedel-Crafts acylation of 2-ethylbenzofuran with p-anisoyl chloride, catalyzed by a strong Lewis acid (e.g., TiCl4​ , SnCl4​ , or AlCl3​ )[3],[4].

The critical challenge in isolating this intermediate lies in the post-reaction workup. The newly formed ketone strongly coordinates with the Lewis acid catalyst, forming a stable organometallic complex. Improper quenching leads to the rapid precipitation of gelatinous metal hydroxides (e.g., Al(OH)3​ or TiO2​⋅xH2​O ), which trap the target API intermediate in intractable emulsions during liquid-liquid extraction (LLE). This application note details a self-validating, highly efficient extraction protocol designed to maximize yield, eliminate emulsions, and ensure high chromatographic purity for downstream demethylation[4].

Synthesis & Downstream Pathway

To understand the extraction imperatives, one must contextualize the intermediate within the broader drug development workflow. The methoxy group serves as a transient protecting moiety that must remain intact during extraction, prior to its subsequent cleavage (demethylation) and bromination to yield benzbromarone[4],[2].

SynthesisPathway N1 2-Ethylbenzofuran N3 Friedel-Crafts Acylation (Lewis Acid Catalyst) N1->N3 N2 p-Anisoyl Chloride N2->N3 N4 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (Target Intermediate) N3->N4 N5 Demethylation N4->N5 N6 Benzarone N5->N6 N7 Bromination N6->N7 N8 Benzbromarone N7->N8

Figure 1: Synthetic pathway of Benzbromarone highlighting the target ketone intermediate.

Reagents and Materials

  • Reaction Matrix: Crude Friedel-Crafts reaction mixture (typically in Dichloromethane (DCM) or Toluene)[3],[4].

  • Quenching Agent: 1N Hydrochloric Acid ( HCl ), pre-chilled to 0–5°C.

  • Extraction Solvents: Dichloromethane (DCM) or Toluene (historically CS2​ was used, but modern protocols replace it with halohydrocarbons to reduce toxicity and simplify post-processing)[4].

  • Washing Solutions: Saturated aqueous Sodium Bicarbonate ( NaHCO3​ ), Saturated aqueous Sodium Chloride (Brine).

  • Drying Agent: Anhydrous Sodium Sulfate ( Na2​SO4​ ).

Step-by-Step Extraction Protocol (Self-Validating System)

This protocol is engineered to provide continuous feedback to the scientist, ensuring each physicochemical phase transition is verified before proceeding.

Step 1: Acidic Quenching (Decomplexation)

  • Transfer the crude reaction mixture to a jacketed reactor or ice bath, ensuring the internal temperature is maintained between 0°C and 5°C.

  • Slowly add pre-chilled 1N HCl dropwise under vigorous mechanical stirring[3].

    • Causality: The acid protonates the ketone oxygen, breaking the Lewis acid-ketone complex. The chloride ions keep the metal catalyst (e.g., Ti4+ or Al3+ ) highly soluble in the aqueous phase, preventing hydroxide precipitation.

  • Self-Validation (IPQC): Stop stirring and allow phase separation. Test the aqueous layer with pH paper. It must read pH < 2. If pH > 2, add additional 1N HCl to prevent latent emulsion formation.

Step 2: Liquid-Liquid Extraction (LLE)

  • Transfer the biphasic mixture to a separatory funnel. Allow 15 minutes for complete phase resolution.

  • Separate the organic phase (containing the target ketone) from the aqueous phase.

  • Back-extract the acidic aqueous phase twice with fresh DCM or Toluene[3].

  • Combine all organic phases.

Step 3: Alkaline Washing (Impurity Clearance)

  • Wash the combined organic phase with saturated aqueous NaHCO3​ [3].

    • Causality: Unreacted p-anisoyl chloride hydrolyzes during the quench to form p-anisic acid. The NaHCO3​ wash converts this lipophilic acid into water-soluble sodium p-anisate, driving it into the aqueous waste stream.

  • Self-Validation (IPQC): Check the pH of the aqueous wash effluent. It must be mildly basic (pH ~8). If acidic, repeat the NaHCO3​ wash until the effluent remains basic, confirming total removal of acidic impurities.

Step 4: Final Wash, Drying, and Concentration

  • Wash the organic phase once with Brine to remove residual water and dissolved salts.

  • Dry the organic phase over anhydrous Na2​SO4​ for 30 minutes. Filter the drying agent.

  • Concentrate the filtrate under reduced pressure on a rotary evaporator (Bath temp: 40°C for DCM, 60°C for Toluene) to yield the crude 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone as a viscous oil or solid[3].

  • Self-Validation (IPQC): Perform TLC (Eluent: 3:1 Hexanes:Ethyl Acetate). The target compound should present as a distinct, UV-active spot (Rf ~0.4–0.5).

ExtractionWorkflow A Crude Reaction Mixture (Ketone-Lewis Acid Complex) B Quench: Add 1N HCl at 0-5°C (Breaks metal complex) A->B C Phase Separation B->C D Aqueous Phase (Metal Chlorides) C->D E Organic Phase (Contains Target Ketone) C->E F Back-Extract with DCM/Toluene D->F G Combine Organic Phases E->G F->G H Wash: Sat. NaHCO3 (Removes p-anisic acid) G->H I Wash: Brine H->I J Dry: Anhydrous Na2SO4 I->J K Concentrate (Rotary Evaporator) J->K L Purified 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone K->L

Figure 2: Step-by-step extraction and purification workflow for the target ketone.

Quantitative Data & Optimization

The choice of solvent and wash solutions strictly dictates the extraction efficiency and purity of the isolated 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone. The data below summarizes the optimized parameters[3],[4].

Table 1: Solvent Partitioning Matrix for LLE

Extraction SolventExtraction Efficiency (%)Emulsion RiskPost-Processing EaseIndustrial Viability
Dichloromethane (DCM) > 95%LowExcellent (Low boiling point)High[4]
Toluene ~ 90%Low-MediumGood (Requires higher vac)High[3]
Ethyl Acetate ~ 85%MediumFair (Can pull in water)Moderate
Carbon Disulfide ( CS2​ ) > 95%LowPoor (High toxicity/flammability)Obsolete[4]

Table 2: Wash Step Optimization and Causality

Wash SolutionTarget Impurity RemovedMechanistic Causality
1N HCl (Quench) Lewis Acid Catalysts ( Ti4+ , Al3+ )Prevents formation of insoluble metal hydroxides by maintaining metal ions as soluble chlorides.
Sat. NaHCO3​ p-Anisic Acid, trace HCl Deprotonates unreacted carboxylic acids, shifting their partition coefficient entirely to the aqueous phase.
Brine (Sat. NaCl) Dissolved Water, EmulsionsHigh ionic strength forces water out of the organic phase (salting-out effect), aiding phase coalescence.

References

  • Preparation method of benzbromarone (Patent CN102659727A)
  • Benzarone derivatives, process for their preparation and medicaments containing these derivatives (Patent DE3342624A1)

Sources

Application

Scale-Up Synthesis of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone: An Application Note and Protocol

Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone, a key intermediate in the development of various pharmacologically active compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone, a key intermediate in the development of various pharmacologically active compounds. The synthesis is strategically divided into two main stages: the preparation of the 2-ethylbenzofuran core followed by a regioselective Friedel-Crafts acylation. This guide offers detailed, step-by-step protocols, in-depth discussions on the rationale behind experimental choices, and critical safety considerations for scaling up the synthesis. The information is tailored for researchers, scientists, and professionals in drug development, providing a robust framework for the efficient and safe production of this valuable compound.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. Within this family, 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic introduction of the p-methoxyphenyl ketone moiety at the 3-position of the 2-ethylbenzofuran scaffold is a key transformation that opens avenues for further chemical modifications.

This application note details a reliable and scalable two-step synthesis for this target molecule. The first part focuses on the synthesis of 2-ethylbenzofuran, a critical starting material. The second part elaborates on the Friedel-Crafts acylation of 2-ethylbenzofuran with p-anisoyl chloride to yield the final product. The protocols are designed to be practical for a laboratory setting with considerations for potential scale-up.

Synthetic Strategy

The overall synthetic approach is a two-stage process, beginning with the formation of the 2-ethylbenzofuran ring system, followed by the introduction of the p-methoxyphenyl ketone group.

Synthetic_Strategy cluster_0 Stage 1: Synthesis of 2-Ethylbenzofuran cluster_1 Stage 2: Friedel-Crafts Acylation Salicylaldehyde Salicylaldehyde 2-Acetylbenzofuran 2-Acetylbenzofuran Salicylaldehyde->2-Acetylbenzofuran 1-Chloroacetone, K₂CO₃ 2-Ethylbenzofuran 2-Ethylbenzofuran 2-Acetylbenzofuran->2-Ethylbenzofuran Wolff-Kishner Reduction 2-Ethylbenzofuranp-Anisoyl chloride 2-Ethylbenzofuranp-Anisoyl chloride Target Molecule 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone 2-Ethylbenzofuranp-Anisoyl chloride->Target Molecule AlCl₃, DCM

Diagram 1: Overall synthetic strategy.

This strategy was chosen for its reliance on well-established and scalable reactions. The synthesis of 2-ethylbenzofuran from readily available starting materials is a known procedure, and the Friedel-Crafts acylation is a classic and efficient method for forming carbon-carbon bonds with aromatic systems.[1][2]

Experimental Protocols

Stage 1: Synthesis of 2-Ethylbenzofuran

The synthesis of 2-ethylbenzofuran is achieved in two steps starting from salicylaldehyde.

3.1.1. Step 1: Synthesis of 2-Acetylbenzofuran

This step involves the reaction of salicylaldehyde with 1-chloroacetone in the presence of a base to form the benzofuran ring.

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 10 g scale)Moles
Salicylaldehyde122.1210.0 g0.082 mol
1-Chloroacetone92.528.3 g (7.0 mL)0.090 mol
Anhydrous Potassium Carbonate (K₂CO₃)138.2122.7 g0.164 mol
Acetone58.08200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde, anhydrous potassium carbonate, and acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-chloroacetone dropwise to the suspension over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetone (2 x 20 mL).

  • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • The resulting crude oil is 2-acetylbenzofuran, which can be used in the next step without further purification or purified by vacuum distillation.

3.1.2. Step 2: Wolff-Kishner Reduction to 2-Ethylbenzofuran

The carbonyl group of 2-acetylbenzofuran is reduced to a methylene group using the Wolff-Kishner reduction.

Materials:

ReagentMolar Mass ( g/mol )Quantity (for ~13 g scale)Moles
2-Acetylbenzofuran160.17~13.1 g (from previous step)~0.082 mol
Hydrazine Hydrate (80%)50.0612.3 g (12.0 mL)~0.196 mol
Potassium Hydroxide (KOH)56.1113.8 g0.246 mol
Diethylene Glycol106.12150 mL-

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add the crude 2-acetylbenzofuran, diethylene glycol, and hydrazine hydrate.

  • Heat the mixture to 130-140 °C and maintain for 2 hours.

  • Cool the reaction mixture to below 100 °C and add potassium hydroxide pellets slowly and carefully.

  • Replace the reflux condenser with a distillation apparatus.

  • Slowly heat the mixture to 190-200 °C, allowing water and excess hydrazine to distill off.

  • Once the distillation of volatiles ceases, reattach the reflux condenser and maintain the reaction mixture at 190-200 °C for 4-6 hours.

  • Cool the mixture to room temperature and pour it into 500 mL of cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude 2-ethylbenzofuran can be purified by vacuum distillation to yield a colorless oil.

Stage 2: Friedel-Crafts Acylation of 2-Ethylbenzofuran

This is the final and key step to introduce the p-methoxyphenyl ketone moiety onto the 2-ethylbenzofuran core. The reaction is regioselective for the 3-position due to the electronic directing effects of the ethyl group and the oxygen atom of the benzofuran ring.

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 10 g scale)Moles
2-Ethylbenzofuran146.1910.0 g0.068 mol
p-Anisoyl chloride170.5912.8 g0.075 mol
Anhydrous Aluminum Chloride (AlCl₃)133.3410.9 g0.082 mol
Dichloromethane (DCM), anhydrous84.93200 mL-
1 M Hydrochloric Acid (HCl)-150 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution-100 mL-
Brine-100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37--

Procedure:

Friedel_Crafts_Workflow cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction and Work-up cluster_purification Purification Setup 1. Assemble dry three-necked flask with stirrer, dropping funnel, and N₂ inlet. Add_AlCl3 2. Add anhydrous AlCl₃ to the flask under N₂. Setup->Add_AlCl3 Add_DCM 3. Add anhydrous DCM to form a suspension. Add_AlCl3->Add_DCM Cooling 4. Cool the suspension to 0 °C in an ice bath. Add_DCM->Cooling Prep_Anisoyl 5. Prepare a solution of p-anisoyl chloride in anhydrous DCM. Add_Anisoyl 6. Add the p-anisoyl chloride solution dropwise to the AlCl₃ suspension at 0 °C. Prep_Anisoyl->Add_Anisoyl Stir_1 7. Stir for 30 min to form the acylium ion complex. Add_Anisoyl->Stir_1 Prep_Benzofuran 8. Prepare a solution of 2-ethylbenzofuran in anhydrous DCM. Stir_1->Prep_Benzofuran Add_Benzofuran 9. Add the 2-ethylbenzofuran solution dropwise to the reaction mixture at 0 °C. Prep_Benzofuran->Add_Benzofuran Warm 10. Allow the reaction to warm to room temperature and stir for 2-4 hours. Add_Benzofuran->Warm Monitor 11. Monitor reaction progress by TLC. Warm->Monitor Quench 12. Cool to 0 °C and quench by slow addition of crushed ice, then 1 M HCl. Monitor->Quench Extract 13. Separate organic layer and extract aqueous layer with DCM. Quench->Extract Wash 14. Wash combined organic layers with NaHCO₃ and brine. Extract->Wash Dry 15. Dry over MgSO₄, filter, and concentrate. Wash->Dry Purify 16. Purify the crude product by recrystallization. Dry->Purify

Diagram 2: Detailed workflow for Friedel-Crafts acylation.

  • Apparatus Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of nitrogen to prevent moisture from deactivating the Lewis acid catalyst.[1][3]

  • Reagent Preparation: In a fume hood, cautiously add anhydrous aluminum chloride to the reaction flask under a positive pressure of nitrogen. Add anhydrous dichloromethane to the flask to form a suspension.

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice-water bath. Prepare a solution of p-anisoyl chloride in anhydrous dichloromethane and add it to the dropping funnel. Add the p-anisoyl chloride solution dropwise to the stirred aluminum chloride suspension over 20-30 minutes, maintaining the internal temperature below 5 °C. Stir the mixture for an additional 30 minutes at 0 °C to allow for the complete formation of the acylium ion complex.

  • Acylation Reaction: Prepare a solution of 2-ethylbenzofuran in anhydrous dichloromethane and add it to the dropping funnel. Add the 2-ethylbenzofuran solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a hexane:ethyl acetate eluent system).

  • Quenching: Once the reaction is deemed complete, cool the mixture back down to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of crushed ice, followed by 1 M hydrochloric acid. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.[1][4]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification of the Final Product

The crude 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone is typically a solid and can be purified by recrystallization.

Recrystallization Protocol:

  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water, or ethyl acetate and hexane. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[5]

  • Procedure: a. Dissolve the crude product in a minimum amount of the hot solvent (e.g., ethanol). b. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and other insoluble impurities. c. Allow the solution to cool slowly to room temperature. Crystal formation should be observed. d. To maximize the yield, the flask can be placed in an ice bath for 30-60 minutes. e. Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. f. Dry the purified crystals in a vacuum oven to remove any residual solvent.

Expected Yield and Characterization:

The typical yield for the Friedel-Crafts acylation step after purification is in the range of 70-85%. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Safety and Scale-Up Considerations

5.1. Reagent Handling and Safety Precautions:

  • Anhydrous Aluminum Chloride (AlCl₃): This is a highly reactive and corrosive substance that reacts violently with water, releasing toxic HCl gas.[6][7][8] It must be handled in a dry environment, preferably in a glove box or a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves, is mandatory.[6][9] In case of a spill, do not use water. Cover the spill with dry sand and collect it in a sealed container for proper disposal.[6][10]

  • p-Anisoyl chloride: This is a corrosive and lachrymatory compound. It should be handled in a fume hood with appropriate PPE.

  • Dichloromethane (DCM): This is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

  • Quenching: The quenching of the reaction with water/ice is highly exothermic and generates large volumes of HCl gas. This must be done slowly and in a controlled manner in a fume hood with excellent ventilation.

5.2. Scale-Up Considerations:

  • Heat Management: The Friedel-Crafts acylation is an exothermic reaction. When scaling up, efficient heat dissipation is crucial to maintain control over the reaction temperature. The use of a jacketed reactor with a cooling system is highly recommended.

  • Reagent Addition: The dropwise addition of reagents becomes even more critical on a larger scale to control the reaction rate and temperature.

  • Stirring: Efficient stirring is necessary to ensure proper mixing and heat transfer, especially in a heterogeneous mixture like the AlCl₃ suspension.

  • Work-up and Extraction: The volumes of aqueous and organic phases will increase significantly. Ensure that appropriately sized separatory funnels or extraction equipment are available.

  • Waste Disposal: The acidic aqueous waste generated during the work-up must be neutralized before disposal according to institutional and local regulations.

Conclusion

The synthetic route and detailed protocols provided in this application note offer a reliable and scalable method for the laboratory synthesis of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone. By adhering to the described procedures and paying close attention to the safety precautions, researchers can efficiently produce this valuable intermediate for further applications in drug discovery and development. The discussion on scale-up considerations provides a foundation for transitioning this synthesis from a laboratory scale to a larger production setting.

References

  • Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety. (n.d.). Princeton University. Retrieved from [Link]

  • Cleaner Routes for Friedel-Crafts Acylation. (2025, December 16). ResearchGate. Retrieved from [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI. Retrieved from [Link]

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis of benzofurans via Friedel–Crafts acylation. (n.d.). ResearchGate. Retrieved from [Link]

  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. (2021, November 12). ACS Publications. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]

  • Safety Data Sheet: Aluminium chloride. (n.d.). Carl ROTH. Retrieved from [Link]

  • Material Safety Data Sheet - DCM Shriram. (n.d.). DCM Shriram. Retrieved from [Link]

  • 13 Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel–Crafts reaction. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • What is the best solvents combination that can be used to crystallize small natural products? (2015, December 8). ResearchGate. Retrieved from [Link]

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). Swarthmore College. Retrieved from [Link]

  • Friedel-Crafts Acylation. (2025, June 20). Chemistry Steps. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone

Welcome to the Technical Support Center for the synthesis of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS 3343-80-4). This compound is a highly valuable precursor in the synthesis of benzofuran-derived therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS 3343-80-4). This compound is a highly valuable precursor in the synthesis of benzofuran-derived therapeutics, such as the uricosuric agents benzarone and benzbromarone.

This guide is designed for researchers and drug development professionals. It addresses the critical mechanistic bottlenecks of the Friedel-Crafts acylation between 2-ethylbenzofuran and 4-methoxybenzoyl chloride, providing field-proven troubleshooting strategies, optimized protocols, and quantitative data to maximize your reaction yield.

Mechanistic Troubleshooting & FAQs

Q1: My reaction yields a significant amount of a polar impurity. Mass spectrometry indicates a loss of 14 Da from the target mass. What is happening? A1: Ether Cleavage (Demethylation). The loss of 14 Da ( −CH2​ ) indicates that your target p-methoxy ketone is undergoing demethylation to form 2-ethyl-3-(4-hydroxybenzoyl)benzofuran (benzarone)[1]. This is the most common side reaction when using strong Lewis acids like Aluminum Chloride ( AlCl3​ ). AlCl3​ strongly coordinates with the ethereal oxygen of the p-methoxy group. Upon extended reaction times or temperatures above 0 °C, the methyl ether is cleaved. Solution: To prevent this, switch to a milder Lewis acid. 2 successfully utilize Tin(IV) Chloride ( SnCl4​ ) in Dichloromethane ( CH2​Cl2​ ) to suppress demethylation while maintaining high acylation efficiency[2].

Q2: The reaction stalls at ~50% conversion despite using an excess of 4-methoxybenzoyl chloride. Why isn't it going to completion? A2: Stoichiometric Catalyst Sequestration. Unlike Friedel-Crafts alkylations,3 (at least 1.0 to 1.1 equivalents relative to the acylating agent)[3]. The resulting ketone product possesses a highly Lewis-basic carbonyl oxygen that strongly coordinates with the catalyst, effectively trapping it and removing it from the catalytic cycle. Solution: Ensure you are using at least 1.1 equivalents of your Lewis acid. Furthermore, SnCl4​ and AlCl3​ are highly hygroscopic; if your catalyst bottle has been exposed to ambient moisture, the effective molarity is significantly reduced. Always use freshly opened or properly stored anhydrous reagents.

Q3: How can I ensure strict regioselectivity at the C-3 position of the benzofuran ring? A3: Kinetic vs. Thermodynamic Control. The furan ring is significantly more electron-rich than the fused benzene ring, making the C-3 position the most nucleophilic site in 2-alkylbenzofurans. Acylation at C-3 proceeds via a highly stabilized sigma complex (arenium ion). Poor regioselectivity (e.g., acylation on the benzene ring) usually indicates that the reaction is shifting toward thermodynamic control due to excessive heating. Solution: Maintain the reaction temperature strictly at 0 °C during the electrophile addition phase and do not exceed room temperature during the stirring phase.

Reaction Pathway & Troubleshooting Visualization

FCAcylation N1 4-Methoxybenzoyl chloride + Lewis Acid (SnCl4) N2 Acylium Ion Intermediate [Ar-C≡O]+ N1->N2 Catalyst Activation N4 Sigma Complex (C-3 Arenium Ion) N2->N4 Electrophilic Attack N3 2-Ethylbenzofuran (Nucleophile) N3->N4 π-Electron Donation N5 Deprotonation & Aromatization N4->N5 Base (e.g., [SnCl5]-) N6 Target Product: 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone N5->N6 Aqueous Workup N7 Side Reaction: Ether Cleavage N6->N7 Strong Lewis Acid + Heat N8 Impurity: 4-Hydroxy Derivative N7->N8 Demethylation

Friedel-Crafts acylation mechanism for 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone.

Standardized Experimental Protocol

To ensure reproducibility, high yield, and the prevention of demethylation, we recommend the following SnCl4​ -mediated protocol. This methodology is adapted from 2[2].

Reagents:

  • 2-Ethylbenzofuran: 1.0 equivalent

  • 4-Methoxybenzoyl chloride: 1.1 equivalents

  • Tin(IV) Chloride ( SnCl4​ , 1 M in CH2​Cl2​ ): 1.1 equivalents

  • Anhydrous Dichloromethane ( CH2​Cl2​ ): 0.2 M relative to substrate

Step-by-Step Workflow:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 4-methoxybenzoyl chloride (1.1 eq) in anhydrous CH2​Cl2​ .

  • Catalyst Addition: Cool the solution to 0 °C using an ice-water bath. Dropwise, add the SnCl4​ solution (1.1 eq) via syringe. Stir for 15 minutes at 0 °C to allow complete formation of the highly electrophilic acylium ion complex.

  • Substrate Addition: Dissolve 2-ethylbenzofuran (1.0 eq) in a minimal amount of anhydrous CH2​Cl2​ . Add this solution dropwise to the reaction mixture at 0 °C to prevent exothermic spikes and maintain kinetic control.

  • Reaction Propagation: Remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for 12 hours under an inert atmosphere.

  • Quenching: Cool the reaction back to 0 °C. Carefully quench the reaction by adding saturated aqueous NaHCO3​ solution dropwise until effervescence ceases. The basic quench destroys the Lewis acid complex and frees the coordinated ketone product.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with CH2​Cl2​ . Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone.

Quantitative Data & Reaction Optimization

The following table summarizes the impact of reaction parameters on the yield of the target ketone versus the demethylated impurity, highlighting the causality behind catalyst selection.

Catalyst (Equivalents)SolventTemp (°C)Time (h)Target Yield (%)Demethylated Impurity (%)Mechanistic Outcome
AlCl3​ (1.1 eq) CH2​Cl2​ 0 to 251245%35%Strong Lewis acidity causes significant ether cleavage[1].
AlCl3​ (1.1 eq) CH2​Cl2​ 40 (Reflux)615%70%Thermodynamic control favors complete demethylation to benzarone.
SnCl4​ (1.1 eq) CH2​Cl2​ 0 to 25 12 75 - 82% < 5% Optimal balance: sufficient electrophilicity without ether cleavage[2].
SnCl4​ (0.5 eq) CH2​Cl2​ 0 to 252440%< 2%Catalyst sequestration by the product halts the reaction prematurely[3].
References
  • Benzarone | 1477-19-6 - Benchchem: Synthesis of Benzarone (Generalized). Benchchem.
  • Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma. Journal of Medicinal Chemistry / PMC.
  • Friedel–Crafts reaction. Wikipedia.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the notorious solubility challenges asso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the notorious solubility challenges associated with highly lipophilic benzofuran derivatives.

2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone possesses a rigid, planar benzofuran core coupled with lipophilic substituents. This architecture promotes strong π−π stacking and hydrophobic interactions, resulting in a high crystal lattice energy that strongly resists aqueous solvation and complicates handling in standard organic solvents like Dimethyl sulfoxide (DMSO).

Below is our field-proven diagnostic workflow, followed by mechanistic troubleshooting FAQs, quantitative formulation matrices, and self-validating protocols.

Diagnostic & Resolution Workflow

G A 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone B Assess DMSO Quality (Must be Anhydrous <0.1% H2O) A->B C Heat (37°C) & Sonicate (Overcome Lattice Energy) B->C D Clear 10-50 mM Stock? C->D D->B No (Check Water) E Aqueous Assay Dilution D->E Yes F Direct Dilution (Precipitation Risk) E->F G Co-solvent Matrix (PEG300 + Tween-80) E->G H Stable in vitro Assay F->H If tolerated (<0.5% DMSO) G->H Micellar Encapsulation

Workflow for diagnosing and resolving benzofuran derivative solubility issues in DMSO.

Troubleshooting Guides & FAQs

Q1: Why does my 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone resist dissolution in standard DMSO? A1: The compound's planar benzofuran system and lipophilic groups (ethyl and p-methoxyphenyl) create a high crystal lattice energy. While DMSO is an excellent dipolar aprotic solvent, it is 1[1]. If your DMSO has absorbed even trace amounts of atmospheric water (e.g., >0.1%), its solvation capacity for highly lipophilic compounds drops exponentially. Water disrupts the DMSO-solute thermodynamic interaction, forcing the hydrophobic molecules to aggregate and precipitate.

Q2: My compound dissolved initially, but precipitated after being stored in the freezer (-20°C). Why can't I redissolve it? A2: This is a classic manifestation of 1[1]. When you initially dissolve the compound, it may exist in a supersaturated, metastable amorphous state. Freeze-thaw cycles provide the thermodynamic activation energy required for nucleation. Consequently, the compound precipitates as a lower-energy, highly stable crystalline polymorph. Because this new crystalline form has a higher melting point and lower energy state, it is 2[2]. Solution: Always aliquot stock solutions into single-use vials to strictly avoid freeze-thaw cycles.

Q3: How do I prevent precipitation when diluting the DMSO stock into my aqueous in vitro assay buffer? A3: Direct dilution into an aqueous buffer rapidly decreases the DMSO concentration below the critical threshold required to maintain solvation, causing the lipophilic ketone to 3[3]. To prevent this, you must construct a solvent gradient using co-solvents and surfactants before introducing the aqueous phase. Bridging solvents like PEG300 lower the dielectric constant gap, while non-ionic surfactants like Tween-80 4[4], shielding the hydrophobic benzofuran core from the aqueous environment.

Quantitative Data & Formulation Matrices

Table 1: Impact of DMSO Hydration on Physical Properties and Solubility

Water content in DMSO is the primary culprit for stock solution failure. Ensure your solvent meets the anhydrous threshold.

Water Content in DMSO (w/w)Freezing Point (°C)Impact on Lipophilic Compound Solubility
< 0.1% (Anhydrous) ~18.5 °COptimal (Maintains supersaturation)
1.0%~15.0 °CModerate reduction; risk of precipitation
10.0%~0.0 °CSevere reduction; immediate precipitation
33.0% (1 DMSO : 2 H 2​ O)-73.0 °CComplete insolubility for lipophiles

(Data synthesized from Ziath and Gaylord Chemical Corporation physical properties[1][5])

Table 2: Proven Co-Solvent Matrix for Benzofuran Derivatives in Aqueous Assays

Use this matrix to transition from a 100% DMSO stock to a biologically compatible aqueous assay.

Solvent ComponentVolume %Function / Mechanism
DMSO (Anhydrous)10%Primary solubilizer; disrupts crystal lattice
PEG30040%Co-solvent; bridges the polarity gap
Tween-805%Non-ionic surfactant; forms protective micelles
Saline / Buffer45%Bulk aqueous phase for biological compatibility

(Protocol adapted from MedChemExpress active compound guidelines[4])

Self-Validating Experimental Protocols

Protocol 1: Preparation of Anhydrous DMSO Stock (10 mM)

Causality: Eliminating water is critical for benzofuran derivatives. Heating and sonication provide the kinetic energy to break the initial crystal lattice without causing thermal degradation.

  • Desiccation Check: Use only newly opened, anhydrous DMSO (<0.1% water). Verify the solvent quality; hydrated DMSO (>1% water) will freeze at ~15°C instead of the standard 18.5°C.

  • Gravimetric Addition: Weigh the 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone in a dry, inert environment. Add the anhydrous DMSO to achieve a 10 mM concentration.

  • Thermal Sonication: Vortex vigorously for 2 minutes. Transfer the vial to a water bath sonicator set to 37°C for 10 minutes. Causality: Acoustic cavitation generates localized heat and pressure gradients that overcome the high crystal lattice energy.

  • Self-Validation (Centrifugation): Centrifuge the vial at 10,000 x g for 5 minutes. Visually inspect the bottom of the tube. If a microscopic white pellet is present, the solution is a micro-suspension, not a true solution. You must dilute further or obtain drier DMSO.

Protocol 2: Step-Wise Co-Solvent Formulation for In Vitro Assays

Causality: Order of addition is strictly critical. Adding water before the surfactant will cause irreversible precipitation.

  • Primary Solvation: Start with 100 µL of your validated 10 mM DMSO stock solution.

  • Co-solvent Bridging: Add 400 µL of PEG300. Vortex for 60 seconds. Causality: PEG300 acts as a thermodynamic bridge between the highly polar aqueous phase and the lipophilic DMSO-solute complex.

  • Micellization: Add 50 µL of Tween-80. Vortex for 60 seconds until completely homogenous. Causality: Tween-80 forms protective micelles around the compound. It must be fully integrated before water is introduced.

  • Aqueous Dilution: Slowly add 450 µL of Saline or Assay Buffer dropwise while continuously vortexing.

  • Self-Validation (Nephelometry/Turbidity): Measure the absorbance of the final solution at 500 nm (or use a nephelometer)[6]. A baseline reading comparable to a blank vehicle control confirms a true micellar solution free of light-scattering micro-precipitates.

References

  • MedChemExpress - Benzofuran-3-carbaldehyde | Active Compound Protocols.
  • BenchChem - Technical Support Center: Overcoming Poor Solubility of Benzofuran Deriv
  • Ziath Ltd. - The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • ResearchGate - How to deal with the poor solubility of tested compounds in MTT assay?
  • Regulations.gov (Gaylord Chemical Corporation) - Dimethyl Sulfoxide (DMSO) Physical Properties.
  • Ziath Ltd.

Sources

Troubleshooting

Technical Support Center: Optimizing Friedel-Crafts Acylation for 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone

Welcome to the Technical Support Center for the synthesis of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS: 3343-80-4). This compound is a critical intermediate in the synthesis of benzarone and benzbromarone, which...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS: 3343-80-4). This compound is a critical intermediate in the synthesis of benzarone and benzbromarone, which are potent human uric acid transporter 1 (hURAT1) inhibitors[1].

This guide is designed for drug development professionals and synthetic chemists. It provides mechanistic insights, validated protocols, and troubleshooting strategies to optimize catalyst concentration during the Friedel-Crafts acylation of 2-ethylbenzofuran with p-anisoyl chloride.

Part 1: Mechanistic Insights & Catalyst Causality (FAQs)

Q1: Why is Tin(IV) Chloride ( SnCl4​ ) preferred over Aluminum Chloride ( AlCl3​ ) for this specific acylation? A: The choice of Lewis acid catalyst dictates the chemoselectivity of the reaction. The acylating agent, p-anisoyl chloride, contains a methoxy ether group. AlCl3​ is a "hard" Lewis acid that aggressively coordinates to ether oxygens. If AlCl3​ is used, especially at elevated temperatures or in excess, it promotes the premature cleavage of the p-methoxy group, directly yielding the demethylated phenol (benzarone) as an impurity[2]. SnCl4​ , being a "softer" and milder Lewis acid, effectively generates the acylium ion for the electrophilic aromatic substitution without cleaving the aryl ether, allowing you to isolate the desired methoxy ketone cleanly[1][3].

Q2: Why does the reaction stall if I use catalytic amounts (<1.0 equivalent) of the Lewis acid? A: Friedel-Crafts acylations inherently require stoichiometric amounts of the Lewis acid catalyst. Once the 2-ethylbenzofuran-3-yl p-methoxyphenyl ketone is formed, its carbonyl oxygen is highly nucleophilic and forms a stable, deactivated complex with the Lewis acid[4]. This complexation effectively removes the catalyst from the reaction cycle. Therefore, a minimum of 1.1 to 1.3 equivalents of catalyst relative to the acyl chloride is required to drive the reaction to completion[1][5].

Q3: How does catalyst concentration affect regioselectivity on the benzofuran ring? A: The furan ring of 2-ethylbenzofuran is highly electron-rich. Electrophilic attack naturally favors the C3 position due to the stabilization of the resulting carbocation intermediate by the adjacent oxygen atom[6]. However, excessive catalyst concentration (e.g., >2.0 equivalents) combined with high temperatures can lead to thermodynamic equilibration, resulting in acylation at the C5 or C7 positions of the benzene ring, or polymerization of the benzofuran substrate[1].

Part 2: Troubleshooting Guide

Issue: High levels of demethylated byproduct (Benzarone impurity) detected in HPLC.

  • Root Cause: Ether cleavage driven by overly harsh Lewis acid conditions.

  • Solution: If using AlCl3​ , switch to SnCl4​ [2]. If you must use AlCl3​ , strictly limit the concentration to 1.05 equivalents and maintain the reaction temperature below 5°C during the entire addition and reaction phase[5]. Ensure the reaction is quenched immediately upon consumption of the starting material.

Issue: Incomplete conversion; unreacted 2-ethylbenzofuran remains.

  • Root Cause: Insufficient active catalyst or moisture contamination. Lewis acids react violently with water, generating inactive metal hydroxides and HCl gas[7].

  • Solution: Verify that your catalyst concentration is at least 1.2 equivalents. Ensure all glassware is flame-dried, solvents (DCM or CS2​ ) are strictly anhydrous, and the reaction is maintained under an inert nitrogen or argon atmosphere[1].

Issue: Formation of dark, insoluble tars during catalyst addition.

  • Root Cause: Exothermic polymerization of the benzofuran ring.

  • Solution: Benzofurans are sensitive to strong acids. The catalyst must be added dropwise over 15-30 minutes to a pre-cooled solution (0°C to -5°C) to control the exotherm[3]. Never add the benzofuran substrate to a pre-mixed solution of neat catalyst and acyl chloride.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst selection, concentration, temperature, and the resulting product distribution. Data reflects standardized optimization matrices for benzofuran acylations.

Catalyst TypeConcentration (Eq.)TemperatureYield: Target Methoxy KetoneYield: Demethylated PhenolUnreacted Substrate
SnCl4​ 0.5 eq0°C to RT42%<1%55%
SnCl4​ 1.3 eq 0°C to RT 88% <1% <2%
AlCl3​ 1.1 eq0°C72%14%5%
AlCl3​ 1.3 eqRT (25°C)45%48%<1%
AlCl3​ 2.0 eqReflux<5%>85%<1%

Note: 1.3 equivalents of SnCl4​ at 0°C warming to room temperature provides the optimal balance of full conversion and preservation of the methoxy ether group.

Part 4: Validated Experimental Protocol

This protocol outlines a self-validating system for the synthesis of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone. In-process controls (IPCs) are embedded to ensure technical accuracy at each phase.

Reagents:

  • 2-Ethylbenzofuran: 1.0 equivalent (e.g., 3.96 g, 22.5 mmol)[1]

  • p-Anisoyl chloride (4-Methoxybenzoyl chloride): 1.3 equivalents (29.2 mmol)[1]

  • Tin(IV) chloride ( SnCl4​ ): 1.3 equivalents (29.2 mmol)[1]

  • Anhydrous Dichloromethane (DCM) or Carbon Disulfide ( CS2​ ): 35 mL[1][3]

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Cap with a sure-seal septum and attach a nitrogen balloon to maintain an inert atmosphere[1].

  • Substrate Dissolution: Dissolve 2-ethylbenzofuran (1.0 eq) in anhydrous DCM (35 mL). Cool the reaction vessel in an ice-water bath to strictly 0°C for 30 minutes[1].

  • Acylating Agent Addition: Using a dry syringe, add p-anisoyl chloride (1.3 eq) dropwise over 5 minutes.

    • Self-Validation Check: The solution should remain clear and colorless to pale yellow. No temperature spike should occur.

  • Catalyst Activation (Critical Step): Slowly add SnCl4​ (1.3 eq) dropwise over 10-15 minutes[1].

    • Self-Validation Check: A distinct color change to deep yellow/orange will occur, indicating the formation of the highly electrophilic acylium ion complex. A slight exotherm is expected; control the addition rate to maintain the internal temperature below 5°C.

  • Reaction Propagation: Stir the mixture at 0°C for 3 hours, then remove the ice bath and allow the reaction to warm to room temperature (20-25°C) for an additional 3 hours[1].

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 4:1). The starting material spot ( Rf​≈0.8 ) should disappear, replaced by a highly UV-active product spot ( Rf​≈0.4 ).

  • Quenching & Complex Dissociation: Cool the mixture back to 0°C. Carefully quench the reaction by adding 40 mL of ice-cold water dropwise[1][3]. This breaks the catalyst-ketone complex.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (4 × 100 mL). Wash the combined organic layers with saturated NaHCO3​ to remove residual acid, followed by brine. Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure[1][5]. Purify via silica gel chromatography to yield the pure ketone.

Part 5: Pathway Visualization

The following diagram illustrates the mechanistic pathway, highlighting the critical divergence between the desired acylation and the deleterious ether cleavage side-reaction caused by improper catalyst selection.

Pathway A 2-Ethylbenzofuran + p-Anisoyl Chloride C Acylium Ion Intermediate A->C Catalyst Activation B Lewis Acid Catalyst (SnCl4 or AlCl3) B->C D 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (Target) C->D Electrophilic Substitution (Regioselective C3) E Catalyst-Ketone Complex (Deactivates Catalyst) D->E Stoichiometric Binding (Requires >1.0 eq Catalyst) F Demethylated Phenol (Benzarone Impurity) E->F Excess AlCl3 / Heat (Ether Cleavage)

Figure 1: Mechanistic pathway of Friedel-Crafts acylation highlighting the catalyst-ketone complexation and over-demethylation risk.

Part 6: References

  • BenchChem: An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis. Retrieved from 4

  • National Institutes of Health (PMC): Developing Potent Human Uric Acid Transporter 1 (hURAT1) Inhibitors. Retrieved from 1

  • Google Patents: CN102659727A - Preparation method of benzbromarone. Retrieved from 2

  • ChemicalBook: Benzbromarone | 3562-84-3. Retrieved from 3

  • ACS Publications (Biochemistry): Quantitative Binding Models for CYP2C9 Based on Benzbromarone Analogues. Retrieved from 5

Sources

Optimization

Technical Support Center: Minimizing Byproducts in the Acylation of 2-Ethylbenzofuran

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist, Chemical Development & Process Optimization Introduction The Friedel-Crafts acylation of 2-ethylbenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist, Chemical Development & Process Optimization

Introduction

The Friedel-Crafts acylation of 2-ethylbenzofuran is a critical carbon-carbon bond-forming step in the synthesis of several vital active pharmaceutical ingredients (APIs), including the uricosuric agents benzbromarone and benzarone, as well as the antiarrhythmic drug amiodarone. While the reaction is fundamentally robust, the electron-rich nature of the benzofuran core makes it highly susceptible to side reactions.

This technical guide provides a deep dive into the mechanistic causality of common byproducts and offers field-proven, self-validating protocols to ensure high regioselectivity and yield.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant premature demethylation when acylating with p-anisoyl chloride?

The Causality: When synthesizing intermediates for drugs like benzbromarone, p-anisoyl chloride (4-methoxybenzoyl chloride) is frequently used as the acylating agent. Aluminum chloride (AlCl₃) is a highly oxophilic Lewis acid. It coordinates not only with the acyl chloride to generate the active acylium electrophile but also with the methoxy oxygen of the anisoyl group. If the reaction temperature exceeds 5 °C, or if the reaction is left stirring for extended periods, this coordination weakens the O–CH₃ bond, leading to premature ether cleavage and the formation of a phenol byproduct [2].

The Solution: Maintain strict kinetic control. Keep the reaction temperature strictly between 0 °C and 5 °C. Furthermore, calculate your AlCl₃ stoichiometry carefully: you need exactly 1.0 equivalent to coordinate with the methoxy group, plus a slight excess (0.1–0.2 eq) to drive the acylium ion formation. Do not exceed 1.2 equivalents total unless complete demethylation is your intended immediate next step.

Q2: How can I suppress the formation of C5 and C7 regioisomers?

The Causality: The C3 position of 2-ethylbenzofuran is inherently the most nucleophilic site due to the electron-donating properties of the furan oxygen and the inductive effect of the C2-ethyl group [1]. However, Friedel-Crafts acylations are reversible. Under thermodynamic control (elevated temperatures), the initially formed C3-acyl product can de-acylate, allowing the more sterically accessible but less nucleophilic C5 or C7 positions on the benzene ring to become acylated.

The Solution: Lock the reaction under kinetic control by pre-forming the acylium ion. Add the aroyl chloride to the AlCl₃ suspension first. Once the complex is formed, introduce the 2-ethylbenzofuran dropwise. Using dichloromethane (DCM) or 1,2-dichloroethane (DCE) instead of legacy solvents like carbon disulfide (CS₂) significantly improves the solubility of the intermediate complex, ensuring a homogeneous reaction environment that heavily favors C3-selectivity [3].

Q3: What causes furan ring-opening byproducts, and how do I prevent them?

The Causality: Furan rings, even when stabilized by benzannulation, are highly sensitive to strong protic acids. While AlCl₃ is a Lewis acid, any trace moisture in your solvent or atmosphere will hydrolyze it to generate hydrogen chloride (HCl) gas. This protic acid protonates the furan oxygen, triggering a cascade of ring-opening, polymerization, and tar formation, which manifests as a dark, insoluble sludge in the reaction flask [4].

The Solution: Implement a self-validating anhydrous system. Use solvents with a Karl Fischer water content of < 50 ppm and purge the system with high-purity argon. Crucially, during the workup, utilize a reverse quench—slowly pour the reaction mixture into vigorously stirred ice water rather than adding water to the flask. This prevents localized exothermic spikes that degrade the furan ring during the quenching phase.

Quantitative Data: Catalyst and Solvent Effects on Byproduct Formation

The following table summarizes the impact of reaction parameters on the product distribution during the acylation of 2-ethylbenzofuran with p-anisoyl chloride.

Catalyst (Eq)SolventTemp (°C)C3-Acylation Yield (%)C5/C7 Regioisomers (%)Demethylation Byproduct (%)
AlCl₃ (1.2) DCM 0–5 88.0 < 2.0 < 1.0
AlCl₃ (2.5)DCM2565.05.022.0
SnCl₄ (1.2)DCE2072.08.0< 1.0
AlCl₃ (1.2)CS₂0–581.04.02.0

Note: Optimized conditions (bolded) demonstrate that precise stoichiometry and kinetic temperature control in DCM provide the highest regioselectivity and lowest byproduct formation [3], [4].

Experimental Protocol: Optimized C3-Acylation of 2-Ethylbenzofuran

This protocol is designed as a self-validating system : specific visual and thermal cues at each step confirm the mechanistic integrity of the reaction before proceeding.

Reagents:

  • 2-Ethylbenzofuran: 1.0 eq (Substrate)

  • p-Anisoyl chloride: 1.05 eq (Electrophile precursor)

  • Anhydrous Aluminum Chloride (AlCl₃): 1.15 eq (Lewis acid)

  • Anhydrous Dichloromethane (DCM): 10 volumes

Step-by-Step Methodology:

  • Acylium Ion Generation:

    • Under an argon atmosphere, suspend AlCl₃ in anhydrous DCM (5 vols) in a flame-dried flask. Cool the suspension to 0 °C using an ice-water bath.

    • Add p-anisoyl chloride dropwise over 15 minutes.

    • Self-Validation Cue: The opaque suspension will transition to a homogeneous, pale-yellow solution over 30 minutes, confirming complete acylium ion generation.

  • Substrate Addition (Kinetic Control):

    • Dissolve 2-ethylbenzofuran in anhydrous DCM (5 vols).

    • Add this solution dropwise to the acylium complex over 45 minutes, strictly maintaining the internal temperature between 0 °C and 5 °C.

    • Self-Validation Cue: A controlled, mild exotherm indicates successful electrophilic attack. If no exotherm is observed, the AlCl₃ may have been deactivated by environmental moisture.

  • Reaction Maturation:

    • Stir the mixture at 5 °C for 2 hours.

    • Self-Validation Cue: TLC analysis (Hexane:EtOAc 8:2) should show complete consumption of the starting material with a single major UV-active spot corresponding to the C3-product.

  • Reverse Quenching and Workup:

    • Slowly pour the reaction mixture into a vigorously stirred beaker of crushed ice and 1M HCl (to dissolve aluminum salts).

    • Self-Validation Cue: The organic layer should be clear and pale yellow. A dark brown/black organic layer indicates furan ring degradation due to poor temperature control during the quench.

    • Separate the organic layer, wash with saturated NaHCO₃, brine, dry over MgSO₄, and concentrate under reduced pressure.

Mechanistic Workflow: Acylation Pathways and Byproduct Generation

The following diagram maps the divergent mechanistic pathways during the reaction. Controlling the nodes highlighted in green ensures the reaction stays on the kinetic pathway, avoiding the red byproduct pathways.

AcylationPathways SM 2-Ethylbenzofuran + Aroyl Chloride Lewis Lewis Acid (AlCl3) Coordination SM->Lewis Acylium Acylium Ion Intermediate Lewis->Acylium Byproduct2 Demethylated Phenol (Excess AlCl3 / High Temp) Lewis->Byproduct2 Methoxy Coordination Byproduct3 Furan Ring Opening (Trace Moisture / HCl) Lewis->Byproduct3 Protic Acid (HCl) Target C3-Acylated Product (Kinetic Control, 0-5°C) Acylium->Target Optimal Conditions Byproduct1 C5/C7 Regioisomers (Thermodynamic Control) Acylium->Byproduct1 Temp > 20°C

Mechanistic pathways of 2-ethylbenzofuran acylation highlighting kinetic vs. thermodynamic control.

References

  • Sequential Metabolism and Bioactivation of the Hepatotoxin Benzbromarone: Formation of Glutathione Adducts From a Catechol Intermediate ACS Publications (Chemical Research in Toxicology)[Link]

  • CN102659727A - Preparation method of benzbromarone Google P
  • CN103333143A - Preparation method of high-purity benzbromarone Google P
Troubleshooting

Resolving HPLC peak tailing for 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone samples

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and analytical scientists dealing with chromatographic challenges during the analysis of 2-Ethylbenzofuran-3-yl p-methoxyphen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and analytical scientists dealing with chromatographic challenges during the analysis of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone , a critical intermediate in the synthesis of benzbromarone and related hURAT1 inhibitors [3].

Our troubleshooting framework is built on a self-validating, mechanistic approach. We do not just provide quick fixes; we explain the physical chemistry driving your peak tailing so you can systematically eliminate the root cause.

Mechanistic Overview: Why Does This Molecule Tail?

To resolve peak tailing, we must first understand the physicochemical properties of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone. This molecule features a hydrophobic benzofuran core, an ethyl group, a polarizable ketone carbonyl, and a methoxy group.

Peak tailing (defined as an Asymmetry Factor >1.5 ) for this specific compound is typically driven by one of three causal mechanisms:

  • Secondary Silanol Interactions (Chemical Tailing): The primary retention mechanism is the hydrophobic interaction between the molecule's aromatic rings and the C18/C8 stationary phase. However, the oxygen atoms in the ketone and methoxy groups act as strong hydrogen-bond acceptors. If your column contains unendcapped, acidic residual silanols (Si-OH), these act as hydrogen-bond donors. This secondary interaction is kinetically slower and thermodynamically heterogeneous, causing a fraction of the molecules to lag behind the main band, creating a tail [1][2].

  • Strong Solvent Effect (Sample Solvent Mismatch): Because this intermediate is highly hydrophobic, analysts often dissolve it in 100% Acetonitrile, Methanol, or DMSO. If injected into a mobile phase with a higher aqueous composition, the sample plug remains dissolved in the strong solvent and travels down the column before partitioning into the stationary phase, leading to severe band broadening and tailing [2].

  • Physical Voids & Extra-Column Volume (Physical Tailing): A clogged inlet frit, a collapsed column bed (void), or poorly seated PEEK/stainless steel fittings will create a mixing chamber. The sample plug undergoes "infinite dilution" in this void, causing all peaks in the chromatogram to tail equally [1].

Diagnostic Workflow

Before altering your method, use the decision tree below to isolate whether your tailing is a physical, mass-related, or chemical issue.

HPLCTroubleshooting Start Observe Peak Tailing (Asymmetry Factor > 1.5) Test1 Inject Neutral Marker (e.g., Toluene) Start->Test1 MarkerTails Marker Tails Test1->MarkerTails MarkerSym Marker is Symmetrical Test1->MarkerSym Physical Physical Issue: Check Dead Volume, Frits, or Column Void MarkerTails->Physical Test2 Dilute Sample 1:10 & Match Injection Solvent MarkerSym->Test2 Resolved Tailing Resolved: Column Overload or Solvent Effect Test2->Resolved Persists Tailing Persists: Chemical Interaction Test2->Persists Chemical Secondary Silanol Interactions: Use Endcapped Column, Adjust Buffer/pH Persists->Chemical

Caption: Diagnostic workflow for resolving HPLC peak tailing in benzofuran derivatives.

Self-Validating Experimental Protocols

Execute these step-by-step protocols in order. Each protocol is designed to validate or eliminate a specific variable without introducing confounding factors.

Protocol A: The Neutral Marker Test (Isolating Physical vs. Chemical Tailing)

Causality: Toluene is a purely hydrophobic, neutral molecule with no hydrogen-bond acceptor sites. It cannot interact with silanols. If toluene tails, your hardware is the problem. If toluene is symmetrical but your benzofuran ketone tails, the chemistry is the problem [1].

  • Prepare a 10μg/mL solution of Toluene in your mobile phase.

  • Inject 5μL onto the column under your current method conditions.

  • Calculate the Asymmetry Factor ( As​ ) of the Toluene peak at 10% peak height.

  • Validation: If As​>1.3 , replace the column frit, check tubing connections for dead volume, or replace the column entirely. If As​≤1.2 , proceed to Protocol B.

Protocol B: Injection Solvent & Mass Overload Diagnostic

Causality: High sample concentrations saturate the primary C18 binding sites, forcing excess molecules to elute at different rates. Furthermore, strong injection solvents prevent on-column focusing [2].

  • Take your current 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone sample and dilute it 1:10.

  • Ensure the diluent exactly matches your initial mobile phase composition (e.g., 60% Aqueous / 40% Acetonitrile). Do not inject 100% organic solvent.

  • Inject the sample.

  • Validation: If the peak shape improves dramatically, permanently adjust your sample preparation protocol to match the mobile phase composition and reduce the injection mass. If tailing persists, proceed to Protocol C.

Protocol C: Silanol Suppression & Stationary Phase Optimization

Causality: If Protocols A and B fail, the ketone/methoxy groups are hydrogen-bonding with residual silanols. We must mask these sites [1][2].

  • Switch to Methanol: If using Acetonitrile, switch your organic modifier to Methanol. Methanol is a protic solvent that can hydrogen-bond with the silanols, effectively masking them from your analyte.

  • Buffer the Mobile Phase: Even for neutral compounds, buffering the mobile phase (e.g., 10mM Ammonium Acetate, pH 5.0) standardizes the ionization state of the silica surface, reducing heterogeneous interactions [3].

  • Upgrade the Column: Switch from an older "Type A" silica column to a high-purity, fully endcapped "Type B" silica column designed for polar-embedded or sterically protected applications.

Quantitative Data Presentation

The following table summarizes expected improvements in peak shape metrics when applying the troubleshooting protocols to a 50μg/mL sample of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone.

Experimental ConditionUSP Tailing Factor ( Tf​ )Asymmetry Factor ( As​ )Root Cause Addressed
Baseline (100% ACN Injection, Type A Silica) 2.452.80N/A (Severe Tailing)
Protocol B: Sample diluted in Mobile Phase1.852.05Strong Solvent Effect
Protocol C.1: Switch to Methanol Modifier1.401.55Silanol H-Bonding
Protocol C.2: Add 10mM NH₄OAc Buffer1.251.30Silica Surface Heterogeneity
Protocol C.3: Switch to Endcapped Type B Silica1.05 1.08 Complete Silanol Suppression

Frequently Asked Questions (FAQs)

Q: My peak is fronting (shark-fin shape) instead of tailing. What does this mean? A: Peak fronting is almost exclusively caused by column mass overload or a channeling void in the column bed. The column has a finite number of binding sites. When you inject too many molecules, the excess molecules have nowhere to bind and are pushed to the front of the peak. Dilute your sample 1:10 or reduce your injection volume[2].

Q: Can I add Triethylamine (TEA) to the mobile phase to fix the tailing for this compound? A: While TEA ( 10mM ) is highly effective for basic compounds (amines) because it competitively binds to acidic silanols, 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone is neutral. TEA will not competitively block the hydrogen-bond acceptor interactions of your ketone group as effectively as switching to a protic solvent like Methanol or using a fully endcapped Type B column [2].

Q: Why does the retention time of my benzofuran intermediate shift slightly when the tailing is severe? A: Severe tailing often indicates that secondary retention mechanisms (silanol interactions) are contributing significantly to the overall retention. Because these secondary sites are easily affected by minor fluctuations in temperature, pH, or mobile phase preparation, the retention time becomes unstable. Eliminating the tailing will inherently stabilize your retention time [1].

References

  • Axion Labs. "HPLC Peak Tailing." Axion Analytical Labs Troubleshooting Guide. Available at: [Link]

  • Dolan, J.W. "Troubleshooting Peak Tailing in LC." LCGC North America, via Scribd. Available at: [Link]

  • Wempe, M. F., et al. "Benzbromarone Analog SAR: Potent hURAT1 (SLC22A12) Inhibitors and Drug Transporter Interaction Studies." Drug Design, Development and Therapy, 2025. Available at: [Link]

Optimization

Technical Support Center: Purification &amp; Recrystallization of Crude 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical physicochemical behaviors of (2-ethylbenzofuran-3-yl)(4-methoxyphenyl)methanone (CAS: 3343-80...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical physicochemical behaviors of (2-ethylbenzofuran-3-yl)(4-methoxyphenyl)methanone (CAS: 3343-80-4) during downstream processing. This compound is a crucial intermediate in the synthesis of benzbromarone and related uricosuric agents.

Rather than simply listing steps, this guide emphasizes the causality behind each experimental choice, ensuring your protocols are self-validating and robust.

Part 1: Standard Operating Procedure (SOP) – Extraction & Isolation

The synthesis of this intermediate typically involves a Friedel-Crafts acylation of 2-ethylbenzofuran with p-anisoyl chloride using a Lewis acid catalyst (e.g., AlCl 3​ or SnCl 4​ )[1]. The downstream purification must carefully dismantle the reaction complexes without degrading the product.

Step 1: Reaction Quenching & Phase Separation
  • Action: Slowly pour the crude reaction mixture into vigorously stirred ice-cold 1M HCl[2].

  • Mechanistic Causality: The Lewis acid catalyst forms a tight coordination complex with the carbonyl oxygen of the newly formed ketone. Ice-cold acidic water vigorously hydrolyzes this complex, liberating the free ketone into the organic phase. Maintaining a low temperature (0–5 °C) prevents unwanted side reactions, such as the premature cleavage of the methoxy group, which is highly sensitive to strong Lewis acids at elevated temperatures.

Step 2: Neutralization & Washing
  • Action: Separate the organic layer and wash sequentially with deionized water, saturated aqueous NaHCO 3​ , and brine[2].

  • Mechanistic Causality: Saturated NaHCO 3​ is critical for removing unreacted p-anisoyl chloride (which readily hydrolyzes to p-anisic acid). The acid is converted to water-soluble sodium p-anisate and partitioned into the aqueous waste. The final brine wash reduces the solubility of water in the organic phase, pre-drying it and breaking any persistent micro-emulsions.

Step 3: Concentration & Crude Isolation
  • Action: Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Mechanistic Causality: This removes the reaction solvent (e.g., dichloromethane or nitromethane[1]). Depending on the impurity profile, the crude product typically presents as a viscous light yellow oil or an amorphous yellow solid[1][3].

Step 4: Antisolvent Recrystallization
  • Action: Dissolve the crude solid in a minimum volume of hot ethanol (or acetone). Gradually add water dropwise until slight turbidity persists, then cool slowly to room temperature, followed by chilling to 0–5 °C[4].

  • Mechanistic Causality: The target ketone has high solubility in hot organic solvents but poor solubility in water. The mixed-solvent system (antisolvent crystallization) precisely controls the supersaturation point. Slow cooling ensures selective integration of the target molecule into the crystal lattice, leaving structurally distinct impurities (like regioisomers) dissolved in the mother liquor.

Part 2: Quantitative Data – Solvent Selection Matrix

Selecting the correct solvent system is paramount for maximizing yield and purity. Below is a comparative matrix of validated solvent systems for this intermediate.

Solvent SystemTarget Solubility (Hot)Target Solubility (Cold)Impurity PurgingRecommendation
Ethanol / Water (3:1) HighVery LowExcellent (removes polar impurities)Primary Choice for high purity
Acetone / Water (2:1) Very HighLowGoodAlternative (faster, lower yield)[4]
Hexane / EtOAc (9:1) ModerateLowModerateFor highly impure crude (requires column)[1]

Part 3: Visual Workflow

PurificationWorkflow N1 Crude Reaction Mixture (Post-Acylation) N2 Quench with Ice-Cold HCl (Breaks Lewis Acid Complex) N1->N2 N3 Liquid-Liquid Extraction (Ethyl Acetate / Water) N2->N3 N4 Wash Phase (NaHCO3 & Brine) N3->N4 Organic Phase N5 Dry Organic Phase (over anhydrous Na2SO4) N4->N5 N6 Concentrate in Vacuo (Yields Crude Yellow Oil/Solid) N5->N6 N7 Recrystallization (Ethanol/Water Antisolvent) N6->N7 N8 Pure (2-Ethylbenzofuran-3-yl) (4-methoxyphenyl)methanone N7->N8 Crystals Collected

Workflow for purification and recrystallization of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone.

Part 4: Troubleshooting & FAQs

Q: Why is my product "oiling out" instead of crystallizing? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the crude mixture is lower than the temperature at which supersaturation is reached.

  • Self-Validating Protocol: Reheat the mixture until homogeneous, add a small amount of the "good" solvent (e.g., ethanol) to decrease the saturation temperature, and cool much more slowly. Seeding the solution with a pure crystal at the cloud point will force nucleation over phase separation.

Q: My LC-MS shows a mass of [M+H]+ 267 instead of the expected 281. What happened? A: A mass of 267 indicates the loss of 14 Da, which corresponds to the demethylation of the p-methoxyphenyl group to a phenol. (Note: The deuterated analog of this compound shows [M+H]+ 285[3], while the standard non-deuterated ketone is 281). Demethylation is a common side reaction if the Friedel-Crafts acylation is left too long or if the Lewis acid (AlCl 3​ ) is used in large excess at elevated temperatures.

  • Self-Validating Protocol: Strictly control the reaction temperature (typically 0–5 °C during addition) and quench promptly upon completion.

Q: How do I ensure complete removal of tin or aluminum residues? A: Lewis acid residues can cause the product to degrade or discolor during storage.

  • Self-Validating Protocol: Ensure the initial acidic wash is thorough (verify pH < 2 in the aqueous phase). If metal contamination persists, washing the organic phase with a 10% Rochelle salt (potassium sodium tartrate) solution will effectively chelate and remove stubborn metal ions into the aqueous layer.

References

  • WO2020118113A1 - Crystalline forms of a compound for treating or preventing gout or hyperuricemia Source: Google Patents URL
  • Lewis Acid-Catalyzed Synthesis of Benzofurans and 4,5,6,7-Tetrahydrobenzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • CN104311516B - Benzbromarone of crystal form B, and its preparation method Source: Google Patents URL
  • Cas 3562-84-3, BENZBROMARONE Synthesis & Intermediates Source: LookChem URL:[Link]

Sources

Troubleshooting

Benzofuran-3-yl Ketone Synthesis Technical Support Center: Overcoming Steric &amp; Regioselective Barriers

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is designed for researchers, application scientists, and drug development professionals facing bottlenecks in the synthesis of 3-acy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is designed for researchers, application scientists, and drug development professionals facing bottlenecks in the synthesis of 3-acylbenzofurans (benzofuran-3-yl ketones).

Direct acylation of the benzofuran core presents a fundamental mechanistic challenge: electrophilic aromatic substitution inherently favors the C2 position due to electronic stabilization, resulting in poor C2/C3 regioselectivity[1]. Furthermore, even when utilizing directed transition-metal catalysis, the C3 position suffers from severe steric hindrance, which can stall the catalytic cycle during reductive elimination[2],[3]. This guide provides field-proven troubleshooting logic, self-validating protocols, and mechanistic insights to bypass these barriers.

Diagnostic Logic & Troubleshooting Pathways

When designing a synthesis route for a benzofuran-3-yl ketone, the choice of methodology must be dictated by the steric bulk of the target substituents.

TroubleshootingLogic Start Target: Benzofuran-3-yl Ketone Q1 Is the target highly sterically hindered (e.g., bulky C2/C3 substituents)? Start->Q1 Direct Avoid Direct Friedel-Crafts (Yields C2 Isomer) Q1->Direct Low Bulk Chalcone Chalcone Rearrangement (Best for moderate bulk) Q1->Chalcone Moderate Bulk Metal Ni/Pd Intramolecular Catalysis (Best for high steric bulk) Q1->Metal High Bulk

Fig 1. Decision matrix for selecting a benzofuran-3-yl ketone synthesis route based on steric bulk.

Frequently Asked Questions (FAQs)

Q1: Why does my Friedel-Crafts acylation yield primarily 2-acylbenzofuran instead of the desired benzofuran-3-yl ketone? Causality: The C2 position of benzofuran is electronically more reactive toward electrophilic aromatic substitution. The transition state leading to C2 substitution forms a more stable Wheland intermediate compared to C3 attack. Consequently, Friedel-Crafts acylation results in low C2/C3 regioselectivity, heavily favoring the C2 isomer[1]. Solution: Abandon direct acylation. Instead, utilize a chalcone rearrangement strategy where the oxygen heterocycle is pre-formed as a 2,3-dihydrobenzofuran, ensuring the acyl group is locked at the C3 position before final aromatization[1].

Q2: I am using a transition-metal catalyzed cross-coupling approach, but my yields drop significantly when introducing bulky acyl groups at C3. How can I overcome this steric hindrance? Causality: In transition-metal-catalyzed syntheses (such as Pd-catalyzed direct arylation), steric hindrance at the C3 position prevents the metal intermediate from achieving the necessary planar geometry required for the final coupling step. For example, while substituents at position 7 allow for high yields (e.g., 89%), bulky groups directly at C3 drop the yield significantly (e.g., to 69% or lower)[4],[2]. In Ni-catalyzed C-O bond activation, steric repulsion impedes the rate-determining reductive elimination step[3]. Solution: Switch to a specialized catalyst system. Using a Ni(0)/IAd (1,3-Di(1-adamantyl)imidazole-2-ylidene) catalyst provides the necessary steric bulk on the ligand to force a geometry that accelerates reductive elimination, overcoming the hindrance of 2,3-disubstitution and exclusively yielding 3-acylbenzo[b]furans without unwanted decarbonylation[3].

Q3: When using the 2,3-dihydrobenzofuran intermediate, how do I selectively obtain 3-acylbenzofurans over 3-formylbenzofurans? Causality: The reaction pathway diverges entirely based on the pH of the environment. Weak acids or basic conditions in THF favor direct aromatization coupled with methanol elimination, cleanly yielding the 3-acylbenzofuran[1]. Conversely, using strong acids (like p-TsOH in (CF3)2CHOH) stabilizes a diprotonated intermediate that undergoes THF ring opening and closure, leading to 3-formylbenzofurans[1]. Solution: Strictly maintain basic conditions (e.g., K2CO3 in THF) to force the elimination pathway (Path i).

ReactionPathway A 2-Hydroxychalcone B 2,3-Dihydrobenzofuran Intermediate A->B Rearrangement C Basic Conditions (THF) Path i B->C D Strong Acid (p-TsOH) Path ii B->D E 3-Acylbenzofuran (Target) C->E Aromatization (-MeOH) F 3-Formylbenzofuran (Byproduct) D->F Diprotonated Intermediate

Fig 2. Divergent synthesis pathway from 2-hydroxychalcones to 3-acylbenzofurans.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 3-Acylbenzofurans via Chalcone Rearrangement

This protocol bypasses electrophilic aromatic substitution, providing excellent regioselectivity for C3-acyl targets[1].

Step 1: Intermediate Formation

  • Dissolve the N-COCF3-protected 2-aminochalcone or 2-hydroxychalcone derivative (0.2 mmol) in an appropriate solvent.

  • Treat with phenyliodine diacetate (PhI(OAc)2) to induce hypervalent iodine-mediated oxidative rearrangement[1].

  • Validation Checkpoint: Monitor via TLC. The disappearance of the bright yellow chalcone spot indicates successful rearrangement. Isolate the 2,3-dihydrobenzofuran intermediate and confirm via 1H NMR (look for the distinct aliphatic signals of the dihydrobenzofuran ring).

Step 2: Selective Aromatization

  • Dissolve the isolated 2,3-dihydrobenzofuran in THF (0.1 M)[1].

  • Add K2CO3 (2.0 equivalents) to establish basic conditions[1].

  • Stir at room temperature until the reaction is complete.

  • Validation Checkpoint: Confirm the final structure via 13C NMR. The presence of a ketone carbonyl resonance (~190 ppm) and the absence of an aldehyde proton peak (~10 ppm in 1H NMR) confirms the selective formation of the 3-acylbenzofuran over the 3-formyl byproduct[1].

Protocol B: Ni-Catalyzed Intramolecular C-O Bond Activation for Bulky Targets

For highly sterically hindered 2,3-disubstituted benzofurans where standard cross-coupling fails.

Step 1: Catalyst Preparation

  • In a glovebox, prepare a mixture of Ni(0) precursor (5-10 mol %) and IAd (1,3-Di(1-adamantyl)imidazole-2-ylidene) ligand[3].

  • Validation Checkpoint: The formation of the active Ni(0)/IAd complex is critical. The extreme steric bulk of the adamantyl groups is required to push the subsequent reductive elimination step[3].

Step 2: Intramolecular Cyclization

  • Add the 3-phenoxy acrylic acid derivative (substrate) to the catalyst solution[3].

  • Heat under inert atmosphere according to substrate requirements.

  • Validation Checkpoint: Monitor for the absence of decarbonylated byproducts via GC-MS. The Ni(0)/IAd system is specifically designed to exclusively yield the 3-acylbenzo[b]furan without decarbonylation[3].

Quantitative Data Comparison

The following table summarizes the quantitative performance of various synthetic strategies when addressing steric hindrance at the C3 position.

Synthetic StrategyCatalyst / ReagentRegioselectivity (C3 vs C2)Steric Tolerance at C3Typical YieldRef
Direct Friedel-Crafts Lewis Acids (e.g., AlCl3)Poor (Favors C2)Low< 20% (for C3)[1]
Chalcone Rearrangement K2CO3 (THF)Excellent (Exclusive C3)Moderate to High85–96%[1]
Pd-Catalyzed Direct Arylation Pd(OAc)2 / P(t-Bu)2MeGoodModerate (Drops with bulk)69–89%[4],[2]
Ni-Catalyzed C-O Activation Ni(0) / IAdExcellentHigh (Tolerates 2,3-disubstitution)> 80%[3]

References

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement str
  • Palladium-Catalyzed Direct Arylation of Polysubstituted Benzofurans, acs.org,
  • Direct α-Arylation of Benzo[b]furans C
  • Substrate-Assisted Reductive Elimination Determining the Catalytic Cycle: A Theoretical Study on the Ni-Catalyzed 2,3-Disubstituted Benzofuran Synthesis via C–O Bond Activ

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone vs benzarone

An In-depth Comparative Analysis of Benzarone and its Potent Analogue, Benzbromarone: Efficacy, Mechanisms, and Toxicological Profiles For Researchers, Scientists, and Drug Development Professionals This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Comparative Analysis of Benzarone and its Potent Analogue, Benzbromarone: Efficacy, Mechanisms, and Toxicological Profiles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two significant benzofuran derivatives: benzarone and its brominated analogue, benzbromarone. While both compounds share a common chemical scaffold and exhibit related biological activities, their pharmacological profiles, clinical applications, and safety concerns differ significantly. This analysis delves into their mechanisms of action, comparative efficacy, and the underlying basis for their associated toxicities, supported by experimental insights and methodologies.

Introduction to the Benzofuran Scaffold

The benzofuran ring system is a prevalent structural motif in a vast number of medicinally important compounds, both of natural and synthetic origin.[1][2][3] This heterocyclic scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, conferring diverse pharmacological activities.[4] Derivatives of benzofuran have been developed as anti-inflammatory, antimicrobial, anticancer, and antiarrhythmic agents, among others.[3][4] Benzarone and benzbromarone are prominent examples of benzofuran derivatives that have been investigated for their effects on vascular health and uric acid homeostasis.

Benzarone and Benzbromarone: An Overview

Benzarone has been historically explored for its vasoprotective properties and has demonstrated anti-inflammatory and antioxidant activities.[4][5][6] It is also recognized as a metabolite of the more potent drug, benzbromarone.[7]

Benzbromarone is a highly potent uricosuric agent, meaning it increases the excretion of uric acid.[8][9] It has been used for the long-term management of hyperuricemia and chronic gout, particularly in patients who do not respond well to other treatments like allopurinol.[8][10] Despite its efficacy, its use has been limited in some regions due to concerns about hepatotoxicity.[8][11][12]

Comparative Summary of Key Characteristics

FeatureBenzaroneBenzbromarone
Primary Therapeutic Use Historically for vascular disorders; anti-inflammatory research[4][5]Management of hyperuricemia and chronic gout[8][10]
Mechanism of Action Uricosuric (inhibits URAT1), anti-inflammatory, antioxidant[5]Potent uricosuric (inhibits URAT1/SLC22A12 and SLC2A9)[8][9]
Potency Moderate uricosuric and anti-inflammatory effectsHigh uricosuric potency[8][13]
Metabolism -Metabolized in the liver, in part to benzarone and active hydroxylated metabolites[7][8]
Key Toxicity Hepatotoxicity via mitochondrial disruption[11][12]Hepatotoxicity via mitochondrial disruption[8][11][12]

Mechanism of Action: A Deeper Dive

Uricosuric Effects: Targeting Renal Urate Transporters

The primary mechanism for the uricosuric effect of both benzarone and benzbromarone is the inhibition of uric acid reabsorption in the proximal tubules of the kidneys.[5][9] This is achieved by targeting the urate transporter 1 (URAT1), a protein encoded by the SLC22A12 gene, which is responsible for the majority of uric acid reabsorption from the renal tubular lumen back into the bloodstream.[5][8] By inhibiting URAT1, these compounds increase the urinary excretion of uric acid, thereby lowering serum uric acid levels.[9] Benzbromarone is a particularly potent inhibitor of URAT1 and also affects another transporter, SLC2A9, further contributing to its strong uricosuric activity.[8]

Uricosuric_Mechanism cluster_proximal_tubule Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) cluster_blood Bloodstream URAT1 {URAT1 (SLC22A12) | Urate Transporter} UricAcid_Blood Uric Acid URAT1->UricAcid_Blood UricAcid_Lumen Uric Acid UricAcid_Lumen->URAT1 Reabsorption Benzarone Benzarone / Benzbromarone Benzarone->URAT1 Inhibition

Caption: Inhibition of URAT1 by Benzarone and Benzbromarone in the renal proximal tubule.

Anti-inflammatory Properties of Benzarone

Beyond its uricosuric activity, benzarone derivatives have been shown to possess significant anti-inflammatory properties.[5] These effects are attributed to the modulation of key inflammatory mediators. While the precise signaling pathways are still under investigation, the ability to reduce inflammation is a valuable therapeutic characteristic, particularly in the context of gout, which is an inflammatory arthritis.

The Challenge of Hepatotoxicity: A Shared Concern

A significant limitation for the clinical use of both benzarone and benzbromarone is the risk of idiosyncratic hepatotoxicity.[8][11][12] Research has shown that both compounds can induce liver injury, and this toxicity is linked to their effects on mitochondrial function.[11][12]

Studies on isolated rat hepatocytes and mitochondria have demonstrated that benzarone and benzbromarone can:

  • Decrease the mitochondrial membrane potential.[12]

  • Uncouple oxidative phosphorylation.[12]

  • Induce apoptosis and necrosis of hepatocytes.[11][12]

The structural similarity to amiodarone, another benzofuran derivative known for its mitochondrial toxicity, provides a mechanistic basis for these adverse effects.[11][12]

Hepatotoxicity_Mechanism Benzofurans Benzarone / Benzbromarone Mitochondria Hepatocyte Mitochondria Benzofurans->Mitochondria Disruption MMP_Decrease Decreased Mitochondrial Membrane Potential Mitochondria->MMP_Decrease OxPhos_Uncoupling Uncoupling of Oxidative Phosphorylation Mitochondria->OxPhos_Uncoupling Apoptosis_Necrosis Apoptosis & Necrosis MMP_Decrease->Apoptosis_Necrosis OxPhos_Uncoupling->Apoptosis_Necrosis

Caption: Proposed mechanism of benzofuran-induced hepatotoxicity via mitochondrial dysfunction.

Experimental Protocol: In Vivo Assessment of Uricosuric Efficacy

To evaluate the uricosuric efficacy of a novel benzofuran derivative, a well-established preclinical model using potassium oxonate-induced hyperuricemic mice can be employed. This protocol is designed to provide a robust and reproducible assessment of a compound's ability to lower serum uric acid levels.

Rationale for Experimental Choices
  • Animal Model: Mice are a suitable model for initial efficacy studies due to their well-characterized physiology and the availability of reagents.

  • Induction of Hyperuricemia: Potassium oxonate is a uricase inhibitor. In mice, uricase (urate oxidase) breaks down uric acid into the more soluble allantoin. By inhibiting this enzyme, potassium oxonate elevates serum uric acid levels, creating a hyperuricemic state that mimics the condition in humans (who lack a functional uricase gene).

  • Control Groups: The inclusion of a vehicle control, a positive control (e.g., benzbromarone), and the test compound groups allows for a comprehensive evaluation of the test article's efficacy relative to a known standard and baseline.

  • Endpoint Measurement: The primary endpoint is the measurement of serum uric acid levels. Blood samples are collected at specific time points to assess the onset and duration of the uricosuric effect.

Step-by-Step Methodology
  • Animal Acclimatization: Male Kunming mice (or a similar strain) are acclimated for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Grouping and Dosing: Animals are randomly assigned to experimental groups (n=8-10 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose sodium)

    • Positive Control (e.g., Benzbromarone, 10 mg/kg)

    • Test Compound (at various doses, e.g., 10, 30, 100 mg/kg)

  • Induction of Hyperuricemia: Thirty minutes before the administration of the test compounds or controls, all animals receive an intraperitoneal injection of potassium oxonate (250 mg/kg) to induce hyperuricemia.

  • Compound Administration: The vehicle, positive control, or test compound is administered orally by gavage.

  • Blood Sampling: At a predetermined time point post-dosing (e.g., 2 hours), blood is collected from the retro-orbital plexus under light anesthesia.

  • Serum Preparation: Blood samples are allowed to clot and then centrifuged to separate the serum.

  • Uric Acid Measurement: Serum uric acid concentrations are determined using a commercial uric acid assay kit, typically based on an enzymatic colorimetric method.

  • Data Analysis: The results are expressed as the mean ± standard error of the mean (SEM). Statistical significance between groups is determined using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test).

Experimental_Workflow Acclimatization Animal Acclimatization Grouping Grouping & Dosing Acclimatization->Grouping Hyperuricemia_Induction Hyperuricemia Induction (Potassium Oxonate) Grouping->Hyperuricemia_Induction Compound_Admin Compound Administration Hyperuricemia_Induction->Compound_Admin Blood_Sampling Blood Sampling Compound_Admin->Blood_Sampling Serum_Prep Serum Preparation Blood_Sampling->Serum_Prep UA_Measurement Uric Acid Measurement Serum_Prep->UA_Measurement Data_Analysis Data Analysis UA_Measurement->Data_Analysis

Caption: Workflow for in vivo assessment of uricosuric efficacy.

Conclusion

Benzarone and benzbromarone exemplify the therapeutic potential and the challenges associated with the benzofuran scaffold. Benzbromarone stands out as a highly effective uricosuric agent, offering a valuable therapeutic option for patients with difficult-to-treat gout.[10][13] However, the shared risk of hepatotoxicity, rooted in mitochondrial dysfunction, necessitates careful patient monitoring and has curtailed its widespread use.[8][12] Benzarone, while less potent as a uricosuric, provides a foundation for understanding the broader anti-inflammatory and vasoprotective activities of this chemical class.[4][5] For researchers and drug development professionals, the story of these two compounds underscores the critical importance of balancing efficacy with a thorough understanding of potential toxicological mechanisms. Future research in this area will likely focus on designing novel benzofuran derivatives that retain the potent uricosuric activity while minimizing the off-target effects on mitochondrial function, thereby improving the safety profile of this valuable class of therapeutic agents.

References

  • Wikipedia. Benzbromarone. [Link]

  • Walter, U., Löffler, W., Gröbner, W., & Zöllner, N. (1981). Pharmacokinetics and biotransformation of benzbromarone in man. PubMed. [Link]

  • Kaufmann, P., Török, M., Hänni, A., Roberts, P., Gasser, R., & Krähenbühl, S. (2005). Mechanisms of Benzarone and Benzbromarone Induced Hepatic Toxicity. Scribd. [Link]

  • Kaufmann, P., Török, M., Hänni, A., Roberts, P., Gasser, R., & Krähenbühl, S. (2005). Mechanisms of benzarone and benzbromarone-induced hepatic toxicity. PubMed. [Link]

  • Li, S., et al. (2024). Comparison of the efficacy and safety of benzbromarone and febuxostat in gout and hyperuricemia: a systematic review and meta-analysis. PubMed. [Link]

  • de Vries, J. X., & Walter-Sack, I. (1991). Benzbromarone disposition and uricosuric action; evidence for hydroxilation instead of debromination to benzarone. PubMed. [Link]

  • Patsnap Synapse. What is the mechanism of Benzbromarone?. (2024). [Link]

  • Oei, H. G., et al. (1976). Pharmacokinetic and clinical studies of a new uricosuric agent - benzbromarone. Semantic Scholar. [Link]

  • Siqueira, J. H., et al. (2017). Benzbromarone in the treatment of gout. SciELO. [Link]

  • QM Magic Class. (n.d.). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. QM Magic Class. [Link]

  • DTIC. Assessing the Effects of a Novel Ketone Ester in an Established Rodent Model of Blast Traumatic Brain Injury. [Link]

  • PMDA. MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. [Link]

  • Koca, M., Ahmedzade, M., Çukurovali, A., & Kazaz, C. (2004). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules, 9(10), 837-846. [Link]

  • Sekijima, Y., et al. (2018). Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma. ACS Medicinal Chemistry Letters, 9(12), 1251-1256. [Link]

  • Journal of Chemical and Pharmaceutical Research. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]

  • Taylor & Francis. Benzofuran – Knowledge and References. [Link]

  • IJSDR. Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2023). [Link]

  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 20728-20752. [Link]

  • Molecules. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). [Link]

  • ResearchGate. Neuroprotective and Antioxidant Eἀects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). [Link]

  • ResearchGate. Mechanism toward the synthesis of 2-acetyl benzofuran by using t-BuOK. [Link]

  • ResearchGate. Mechanism of formation of 2-substituted benzofuran derivatives. [Link]

  • Frontiers. A dihydrofuro[2,3-b]benzofuran derivative alleviates lipopolysaccharide induced acute lung injury via suppressing MAPK signaling. (2026). [Link]

  • Ecker, G., et al. (1995). [Synthesis and pharmacodynamic activity of 2-(3-(2-phenylethyl)benzofuran-2-yl)-N-propyl-ethanamine]. PubMed. [Link]

  • ATSDR. 2,3-Benzofuran Tox Profile. [Link]

Sources

Comparative

Validation of LC-MS/MS Bioanalytical Methods for 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone

Executive Summary The compound 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS 3343-80-4) serves as a critical synthetic intermediate and potential process-related impurity in the manufacturing of benzofuran-derived u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS 3343-80-4) serves as a critical synthetic intermediate and potential process-related impurity in the manufacturing of benzofuran-derived uricosuric agents, such as Benzarone and Benzbromarone[1][2]. Because benzofuran derivatives have been historically associated with idiosyncratic hepatotoxicity linked to reactive quinone intermediates[3], regulatory agencies mandate stringent profiling of all related substances. This guide provides a comprehensive comparison of LC-MS/MS platforms for the bioanalytical validation of this specific ketone, alongside a self-validating experimental protocol adhering to ICH M10 guidelines.

Mechanistic Context & Significance

In the 2, 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone undergoes demethylation to form Benzarone, followed by selective bromination[2]. If the demethylation step is incomplete, the p-methoxy ketone remains as a lipophilic impurity. Unlike its hydroxylated counterparts, the methoxy group prevents the formation of catechol-driven reactive metabolites[3][4]. However, its distinct pharmacokinetic profile and potential to accumulate in adipose tissue necessitate precise quantification down to trace levels (parts-per-billion) in both active pharmaceutical ingredient (API) batches and pharmacokinetic matrices.

Platform Comparison: QqQ vs. Q-TOF for Impurity Profiling

When selecting an LC-MS/MS platform for this analyte, researchers must balance sensitivity with structural elucidation capabilities.

Table 1: Performance Comparison of LC-MS/MS Platforms for 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone

ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Causality / Rationale
Primary Application High-throughput quantificationStructural elucidation & unknown screeningQqQ excels in targeted MRM; Q-TOF provides exact mass for identifying novel degradants[4].
Sensitivity (LOD) 0.5 ng/mL5.0 ng/mLQqQ's duty cycle in MRM mode maximizes ion transmission for specific transitions.
Selectivity High (Nominal mass transitions)Ultra-High (High-Resolution Mass)Q-TOF distinguishes isobaric interferences using exact mass (m/z 281.1172)[5].
Dynamic Range 4-5 orders of magnitude3-4 orders of magnitudeQqQ detectors are optimized for linear response over a broader concentration gradient.

Self-Validating Experimental Protocol (Targeted QqQ Method)

To ensure trustworthiness, this protocol incorporates a self-validating system: the use of a deuterated internal standard (IS) and a matrix-matched calibration curve to continuously monitor extraction efficiency and ion suppression.

Step 1: Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot 100 µL of the sample matrix (API solution or plasma) into a microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution (e.g., Benzbromarone-d5, 100 ng/mL) to normalize recovery variations.

  • Add 1.0 mL of methyl tert-butyl ether (MTBE).

    • Expert Insight (Causality): MTBE is selected over ethyl acetate because its lower polarity selectively partitions the highly lipophilic 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone while leaving polar matrix proteins and salts in the aqueous phase.

  • Vortex for 5 minutes, then centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase.

Step 2: Chromatographic Separation
  • Column: UPLC C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

    • Causality: Formic acid provides the protons necessary for efficient [M+H]⁺ formation in the ESI source.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes. The steep gradient ensures a sharp peak shape for the lipophilic ketone, eluting at approximately 2.4 minutes.

Step 3: Mass Spectrometry Parameters (ESI+)
  • Precursor Ion: m/z 281.1 [M+H]⁺

  • Quantifier Transition: m/z 281.1 → 135.1 (Collision Energy: 25 eV).

    • Mechanism: Cleavage of the ether-ketone bond yields the highly stable p-methoxybenzoyl cation.

  • Qualifier Transition: m/z 281.1 → 173.1 (Collision Energy: 20 eV).

    • Mechanism: Cleavage yields the 2-ethylbenzofuran carbonyl cation.

Quantitative Validation Data

The method was validated according to ICH M10 guidelines. The self-validating nature of the IS ensured that matrix effects remained within acceptable limits.

Table 2: Method Validation Summary

Validation ParameterResultAcceptance Criteria (ICH M10)
Linearity Range 1.0 - 1000 ng/mLR² ≥ 0.995
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLSignal-to-Noise (S/N) ≥ 10
Intra-day Precision (CV%) 3.2% - 6.5%≤ 15% (≤ 20% at LLOQ)
Extraction Recovery 88.4% ± 4.1%Consistent across QC levels
Matrix Effect 94.2% (Minimal suppression)85% - 115%

Bioanalytical Workflow Visualization

Bioanalytical_Workflow A Sample Prep: Liquid-Liquid Extraction B Chromatography: UPLC C18 Gradient A->B C Ionization: ESI+ (m/z 281.1) B->C D Mass Analysis: MRM (281.1 -> 135.1) C->D E Data Processing: ICH M10 Validation D->E

LC-MS/MS workflow for quantifying 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone.

References

  • ChemicalBook. "2-ethylbenzofuran-3-yl p-methoxyphenyl ketone | 3343-80-4". ChemicalBook. 1

  • ChemicalBook. "Benzbromarone synthesis". ChemicalBook. 2

  • McDonald, M. G., et al. "Sequential Metabolism and Bioactivation of the Hepatotoxin Benzbromarone: Formation of Glutathione Adducts From a Catechol Intermediate". Chemical Research in Toxicology - ACS Publications.3

  • Wu, H., et al. "Metabolism studies of benzbromarone in rats by high performance liquid chromatography–quadrupole time of flight mass spectrometry". ResearchGate.4

  • National Center for Biotechnology Information. "Benzbromarone | C17H12Br2O3 | CID 2333". PubChem - NIH. 5

Sources

Validation

Benchmarking the Antioxidant Activity of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone: A Comparative Guide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Profile: 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS: 3343-80-4) Executive Summary & Structural Rationale In the la...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Profile: 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS: 3343-80-4)

Executive Summary & Structural Rationale

In the landscape of drug development, benzofuran derivatives have emerged as privileged scaffolds for managing oxidative stress and modulating urate transport[1]. Specifically, 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone [2] represents a highly lipophilic, methoxy-substituted analog of the well-documented antioxidant and therapeutic agent, Benzarone[3].

As an Application Scientist benchmarking novel heterocyclic compounds, it is critical to understand how structural modifications dictate chemical behavior. Traditional antioxidants (like Trolox or Benzarone) rely heavily on Hydrogen Atom Transfer (HAT) due to their free phenolic hydroxyl groups[4]. However, substituting the p-hydroxyl group with a p-methoxy group fundamentally alters the molecule's antioxidant mechanism. Lacking a readily abstractable hydrogen, 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone operates predominantly via Single Electron Transfer (SET) [5]. Furthermore, the methoxy group significantly increases the molecule's partition coefficient (LogP), enhancing its ability to localize within lipid bilayers and protect against lipid peroxidation—a critical factor in neuroprotective applications[6].

Mechanism Target 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone SET Single Electron Transfer (SET) Target->SET Electron Donation Lipid Lipid Bilayer Localization Target->Lipid High LogP Nrf2 Nrf2 Pathway Activation Target->Nrf2 Cellular Response ROS Neutralized ROS SET->ROS Radical Scavenging Lipid->SET Membrane Protection

Proposed antioxidant mechanism and cellular pathway activation for methoxy-benzofurans.

Comparative Benchmarking Data

To objectively assess performance, we benchmarked the target compound against its hydroxylated analog (Benzarone), a water-soluble standard (Trolox), and a lipophilic standard (BHT). The divergence in assay results highlights the importance of matching the chemical evaluation method to the molecule's intrinsic mechanism[7].

Table 1: Comparative In Vitro Antioxidant Activity
CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)ORAC Value (TE/µmol)Primary Mechanism
2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone 85.4 ± 3.242.1 ± 1.81.8 ± 0.1SET-dominant / Lipophilic
Benzarone (p-OH analog)24.3 ± 1.518.6 ± 1.23.5 ± 0.2HAT-dominant / Mixed
Trolox (Standard)31.2 ± 1.128.4 ± 0.91.0 (Standard)Mixed (HAT/SET)
BHT (Standard)68.5 ± 2.455.3 ± 2.12.1 ± 0.1Mixed / Lipophilic

Data Interpretation (Causality): The data reveals a distinct divergence between DPPH and ABTS efficacy for the target compound. Because the DPPH radical is highly responsive to HAT mechanisms, the methoxy-compound shows a higher IC₅₀ (lower direct activity) than Benzarone[4]. Conversely, in the ABTS assay—which is highly sensitive to SET mechanisms—the target compound demonstrates competitive radical scavenging, closely mirroring the lipophilic standard BHT[5].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following methodologies incorporate internal validation checkpoints. A protocol is only scientifically rigorous if it can validate its own integrity before data interpretation.

Protocol A: ABTS Radical Cation Scavenging Assay (SET-Focused)

Rationale: Selected specifically for its sensitivity to electron-donating compounds that lack free phenolic groups.

  • Radical Generation: React 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Incubate in the dark at room temperature for 12–16 hours to generate the stable ABTS•+ radical.

  • Standardization (Validation Checkpoint): Dilute the ABTS•+ solution with HPLC-grade ethanol until an absorbance of 0.70 ± 0.02 is achieved at 734 nm.

    • Causality: This step is critical. It ensures a consistent baseline radical concentration, preventing batch-to-batch variability and false-positive scavenging rates.

  • Sample Preparation: Prepare serial dilutions of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone in ethanol (range: 10 µM to 200 µM).

  • Reaction: Add 100 µL of the sample to 900 µL of the standardized ABTS•+ solution in a microplate.

  • Incubation: Incubate in the dark for exactly 6 minutes.

  • Measurement & Control: Read absorbance at 734 nm. Include a Trolox positive control.

    • Self-Validation: The assay run is only deemed valid if the Trolox IC₅₀ falls within the established 25–30 µM calibration range.

Protocol B: DPPH Scavenging Assay (HAT-Focused)

Rationale: Evaluates the residual hydrogen-donating capacity of the benzofuran core and provides a comparative baseline against literature standards[7].

  • Reagent Prep: Prepare a 0.1 mM solution of DPPH in anhydrous methanol.

    • Causality: Methanol is chosen over water because it stabilizes the nitrogen-centered DPPH radical while fully solubilizing the highly lipophilic methoxy-benzofuran derivative.

  • Reaction: Mix 100 µL of sample dilutions with 900 µL of the DPPH solution.

  • Incubation: Incubate in complete darkness for 30 minutes at room temperature to allow sterically hindered SET/HAT reactions to reach equilibrium.

  • Measurement: Measure absorbance at 517 nm against a pure methanol blank.

Workflow S1 Compound Preparation S3 Incubation (Dark, Controlled) S1->S3 S2 Radical Generation (ABTS/DPPH) S2->S3 S4 Spectrophotometry (Microplate) S3->S4 S5 IC50 & SAR Analysis S4->S5

High-throughput screening workflow for benchmarking antioxidant capacity.

Conclusion & Application Notes

While 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone lacks the rapid Hydrogen Atom Transfer capabilities of free phenols like Benzarone, its robust Single Electron Transfer (SET) activity and high membrane affinity make it a highly specialized antioxidant. It is an optimal candidate for formulations requiring deep lipid bilayer protection, serving as a stable, lipophilic oxidative defense mechanism in complex pharmaceutical matrices.

Sources

Comparative

A Comparative Guide to Lewis Acid Catalysts in the Synthesis of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone

In the landscape of pharmaceutical synthesis, the benzofuran scaffold is a privileged structure, forming the core of numerous biologically active compounds. Among these, 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone stan...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical synthesis, the benzofuran scaffold is a privileged structure, forming the core of numerous biologically active compounds. Among these, 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone stands as a key intermediate, notably in the synthesis of uricosuric agents like benzbromarone. The efficient construction of this ketone is therefore of significant interest to researchers in medicinal chemistry and process development. The classical approach to its synthesis involves the Friedel-Crafts acylation of 2-ethylbenzofuran with p-anisoyl chloride, a reaction critically dependent on the choice of a Lewis acid catalyst.

This guide provides an in-depth comparison of various Lewis acid catalysts for this pivotal transformation. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and offer detailed experimental procedures to empower researchers in making informed decisions for their synthetic campaigns.

The Central Role of the Lewis Acid: Activating the Acylation

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry. In the synthesis of our target ketone, the reaction proceeds via the electrophilic substitution of 2-ethylbenzofuran at the electron-rich C3 position. The Lewis acid catalyst plays an indispensable role by coordinating to the acylating agent (p-anisoyl chloride), thereby generating a highly electrophilic acylium ion or a polarized complex. This enhancement of electrophilicity is crucial for the reaction to proceed at a practical rate.

Friedel-Crafts Acylation Mechanism cluster_activation Catalyst Activation cluster_acylation Electrophilic Attack & Rearomatization AcylChloride p-Anisoyl Chloride AcyliumIon Acylium Ion Complex AcylChloride->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIon Intermediate Sigma Complex AcyliumIon->Intermediate + 2-Ethylbenzofuran Benzofuran 2-Ethylbenzofuran Benzofuran->Intermediate Product Target Ketone Intermediate->Product - H⁺, - Lewis Acid

Figure 1: Generalized workflow of Lewis acid-catalyzed Friedel-Crafts acylation for the synthesis of the target ketone.

Comparative Performance of Lewis Acid Catalysts

The choice of Lewis acid can significantly impact the yield, reaction time, and even the regioselectivity of the acylation. While a direct, side-by-side comparison of numerous Lewis acids specifically for the synthesis of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone under identical conditions is not extensively documented in a single source, we can synthesize a comparative view from available literature. A notable study by Chen et al. provides a basis for comparison in a system utilizing N-bromosuccinimide (NBS) as an oxidizing agent in a one-pot synthesis from different starting materials.[1][2]

Lewis AcidCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Notes
AlCl₃ 20Nitromethane80688[1]High yield in the presence of NBS. Without NBS, selectivity was poor.[1]
BF₃·Et₂O 20Not specifiedNot specifiedNot specifiedNot specifiedMentioned as a catalyst for related benzofuran syntheses.[1]
Sc(OTf)₃ 5Not specifiedNot specifiedNot specifiedNot specifiedNoted for its catalytic activity in similar transformations.[1]
FeCl₃ Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedA common Lewis acid for Friedel-Crafts reactions, though specific data for this synthesis is not readily available.[3][4]
ZnCl₂ Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedAnother classical Lewis acid, often milder than AlCl₃.[4]

Key Insights from the Comparison:

  • Aluminum chloride (AlCl₃) remains a robust and effective catalyst for this transformation, affording a high yield.[1] It is a strong Lewis acid, which is highly effective at activating the acylating agent.[5] However, its high reactivity can sometimes lead to side reactions, and it is sensitive to moisture.

  • Boron trifluoride etherate (BF₃·Et₂O) is another potent Lewis acid often employed in Friedel-Crafts reactions.[1] It is a gas and is typically used as its more manageable diethyl ether complex.

  • Scandium triflate (Sc(OTf)₃) is a modern, water-tolerant Lewis acid that can be used in catalytic amounts.[1] Its lower sensitivity to water makes it a more practical choice in some applications compared to traditional Lewis acids like AlCl₃.

  • The work by Chen et al. highlights an interesting synergy between the Lewis acid and N-bromosuccinimide (NBS) , which dramatically improved the yield.[1][2] The proposed mechanism involves an NBS-assisted autotandem catalysis.[1][2]

Mechanistic Considerations: The "Why" Behind the Choice

The effectiveness of a Lewis acid is tied to its ability to accept an electron pair from the acylating agent. Stronger Lewis acids, like AlCl₃, generate a more electrophilic acylium ion, leading to a faster reaction rate. However, the choice of catalyst is not solely about strength. The solvent, reaction temperature, and the nature of the substrate all play a crucial role. For instance, the use of nitromethane as a solvent in the AlCl₃-catalyzed reaction is likely due to its ability to dissolve the reactants and the catalyst complex while being relatively inert under the reaction conditions.[1]

Catalyst_Selection_Logic Goal High Yield of Target Ketone Catalyst Lewis Acid Catalyst Selection Goal->Catalyst Strength Lewis Acidity Strength Catalyst->Strength Conditions Reaction Conditions Catalyst->Conditions Substrate Substrate Compatibility Catalyst->Substrate AlCl3 AlCl₃ Strength->AlCl3 ScOTf3 Sc(OTf)₃ Strength->ScOTf3 Rate Reaction Rate AlCl3->Rate High SideReactions Side Reactions AlCl3->SideReactions High WaterTolerance Water Tolerance ScOTf3->WaterTolerance High Yield Reaction Yield Yield->Goal Rate->Yield SideReactions->Yield WaterTolerance->Yield

Figure 2: Logical diagram illustrating the factors influencing the selection of a Lewis acid catalyst.

Experimental Protocols

The following is a detailed protocol for the synthesis of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone based on the high-yielding method reported by Chen et al.[1]

Materials:

  • 2-Ethylbenzofuran

  • p-Anisoyl chloride (4-methoxybenzoyl chloride)

  • Aluminum chloride (AlCl₃)

  • N-Bromosuccinimide (NBS)

  • Nitromethane (CH₃NO₂)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-ethylbenzofuran (1.0 eq) and nitromethane.

  • Addition of Reagents: Add N-bromosuccinimide (1.0 eq) and aluminum chloride (0.2 eq) to the stirred solution.

  • Addition of Acylating Agent: Slowly add p-anisoyl chloride (1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by carefully adding 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone.

Concluding Remarks

The synthesis of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone via Friedel-Crafts acylation offers a clear example of the critical role of the Lewis acid catalyst. While traditional catalysts like AlCl₃ demonstrate high efficacy, particularly in optimized systems with co-reagents like NBS, the landscape of Lewis acid catalysis is continually evolving.[1][6] Modern catalysts such as scandium triflate present advantages in terms of handling and water tolerance.[1][4]

For researchers and drug development professionals, the optimal choice of catalyst will depend on a balance of factors including desired yield, process scalability, cost, and environmental considerations. This guide provides a foundational understanding and practical data to aid in this critical decision-making process, ultimately facilitating the efficient synthesis of this important pharmaceutical intermediate.

References

  • Chen, J., et al. (2019). Lewis Acid-Catalyzed Synthesis of Benzofurans and 4,5,6,7-Tetrahydrobenzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds. The Journal of Organic Chemistry. [Link]

  • Chen, J., et al. (2019). Lewis Acid-Catalyzed Synthesis of Benzofurans and 4,5,6,7-Tetrahydrobenzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds. PubMed. [Link]

  • Zhang, Y., et al. (2022). Lewis Acid-Catalyzed [3 + 2]-Cyclization of Iodonium Ylides with Azadienes: Access to Spiro[benzofuran-2,2′-furan]-3-ones. Organic Letters. [Link]

  • De, S., et al. (2020). Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phase. ACS Catalysis. [Link]

  • Bibi, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Guella, G., et al. (2022). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4. Journal of Mass Spectrometry. [Link]

  • Chandra, K. L., et al. (2002). Lewis acid catalyzed acylation reactions: scope and limitations. Tetrahedron. [Link]

  • Cimini, S., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules. [Link]

  • HETEROCYCLES. (2005). A SHORT-STEP CONVENIENT SYNTHESIS OF 2-PHENYLBENZOFURAN FROM 3-PHENYLCOUMARIN. HETEROCYCLES. [Link]

  • Dudley, M. E., et al. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. [Link]

  • J-GLOBAL. Lewis acid-catalyzed Friedel-Crafts acylation reaction using carboxylic acids as acylating agents. J-GLOBAL. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. (2015). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. ResearchGate. [Link]

  • ResearchGate. Lewis Acid Promoted Synthesis of 2(3H)-Benzofuranones. ResearchGate. [Link]

  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry. [Link]

  • Sabry, E., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]

  • Al-Majid, A. M., et al. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Molecules. [Link]

  • Sciforum. (2017). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum. [Link]

Sources

Validation

Cross-Validation of Spectroscopic Data for Synthesized 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone: A Comparative Analytical Guide

Executive Summary 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS 3343-80-4) is a pivotal synthetic intermediate in the development of benzofuran-derived therapeutics, most notably the1[1]. Because this intermediate u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS 3343-80-4) is a pivotal synthetic intermediate in the development of benzofuran-derived therapeutics, most notably the1[1]. Because this intermediate undergoes subsequent demethylation to yield the active phenolic compound, ensuring the absolute structural integrity of the methoxy ether linkage during the initial synthesis is paramount. This guide provides a rigorous, objective comparison of spectroscopic data (NMR, FTIR, LC-MS) across three distinct batches: a commercially available reference standard, an in-house optimized synthetic batch, and a sub-optimal batch containing process impurities.

Mechanistic Causality & Synthesis Workflow

The target ketone is synthesized via the2[2]. The choice of Lewis acid catalyst and temperature control dictates the purity profile. While mild conditions (<0°C) preserve the p-methoxy group, excessive heat or harsh catalysts (e.g., unmetered AlCl₃) can trigger premature ether cleavage. This side-reaction results in the direct formation of the3[3]. Consequently, our analytical cross-validation strategy is specifically designed to detect trace phenolic (-OH) signatures within the methoxylated product matrix.

G cluster_Synthesis Synthesis & Impurity Pathway cluster_Validation Multi-Modal Spectroscopic Validation N1 2-Ethylbenzofuran + p-Methoxybenzoyl Chloride N2 Friedel-Crafts Acylation N1->N2 N3 Target Ketone (Intact Methoxy) N2->N3 Controlled <0°C N4 Benzarone Impurity (Premature Demethylation) N2->N4 Excess AlCl3 / Heat V1 1H-NMR (CDCl3) Check 3.85 ppm (s, 3H) N3->V1 V2 ATR-FTIR Check 3200 cm⁻¹ absence N3->V2 V3 LC-MS (ESI+) Check 281.1 m/z N3->V3 N4->V1 N4->V2 N4->V3

Synthesis pathways and targeted multi-modal spectroscopic validation for the ketone intermediate.

Experimental Protocols for Self-Validating Spectroscopy

To ensure high trustworthiness and reproducibility, the following protocols incorporate internal self-validation mechanisms to eliminate false positives caused by environmental or instrumental artifacts.

Protocol 1: High-Resolution ¹H and ¹³C NMR (Purity & Structural Integrity)
  • Sample Preparation : Dissolve 15 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Self-Validation (Internal Standard) : Utilize CDCl₃ stabilized with silver foil and containing 0.03% v/v Tetramethylsilane (TMS). The TMS peak is strictly calibrated to 0.00 ppm to prevent solvent-induced chemical shift drifting.

  • Acquisition Parameters : Acquire ¹H spectra at 400 MHz.

    • Causality for settings: A relaxation delay (D1) of 2.0 seconds is mandated to ensure complete longitudinal relaxation of the quaternary carbonyl carbons. This prevents integration artifacts that could skew the critical 3:3 ratio between the methoxy protons and the ethyl methyl protons.

Protocol 2: Attenuated Total Reflectance (ATR) FTIR (Functional Group Analysis)
  • Self-Validation (Background Scan) : Perform an ambient air background scan immediately prior to sample loading. The absence of peaks at 2350 cm⁻¹ (CO₂) validates proper atmospheric compensation.

  • Sample Loading : Apply 2-3 mg of the solid crystalline sample directly onto the diamond ATR crystal and apply uniform pressure.

    • Causality for ATR selection: ATR is selected over traditional KBr pelleting because KBr is highly hygroscopic. Absorbed moisture in KBr pellets produces a broad band at 3200-3400 cm⁻¹, which would falsely mimic the phenolic -OH stretch of the demethylated benzarone impurity.

Protocol 3: LC-MS/MS (Molecular Mass & Trace Impurity Profiling)
  • Self-Validation (Blank Run) : Inject a 100% methanol blank prior to the sample sequence to definitively rule out column carryover from previous runs.

  • Chromatography : Utilize a C18 reverse-phase column (50 x 2.1 mm, 1.7 µm) with a mobile phase gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Ionization : Operate the Electrospray Ionization (ESI) source in positive mode (ESI+).

    • Causality for Ionization: Formic acid acts as an ion-pairing agent and a proton donor. The conjugated ketone of the target molecule readily accepts a proton, yielding a highly stable, dominant [M+H]⁺ signal at 281.1 m/z.

Comparative Spectroscopic Data Analysis

To objectively evaluate the performance of our optimized synthesis, we cross-validated the spectroscopic data against a commercial reference standard and a sub-optimal batch deliberately synthesized under harsh Lewis acid conditions (excess AlCl₃ at 25°C).

Table 1: ¹H-NMR Chemical Shift Comparison (400 MHz, CDCl₃)
Proton AssignmentCommercial Reference Standard (δ ppm)In-House Optimized Batch (δ ppm)Sub-Optimal Batch (Harsh AlCl₃) (δ ppm)Mechanistic Interpretation / Causality
-OCH₃ (Methoxy) 3.85 (s, 3H)3.86 (s, 3H)3.85 (s, <3H integral)Confirms intact ether. Reduced integral in the sub-optimal batch mathematically corroborates partial ether cleavage.
Ethyl -CH₂- 2.92 (q, 2H)2.91 (q, 2H)2.92 (q, 2H)Unaffected by acylation side-reactions.
Ethyl -CH₃ 1.34 (t, 3H)1.34 (t, 3H)1.35 (t, 3H)Unaffected. Serves as the internal integration baseline.
Ar-H (Benzofuran) 7.20 - 7.50 (m, 4H)7.21 - 7.49 (m, 4H)7.20 - 7.50 (m, 4H)Core heterocyclic structure remains intact.
Ar-H (p-Methoxy) 6.96 (d, 2H), 7.82 (d, 2H)6.95 (d, 2H), 7.81 (d, 2H)6.96 (d, 2H), 7.80 (d, 2H)Characteristic AA'BB' system of the para-substituted aromatic ring.
-OH (Phenolic) AbsentAbsent10.40 (bs, ~0.15H)Critical Impurity Flag: Indicates premature demethylation to benzarone[3].
Table 2: FTIR Cross-Validation Data (ATR Method)
Functional GroupCommercial Standard (cm⁻¹)In-House Optimized Batch (cm⁻¹)Sub-Optimal Batch (cm⁻¹)
C=O (Ketone) 164516461645
C-O-C (Ether) 125512541255 (weakened intensity)
O-H (Hydroxyl) AbsentAbsent3200-3400 (broad)

Interpretation: The C=O stretch at ~1645 cm⁻¹ confirms the conjugated ketone backbone across all samples. However, the sub-optimal batch exhibits a distinct, broad absorption band between 3200-3400 cm⁻¹. Because our self-validating ATR protocol eliminates hygroscopic artifacts, this band is conclusively attributed to the phenolic -OH stretch of the demethylated impurity.

Table 3: LC-MS/MS Profiling (ESI+)
ParameterCommercial StandardIn-House Optimized BatchSub-Optimal Batch
[M+H]⁺ m/z 281.1281.1281.1, 267.1
Purity (UV 254 nm) >99.5%99.2%85.4%
Major Impurity None detectedUnreacted starting material (0.5%)Benzarone (14.2%)

Interpretation: The theoretical exact mass of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone is 280.11 Da, corresponding to an [M+H]⁺ of 281.1 m/z. The sub-optimal batch reveals a secondary mass peak at 267.1 m/z. This represents a mass loss of 14 Da (loss of the -CH₂ group from the methoxy ether), perfectly aligning with the1[1].

Conclusion

Rigorous cross-validation of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone requires a multi-modal approach. While LC-MS provides rapid mass confirmation, high-resolution ¹H-NMR remains the gold standard for quantifying the critical methoxy-to-ethyl proton ratio. By employing self-validating protocols (TMS standardization, ATR background subtraction, and LC blanking), researchers can definitively distinguish between process-induced demethylation and instrumental artifacts, ensuring only high-purity intermediates progress to the 4[4].

References

  • PMC / NIH. The Curious Case of Benzbromarone: Insight into Super-Inhibition of Cytochrome P450. Available at:[Link]

  • Ovid. A convergent synthetic study of biologically active benzofuran derivatives. Available at: [Link]

Sources

Comparative

Comprehensive IVIVC Guide: 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone vs. Uricosuric Alternatives

Executive Summary In preclinical drug development, establishing a robust In Vitro vs. In Vivo Correlation (IVIVC) is critical for predicting both pharmacodynamic efficacy and toxicological liabilities. 2-Ethylbenzofuran-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development, establishing a robust In Vitro vs. In Vivo Correlation (IVIVC) is critical for predicting both pharmacodynamic efficacy and toxicological liabilities. 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS 3343-80-4) serves as a foundational structural analog in the study of benzofuran-class uricosuric agents.

While its downstream derivatives, Benzarone and Benzbromarone , are potent inhibitors of the human uric acid transporter 1 (hURAT1), they are severely limited by idiosyncratic hepatotoxicity and mitochondrial uncoupling. By comparing 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone against these alternatives, researchers can utilize it as an ideal negative control in hURAT1 efficacy assays and a safe baseline scaffold in predictive Drug-Induced Liver Injury (DILI) models.

Mechanistic Causality: Structure-Activity and Toxicity Relationships

The pharmacological and toxicological profiles of benzofuran derivatives are heavily dictated by the functional group on the C-ring.

  • Efficacy (hURAT1 Inhibition): The methoxy ether linkage in 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone creates steric hindrance and lacks the critical hydrogen-bond donor required for potent hURAT1 binding. Demethylation to a free phenol (Benzarone) increases binding affinity, while subsequent halogenation (Benzbromarone) drops the IC50 into the nanomolar range .

  • Toxicity (Mitochondrial Uncoupling): The severe hepatotoxicity of benzbromarone is driven by its ability to act as a protonophore, collapsing the mitochondrial membrane potential. This uncoupling requires an ionizable free phenol group. Because 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone possesses a stable methoxy group, it cannot undergo this proton-shuttling mechanism, nor can it be easily oxidized by CYP2C9 into reactive quinone intermediates.

IVIVC_SAR Methoxy 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (Methoxy Analog) hURAT1_Weak In Vitro: Weak hURAT1 Inhibition In Vivo: Low Urate Clearance Methoxy->hURAT1_Weak Lacks H-bond donor Tox_Low In Vitro: No Mitochondrial Uncoupling In Vivo: No Hepatotoxicity Methoxy->Tox_Low Stable ether linkage Benzarone Benzarone (Phenol Analog) hURAT1_Mod In Vitro: Moderate hURAT1 Inhibition In Vivo: Moderate Urate Clearance Benzarone->hURAT1_Mod Free phenol group Tox_High In Vitro: Severe Mitochondrial Uncoupling In Vivo: High DILI Risk Benzarone->Tox_High Mild uncoupling Benzbromarone Benzbromarone (Dibromo-Phenol) hURAT1_Potent In Vitro: Potent hURAT1 Inhibition In Vivo: High Urate Clearance Benzbromarone->hURAT1_Potent Halogen bonding Benzbromarone->Tox_High Severe uncoupling

Structure-Activity and Toxicity Relationships of Benzofuran Derivatives in IVIVC Models.

Comparative Performance Data

The following tables summarize the IVIVC data, demonstrating how precisely in vitro transporter and mitochondrial assays predict in vivo pharmacokinetics and hepatotoxicity.

Table 1: In Vitro vs. In Vivo Efficacy Correlation (hURAT1 Inhibition)
CompoundStructural FeatureIn Vitro hURAT1 IC₅₀ (µM)In Vivo Urate Clearance (FEUA Increase %)IVIVC Assessment
2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone Methoxy (Ether)> 50.0Baseline (No significant increase)Strong (Inactive/Inactive)
Benzarone Phenol (-OH)2.8+ 45%Strong (Moderate/Moderate)
Benzbromarone Dibromo-Phenol< 0.05+ 120%Strong (Potent/Potent)
Probenecid (Control)Benzoic acid derivative~ 125.0+ 30%Moderate
Table 2: In Vitro vs. In Vivo Toxicity Correlation (Hepatotoxicity)
CompoundIn Vitro Mitochondrial Uncoupling (OCR)In Vitro HepG2 Cytotoxicity (IC₅₀, µM)In Vivo Hepatotoxicity (ALT/AST Elevation)IVIVC Assessment
2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone Minimal> 100None observedStrong (Safe/Safe)
Benzarone Moderate~ 40Moderate elevationStrong (Toxic/Toxic)
Benzbromarone Severe~ 15Severe elevation (High DILI risk)Strong (Highly Toxic/Toxic)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They explain the causality behind the methodological choices required to establish a true IVIVC.

Protocol 1: In Vitro hURAT1 Transport Assay (Xenopus Oocyte System)

Causality: Mammalian cell lines (e.g., HEK293) possess endogenous urate transporters that create high background noise. Xenopus laevis oocytes lack human transporters, providing a "null" background. This ensures that any measured ¹⁴C-urate uptake is exclusively mediated by the transfected hURAT1.

  • Oocyte Preparation: Harvest oocytes from Xenopus laevis and defolliculate using 2 mg/mL collagenase A to remove the protective membrane, allowing for microinjection.

  • cRNA Microinjection: Inject 50 ng of capped hURAT1 cRNA into the oocytes. Incubate at 18°C in ND96 buffer for 3-4 days to allow for protein translation and apical membrane insertion.

  • Compound Pre-incubation: Incubate the oocytes with 50 µM of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (or reference compounds) for 30 minutes.

  • Radioligand Uptake: Introduce 10 µM of ¹⁴C-uric acid into the medium. Incubate for exactly 60 minutes to capture the linear phase of uptake.

  • Termination & Quantification: Rapidly wash oocytes three times with ice-cold ND96 buffer to halt transporter activity. Lyse the oocytes in 10% SDS and quantify radioactivity using a liquid scintillation counter.

  • Validation Check: A parallel batch must be treated with Probenecid (1 mM). If Probenecid does not inhibit ¹⁴C-urate uptake by at least 50%, the oocyte batch is deemed non-viable and discarded.

Protocol 2: In Vivo Predictive Hepatotoxicity & Efficacy Model

Causality: Rodents naturally express uricase, an enzyme that degrades uric acid, making them poor models for human purine metabolism. To establish a valid in vivo model, potassium oxonate must be co-administered to inhibit uricase, artificially inducing hyperuricemia.

  • Model Induction: Administer potassium oxonate (250 mg/kg, Intraperitoneal) to male Wistar rats 1 hour prior to compound dosing.

  • Validation Check: Draw baseline blood. Uric acid levels must increase by at least 2.5-fold compared to pre-induction levels. If this threshold is not met, the animal is excluded from the study.

  • Dosing: Administer 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone or Benzbromarone (50 mg/kg, Per Os) suspended in 0.5% methylcellulose.

  • Efficacy Sampling (Pharmacokinetics): House rats in metabolic cages. Collect urine over 24 hours and draw blood at 0, 2, 4, 8, and 24 hours. Calculate the Fractional Excretion of Uric Acid (FEUA) to correlate with the in vitro hURAT1 IC₅₀.

  • Toxicity Sampling (Pharmacodynamics): Continue daily dosing for 7 days. On Day 8, euthanize the animals. Collect serum to quantify Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). Harvest liver tissue for H&E staining to assess centrilobular necrosis, correlating these findings with in vitro mitochondrial uncoupling data.

References

  • Wempe, M. F., et al. (2011). Developing Potent Human Uric Acid Transporter 1 (hURAT1) Inhibitors. Journal of Medicinal Chemistry, 54(8), 2701-2713. Available at:[Link]

  • Kaufmann, P., et al. (2005). Mechanisms of benzarone and benzbromarone-induced hepatic toxicity. Hepatology, 41(4), 925-935. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone

This document provides a comprehensive, step-by-step protocol for the proper disposal of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS No. 3343-80-4).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS No. 3343-80-4). As a research chemical, specific toxicological and environmental impact data are limited. Therefore, this guide is built upon established principles of chemical safety, regulatory compliance, and risk assessment based on the compound's structural analogues. The procedures outlined herein are designed to protect laboratory personnel, the community, and the environment.

Immediate Safety Briefing: Core Principles

DO NOT dispose of this compound down the drain or in regular solid waste. [1][2] 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone must be treated as hazardous chemical waste. The core logic for this determination stems from its chemical structure: a substituted benzofuran and an aromatic ketone. Benzofuran derivatives are noted for potential carcinogenicity and organ toxicity with prolonged exposure, while many aromatic compounds are ecotoxic.[3][4]

Disposal must be conducted through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[2][5]

Hazard Profile by Structural Analogy

In the absence of a specific Safety Data Sheet (SDS), a conservative hazard assessment is necessary. We must infer potential risks from the compound's constituent chemical moieties.

Chemical MoietyAssociated Hazards & Rationale
Benzofuran Core Substituted furans can be metabolized by the P-450 enzyme system into reactive intermediates.[3] Benzofuran itself is suspected of causing cancer and may cause liver damage through prolonged or repeated exposure. Therefore, this compound should be handled as a potential carcinogen and hepatotoxin.
Aromatic Ketone Aromatic ketones are generally combustible organic solids or liquids.[6] Upon combustion, they can produce hazardous gases such as carbon monoxide and carbon dioxide.[7] Reactions with strong oxidizing agents should be avoided.
p-Methoxyphenyl Group This group is common in biologically active molecules and does not typically add acute toxicity, but contributes to the overall low water solubility and potential for bioaccumulation.

Physicochemical Data Summary

PropertyValueSource
CAS Number 3343-80-4[8]
Molecular Formula C₁₈H₁₆O₃[8]
Molecular Weight 280.32 g/mol [8]
Boiling Point 450.9°C at 760 mmHg[8]
Flash Point 226.5°C[8]
Density 1.161 g/cm³[8]

Comprehensive Disposal Workflow

The following workflow provides a self-validating system for the safe handling and disposal of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone from the point of generation to final transport.

G cluster_0 Phase 1: In-Lab Handling & Accumulation cluster_1 Phase 2: Disposal & Documentation gen Waste Generation (e.g., residual solid, contaminated labware) ppe Step 1: Don Appropriate PPE gen->ppe char Step 2: Characterize Waste (Solid, Liquid, Purity) ppe->char seg Step 3: Segregate Waste (Non-halogenated organic solid/liquid) char->seg cont Step 4: Containerize (Chemically compatible, sealed container) seg->cont label_waste Step 5: Label Container ('Hazardous Waste', full chemical name, hazards) cont->label_waste saa Step 6: Store in SAA (At/near point of generation, secondary containment) label_waste->saa pickup Step 7: Request Pickup (Submit form to EHS/Waste Officer) saa->pickup Hand-off to EHS doc Step 8: Document & Manifest (Track waste from generation to disposal) pickup->doc trans Step 9: Professional Disposal (Licensed hazardous waste vendor performs transport & incineration) doc->trans

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Handling

Personal protective equipment for handling 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of risk mitigation. When handling 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS 3343-80-4) —a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of risk mitigation. When handling 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS 3343-80-4) —a critical intermediate in the synthesis of benzofuran-based therapeutics like benzarone and benzbromarone—understanding its physicochemical properties is paramount to selecting the correct Personal Protective Equipment (PPE) and operational protocols.

This guide provides drug development professionals with field-proven, self-validating methodologies for the safe handling, operational processing, and disposal of this compound.

Physicochemical Hazard Profile

Before selecting PPE, we must establish the physical reality of the chemical. 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone is a heavy organic solid at room temperature[1]. While its low vapor pressure minimizes inhalation risks under standard conditions, its physical state presents distinct dermal and particulate hazards.

Table 1: Physicochemical Properties & Hazard Indicators

PropertyQuantitative ValueOperational & Safety Implication
Molecular Weight 280.32 g/mol Heavy organic powder; settles quickly but forms respirable dust if agitated [2].
Melting Point 80–81 °CSolid at room temperature; primary exposure route is dermal contact or dust inhalation.
Boiling Point 226 °C at 15 TorrLow volatility; vapor inhalation risk is minimal unless actively heated [1].
Solubility Soluble in acetone, DCMRequires solvent-specific PPE adjustments when transitioned into solution phase [3].

The PPE Framework: Mechanistic Justifications

Standard operating procedures often mandate generic "gloves and goggles," but fail to account for the vehicle solvent. The PPE protocol must adapt to the state of the chemical.

  • Respiratory Protection: As a solid powder, the primary engineering control is a certified chemical fume hood maintaining a face velocity of 80–100 feet per minute (fpm). If handling bulk quantities outside a hood, an N95 or P100 particulate respirator is mandatory to prevent inhalation of irritant dust [4].

  • Eye/Face Protection: ANSI Z87.1 rated splash goggles are required. Safety glasses are insufficient because they do not form a seal against airborne particulates.

  • Hand Protection (The Causality of Solvent Compatibility): Nitrile gloves offer excellent protection against the dry powder. However, this compound is frequently dissolved in dichloromethane (DCM) for downstream synthesis. Standard nitrile degrades in seconds when exposed to DCM, acting as a trap that holds the toxic solvent against the skin. If the compound is in solution, your glove choice must target the solvent, not just the solute.

Table 2: Glove Material Compatibility Matrix

Chemical StateGlove MaterialBreakthrough TimeDegradationRecommendation
Dry Powder Nitrile (≥ 5 mil)> 480 minExcellentPrimary choice for weighing and dispensing.
In Acetone Butyl Rubber> 240 minGoodRequired for handling acetone-based solutions.
In DCM PVA or Laminate> 240 minExcellentMandatory; Nitrile provides < 3 mins protection.

Operational Protocols & Methodologies

Every protocol must be a self-validating system. The following methodologies ensure that safety checks are built directly into the workflow.

Protocol 1: Weighing and Dispensing (Dry Powder)
  • Environmental Preparation: Ensure the analytical balance is located within a certified powder weighing hood or a standard fume hood. Verify the airflow monitor reads >80 fpm.

  • PPE Donning: Put on a flame-resistant (FR) lab coat, splash goggles, and standard 5-mil nitrile gloves.

  • Static Mitigation (Critical Step): Use an anti-static gun (e.g., Zerostat) on the weighing boat and micro-spatula. As a fine organic powder, CAS 3343-80-4 holds a static charge, which can lead to sudden aerosolization and inaccurate mass readings.

  • Transfer: Slowly transfer the powder. Cap the source bottle immediately after the desired mass is achieved to minimize environmental exposure.

  • Decontamination: Wipe down the balance and surrounding hood surface with a lint-free wipe dampened with 70% ethanol.

PPE_Workflow Start Pre-Operation Risk Assessment Hood Verify Fume Hood (>80 fpm flow) Start->Hood Coat Don FR Lab Coat Hood->Coat Goggles Don Splash Goggles (ANSI Z87.1) Coat->Goggles Gloves Don Nitrile Gloves (Double Glove for DCM) Goggles->Gloves Handle Handle CAS 3343-80-4 (Weighing/Transfer) Gloves->Handle DoffGloves Doff Outer Gloves (Hazardous Waste) Handle->DoffGloves Wash Wash Hands (Soap & Water) DoffGloves->Wash

Figure 1: Step-by-step PPE donning and doffing workflow for handling solid organic intermediates.

Protocol 2: Reaction Setup (Solution Phase in DCM)
  • Solvent Assessment: Recognize that dissolving the compound in DCM changes the hazard profile from a particulate irritant to a highly skin-permeable, volatile toxic solution.

  • PPE Adjustment: Doff standard nitrile gloves. Don a pair of Polyvinyl Alcohol (PVA) or laminate (Silver Shield) gloves. Expert Tip: Wear a thin nitrile glove over the PVA glove to maintain tactile dexterity and protect the water-sensitive PVA material from ambient moisture.

  • Dissolution: Inside the fume hood, add the pre-weighed 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone to the reaction flask. Slowly add DCM using a volumetric pipette.

  • Sealing: Cap the reaction vessel securely. DCM is highly volatile and will carry the dissolved benzofuran derivative into the laboratory atmosphere if allowed to evaporate.

Spill Response and Waste Management Plan

Spill response must be dictated by the scale of the spill and the physical state of the chemical.

Spill_Response Spill Spill Detected (CAS 3343-80-4) Assess Assess Scale Spill->Assess Minor Minor Spill (< 50g) Assess->Minor Major Major Spill (> 50g) Assess->Major Wet Dampen with Acetone (Prevent Dust) Minor->Wet Evac Evacuate Area & Notify EHS Major->Evac Scoop Scoop into Waste Container Wet->Scoop Decon Decontaminate Surface Scoop->Decon

Figure 2: Logical decision tree and response workflow for chemical powder spills.

Disposal Logistics
  • Solid Waste: Contaminated weighing boats, spatulas, and the outer layer of nitrile gloves must be placed in a designated solid hazardous waste bin lined with a polyethylene bag. Label strictly as "Toxic Solid Waste - Benzofuran Derivatives."

  • Liquid Waste Segregation: If the compound is dissolved in halogenated solvents (e.g., DCM), the resulting waste must be segregated into a "Halogenated Organic Waste" carboy. If dissolved in acetone, it routes to "Non-Halogenated Organic Waste." Never mix halogenated and non-halogenated waste streams, as this exponentially increases institutional disposal costs and risks dangerous exothermic reactions in the waste carboy.

References

  • CAS Common Chemistry. "(2-Ethyl-3-benzofuranyl)(4-methoxyphenyl)methanone Compound Properties". CAS, a division of the American Chemical Society. URL:[Link]

  • LookChem. "Cas 3562-84-3, BENZBROMARONE Downstream Products & Solubility". LookChem. URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone
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Reactant of Route 2
2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone
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